ATP synthase inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate |
InChI |
InChI=1S/C21H22N2O3S/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2/h3-10,12,19,22,24H,11,13H2,1-2H3/t19-/m0/s1 |
InChI Key |
WIDVPHSBAXLSEU-IBGZPJMESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of action of ATP synthase inhibitor 2
An In-depth Technical Guide on the Core Mechanism of Action of ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP synthase, also known as Complex V of the electron transport chain, is a sophisticated molecular motor essential for cellular energy production.[1] This multi-subunit enzyme, embedded in the inner mitochondrial membrane, harnesses the electrochemical energy from a proton gradient to synthesize adenosine triphosphate (ATP), the primary energy currency of the cell.[1] The enzyme is composed of two main domains: the F1 domain, a soluble catalytic headpiece, and the Fo domain, a membrane-spanning proton channel. The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to ATP synthesis.
Given its central role in metabolism, ATP synthase is a critical target for a variety of endogenous and exogenous molecules that can modulate its activity. This guide provides a detailed examination of the mechanisms of action for several key ATP synthase inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex molecular interactions and workflows.
Core Mechanisms of ATP Synthase Inhibition
ATP synthase inhibitors can be broadly categorized based on their binding site and the specific aspect of the enzyme's function they disrupt. The primary targets are the two main components of the enzyme: the F1 catalytic domain and the Fo proton channel.
F1 Subunit Inhibitors
These inhibitors act on the catalytic portion of ATP synthase, directly interfering with the binding of substrates (ADP and Pi) or the conformational changes required for ATP synthesis and hydrolysis.
Aurovertin B is an antibiotic that inhibits the F1-ATPase in both mitochondria and many bacterial species.[2] It binds to the β subunits of the F1 domain, in a cleft between the nucleotide-binding and C-terminal domains.[3] This binding is uncompetitive, meaning it has a higher affinity for the enzyme when substrates are bound.[2] Structural studies have shown that two molecules of aurovertin can bind to the F1 domain, one in the βTP subunit and one in the βE subunit.[2] The binding of aurovertin locks the enzyme in a specific conformation, thereby inhibiting the rotational catalysis necessary for ATP synthesis. Notably, aurovertin is a more potent inhibitor of ATP synthesis than ATP hydrolysis.[4]
Efrapeptins are a family of peptide antibiotics that are potent inhibitors of ATP synthase.[5] They bind within the central cavity of the F1 domain, interacting with the γ and βE subunits, as well as adjacent α subunits.[5] This binding physically obstructs the rotational movement of the γ subunit and prevents the βE subunit from undergoing the necessary conformational changes to bind nucleotides, thus stalling the catalytic cycle.[5] The inhibition by efrapeptin is competitive with respect to both ADP and phosphate during ATP synthesis.[6]
Fo Subunit Inhibitors
These inhibitors target the membrane-embedded Fo domain, typically by blocking the proton channel and thereby dissipating the proton motive force that drives ATP synthesis.
Oligomycin is a macrolide antibiotic that is a classic inhibitor of ATP synthase. It binds to the c-ring of the Fo domain, at the interface between the c-ring and the a-subunit.[3] This interaction physically blocks the proton channel, preventing the translocation of protons across the inner mitochondrial membrane. By halting proton flow, oligomycin uncouples the electron transport chain from ATP synthesis. The binding site for oligomycin is highly conserved in mitochondrial ATP synthase, making it a potent and widely used tool in mitochondrial research.[3]
Bedaquiline is a diarylquinoline antibiotic approved for the treatment of multidrug-resistant tuberculosis.[7] Its primary target is the mycobacterial ATP synthase.[7][8] Bedaquiline binds to the c-ring of the Fo domain, interfering with the rotation of the ring and thus inhibiting ATP synthesis.[9][10] This leads to a depletion of cellular ATP, which is lethal for Mycobacterium tuberculosis.[9] The high specificity of bedaquiline for the mycobacterial enzyme makes it an effective therapeutic agent.[8]
Bz-423 is a 1,4-benzodiazepine compound that induces apoptosis in pathogenic lymphocytes by targeting the mitochondrial ATP synthase.[11][12] It binds to the Oligomycin Sensitivity-Conferring Protein (OSCP), which is part of the peripheral stalk connecting the F1 and Fo domains.[11] This binding inhibits both ATP synthesis and hydrolysis.[11] The mechanism is thought to involve the generation of reactive oxygen species (ROS), which triggers the mitochondrial pathway of apoptosis.[11]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general mechanism of ATP synthase and the points of intervention for the discussed inhibitors.
Figure 1: General Mechanism of ATP Synthase.
Figure 2: Binding Sites of Key ATP Synthase Inhibitors.
Quantitative Data Presentation
The following tables summarize the inhibitory constants for the selected ATP synthase inhibitors. These values can vary depending on the experimental conditions, such as the source of the enzyme and the assay used.
| Inhibitor | Target Subunit | IC50 | Reference(s) |
| Oligomycin A | Fo (c-ring) | ~100 nM (MCF7 cells) | [1] |
| 5-10 µM (MDA-MB-231 cells) | [1] | ||
| Bedaquiline | Fo (c-ring) | 20-25 nM (M. phlei) | [8] |
| ~1 µM (MCF7 mammospheres) | [7] | ||
| Bz-423 | Fo (OSCP) | ~5 µM (isolated SMPs) | [11] |
| < 5 µM (HEK cells) | [11] | ||
| Aurovertin B | F1 (β subunit) | 0.7 µM (Apoptolidin A) | [4] |
| Efrapeptin | F1 (Central Cavity) | Not specified | |
| Resveratrol | F1 (γ-β interface) | 12-28 µM (rat brain/liver) | [13] |
| Inhibitor | Binding Constant (Kd / Ki) | Reference(s) |
| Aurovertin B | Kd < 1 µM (high affinity) | [2] |
| Kd ~4-6 µM (low affinity) | [2] | |
| Ki(synthesis) = 25 nM | [4] | |
| Ki(hydrolysis) = 120 nM | [4] | |
| Efrapeptin | Kd ~10 nM | [6] |
| Bedaquiline | Kd = 500 nM (c-subunit) | [9] |
| Kd = 19.1 µM (ε-subunit) | [9] | |
| Resveratrol | Ki ~1.2 µM (competitive to ATP) | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate characterization of ATP synthase inhibitors.
Measurement of ATP Synthesis Inhibition in Isolated Mitochondria (Luciferase-Based Assay)
This assay quantifies the rate of ATP production by measuring the light emitted from the luciferase-catalyzed reaction of ATP and luciferin.
Figure 3: Workflow for Luciferase-Based ATP Synthesis Inhibition Assay.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat liver or brain) or cultured cells by differential centrifugation.[15][16]
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
-
Incubation with Inhibitor: Incubate aliquots of the isolated mitochondria (e.g., 0.25 mg/ml) with various concentrations of the test inhibitor (and a vehicle control) for a defined period (e.g., 10 minutes at 37°C).[17][18]
-
Initiation of ATP Synthesis: Start the reaction by adding a mixture of substrates, including ADP (e.g., 67 µM) and a respiratory substrate like succinate (e.g., 5 mM), to the mitochondrial suspension.[17]
-
ATP Measurement: At specific time points, take aliquots of the reaction mixture and add them to a luciferase-luciferin reaction cocktail.[19][20][21]
-
Luminescence Reading: Immediately measure the light output using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the rate of ATP synthesis in the presence and absence of the inhibitor and determine the IC50 value.
Measurement of ATP Hydrolysis Inhibition (NADH-Coupled ATPase Assay)
This spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
Figure 4: Principle and Workflow of the NADH-Coupled ATPase Assay.
Methodology:
-
Reaction Buffer Preparation: Prepare a reaction buffer containing buffer (e.g., HEPES or MOPS, pH 7.0-8.0), MgCl2, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).[22][23][24]
-
Enzyme and Inhibitor Addition: Add the purified ATP synthase or mitochondrial membrane preparation to the reaction buffer along with various concentrations of the test inhibitor.
-
Reaction Initiation: Start the reaction by adding ATP to the mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Determine the inhibitory effect of the compound by comparing the rates in the presence and absence of the inhibitor.
Structural Analysis of Inhibitor Binding (X-ray Crystallography)
X-ray crystallography provides high-resolution structural information about the binding of an inhibitor to ATP synthase, revealing the precise molecular interactions.
Figure 5: General Workflow for X-ray Crystallography of a Protein-Inhibitor Complex.
Methodology:
-
Protein Purification: Purify the ATP synthase complex or the relevant subcomplex (e.g., F1 domain).
-
Complex Formation: Form the protein-inhibitor complex by either co-crystallization (crystallizing the pre-formed complex) or by soaking a pre-existing apo-protein crystal in a solution containing the inhibitor.[25][26][27][28][29]
-
Crystallization: Screen for crystallization conditions to obtain well-ordered crystals of the protein-inhibitor complex.
-
X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build a three-dimensional model of the protein-inhibitor complex.
-
Analysis: Analyze the model to identify the binding site of the inhibitor and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
Conclusion
The intricate mechanism of ATP synthase presents multiple opportunities for therapeutic intervention. The inhibitors discussed in this guide, which target different subunits and functions of the enzyme, highlight the diverse strategies that can be employed to modulate cellular energy metabolism. A thorough understanding of their mechanisms of action, supported by robust quantitative data and detailed experimental validation, is paramount for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders. The methodologies and data presented herein provide a comprehensive resource for researchers dedicated to this critical area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by Aurovertin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mode of inhibition of oxidative phosphorylation by efrapeptin (A23871). Evidence for an alternating site mechanism for ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 [frontiersin.org]
- 12. Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol Inhibition of Cellular Respiration: New Paradigm for an Old Mechanism [mdpi.com]
- 14. Inhibition of protein kinase CKII activity by resveratrol, a natural compound in red wine and grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. | Semantic Scholar [semanticscholar.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Enzymatic Assay & ATP Sensitivity Test of Luciferase [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 23. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 24. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 25. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 26. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 28. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 29. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel ATP Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The F1Fo ATP synthase is a fundamental enzyme responsible for the majority of ATP production in living organisms, making it a critical target for drug discovery.[1] Its inhibition can have profound effects on cellular metabolism and is a promising strategy for the treatment of various diseases, including infectious diseases like tuberculosis and cancer.[1] This technical guide provides an in-depth overview of the discovery and synthesis of novel ATP synthase inhibitors, with a focus on quantitative data, detailed experimental protocols, and the visualization of key concepts.
Classes of ATP Synthance Inhibitors and Their Mechanisms of Action
ATP synthase inhibitors can be broadly categorized based on their origin (natural or synthetic) and their binding site on the enzyme complex. The F1 subunit is the catalytic portion, while the Fo subunit forms the proton channel.
-
Natural Products:
-
Oligomycin: This macrolide antibiotic binds to the Fo subunit, blocking the proton channel and thereby inhibiting ATP synthesis.[2]
-
Aurovertin B: This fungal metabolite targets the β-subunit of the F1 portion of the enzyme.[2] It acts as a mixed, noncompetitive inhibitor of F1Fo-ATPase.[2]
-
Resveratrol: This polyphenol, found in grapes and other plants, inhibits the F1Fo ATP synthase.[2]
-
Apoptolidin: A polyketide that is a selective inhibitor of the mitochondrial F1Fo ATPase.[3]
-
-
Synthetic Inhibitors:
-
Diarylquinolines (e.g., Bedaquiline): This class of drugs is particularly effective against Mycobacterium tuberculosis. Bedaquiline targets the c-subunit of the Fo proton channel, leading to the inhibition of ATP synthesis.[4] It is the first new anti-tuberculosis drug to be approved in over 40 years.[1]
-
Squaramides: These compounds also inhibit mycobacterial ATP synthase but bind to a different site in the proton-conducting channel than diarylquinolines.[5]
-
The following diagram illustrates the structure of ATP synthase and the binding sites of these major inhibitor classes.
Caption: Binding sites of major ATP synthase inhibitor classes on the F1 and Fo subunits.
Quantitative Data on ATP Synthase Inhibitors
The potency of ATP synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several key inhibitors against various cell lines and organisms.
Table 1: IC50 Values of Natural Product Inhibitors
| Inhibitor | Target Organism/Cell Line | IC50 Value (µM) | Reference |
| Aurovertin B | T-47D (human breast cancer) | 0.89 | [2] |
| Aurovertin B | MDA-MB-231 (human breast cancer) | 5.52 | [2] |
| Aurovertin B | MCF-7 (human breast cancer) | 0.09 | [2] |
| Resveratrol | E. coli ATP synthase | 94 | [3] |
| Piceatannol | E. coli ATP synthase | 14 | [3] |
| Quercetin | E. coli ATP synthase | 33 | [3] |
Table 2: IC50 Values of Synthetic Inhibitors
| Inhibitor | Target Organism/Cell Line | IC50 Value (nM) | Reference |
| Bedaquiline | M. phlei ATP synthase | 20-25 | [1] |
| Bedaquiline | M. smegmatis ATP synthase | 2.5-12.9 | [1] |
Experimental Protocols
High-Throughput Screening (HTS) for ATP Synthase Inhibitors
The discovery of novel ATP synthase inhibitors often begins with high-throughput screening of large compound libraries. The following diagram outlines a typical HTS workflow.
Caption: A generalized workflow for high-throughput screening of ATP synthase inhibitors.
A semi-high-throughput adaptation of the NADH-coupled ATPase assay is a common method for screening small molecule inhibitors.[6] This kinetic assay is typically run in a 384-well microplate format.[6]
Spectrophotometric Assay for ATP Synthase Activity
This protocol describes an improved spectrophotometric assay for measuring the activity of F1Fo ATP synthase in its reverse reaction, ATP hydrolysis.[2]
Materials:
-
Homogenization buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, and 10 mM Tris HCl pH 7.2.[2] Add anti-protease cocktail before use.[2]
-
Assay buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[2]
-
Stock solutions: 0.4 M NADH, 1 mM antimycin A, 250 mM phosphoenolpyruvate (PEP), lactate dehydrogenase (LDH), pyruvate kinase (PK), 0.01% w/w DDM, 3 µM AP5A, 100 mM ATP.[2]
Procedure:
-
Sample Preparation:
-
Assay Medium Preparation:
-
In the assay buffer, add NADH (to 0.4 mM), antimycin A (to 1 µM), PEP (to 1 mM), LDH, PK, DDM (to 0.01% w/w), and AP5A (to 3 µM).[2]
-
-
Spectrophotometric Measurement:
-
Warm 1 mL of the assay medium to 37°C in a spectrophotometric cuvette.[2]
-
Add the post-nuclear supernatant to the cuvette.[2]
-
Continuously measure the absorbance at 340 nm.[2]
-
After 3-5 minutes, initiate the reaction by adding 1 mM ATP.[2]
-
The rate of ATP hydrolysis is determined by the decrease in NADH absorbance, using a molar extinction coefficient of 6220 M-1 cm-1.[7][8]
-
Synthesis of a Diarylquinoline Inhibitor (Bedaquiline)
The synthesis of Bedaquiline involves the reaction of a substituted quinoline with a naphthylone.[9][10]
Materials:
-
Dimethylaminoketone
-
Sodium hydroxide
-
Quinoline derivative
-
Lithium diisopropylamide (LDA)
-
BINAP derivative (for chiral resolution)
-
Fumaric acid
-
Isopropanol
Procedure:
-
Preparation of Naphthylone: The commercially available dimethylaminoketone is treated with sodium hydroxide to yield the naphthylone.[9]
-
Condensation Reaction: The quinoline derivative is treated with LDA to remove a benzylic proton, and the resulting carbanion is reacted with the naphthylone to form a mixture of diastereomers.[9]
-
Diastereomer Resolution: The desired diastereomer is separated through recrystallization.[9]
-
Chiral Resolution: The racemate of the major diastereomer is resolved using a BINAP derivative to obtain the enantiopure bedaquiline base.[9]
-
Salt Formation: The bedaquiline base is treated with fumaric acid in isopropanol to form the fumarate salt, which is the active pharmaceutical ingredient.[9] The mixture is refluxed, cooled, and the crystals are filtered and dried.[9]
Measurement of Cellular Respiration
The effect of ATP synthase inhibitors on cellular metabolism can be assessed by measuring the oxygen consumption rate (OCR).[3][11]
Materials:
-
Cell culture medium
-
Assay medium (low-buffered)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone and Antimycin A (Complex I and III inhibitors)
-
Extracellular Flux Analyzer
Procedure:
-
Cell Seeding: Seed cells in a microplate compatible with the extracellular flux analyzer.[3]
-
Medium Exchange: Before the assay, replace the culture medium with the assay medium and incubate for 1 hour at 37°C.[3]
-
Baseline OCR Measurement: Measure the baseline OCR of the cells.[3]
-
Sequential Inhibitor Injection: Sequentially inject the following inhibitors and measure the OCR after each injection:
-
Data Analysis: Normalize the OCR data to the cell number.[3] The changes in OCR after the addition of each inhibitor provide information on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[5]
Downstream Effects of ATP Synthase Inhibition
Inhibition of ATP synthase has significant downstream consequences for cellular signaling and metabolism. The following diagram illustrates some of these key effects.
Caption: Key downstream signaling effects resulting from ATP synthase inhibition.
Conclusion
The discovery and synthesis of novel ATP synthase inhibitors represent a vibrant and promising area of research with significant therapeutic potential. This guide has provided a technical overview of the key classes of inhibitors, their quantitative inhibitory data, detailed experimental protocols for their study, and the downstream consequences of their action. As our understanding of the structure and function of ATP synthase continues to grow, so too will the opportunities for the rational design of new and more effective inhibitors for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 3. Oxygen consumption rate measurement [bio-protocol.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
- 9. Bedaquiline fumarate synthesis - chemicalbook [chemicalbook.com]
- 10. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of ATP Synthase Inhibitor IF1 on Mitochondrial Membrane Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial F1Fo-ATP synthase, a cornerstone of cellular energy metabolism, is intricately regulated by the endogenous inhibitor protein, IF1 (also known as ATP synthase inhibitor 2 or ATPIF1). This technical guide provides a comprehensive analysis of the multifaceted effects of IF1 on mitochondrial membrane potential (ΔΨm), a critical parameter of mitochondrial function. Under physiological, normoxic conditions, IF1-mediated inhibition of ATP synthase leads to a state of mitochondrial hyperpolarization. Conversely, in pathological states characterized by compromised respiration, such as hypoxia and ischemia, IF1's inhibition of the reverse ATP hydrolytic activity of the synthase results in a collapse of the mitochondrial membrane potential, a trade-off to conserve cellular ATP. This guide synthesizes quantitative data from key studies, presents detailed experimental protocols for the assessment of ΔΨm, and visually elucidates the complex signaling pathways influenced by IF1 using Graphviz diagrams.
Core Concepts: IF1 and Mitochondrial Membrane Potential
The mitochondrial membrane potential is the electrochemical gradient of protons generated by the electron transport chain across the inner mitochondrial membrane. This proton-motive force is the primary driver for ATP synthesis by the F1Fo-ATP synthase. IF1 is a small, nuclear-encoded mitochondrial protein that acts as a unidirectional or bidirectional inhibitor of the ATP synthase, with its activity being exquisitely sensitive to the mitochondrial pH.
Under normal physiological conditions (normoxia), IF1 can partially inhibit the ATP synthesis activity of the F1Fo-ATP synthase. This inhibition reduces the consumption of the proton gradient, leading to an accumulation of protons in the intermembrane space and consequently, an increase in the mitochondrial membrane potential, a state referred to as hyperpolarization [1][2][3][4][5].
In contrast, during periods of cellular stress such as hypoxia or ischemia, the electron transport chain is impaired, and the mitochondrial membrane potential can dissipate. To counteract this, the F1Fo-ATP synthase can reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix and thereby maintain the ΔΨm[1][6]. However, this comes at the cost of depleting cellular ATP reserves. In these scenarios, IF1 plays a crucial protective role by inhibiting this ATP hydrolysis activity. While this action conserves vital cellular ATP, it prevents the synthase from maintaining the proton gradient, leading to a depolarization or collapse of the mitochondrial membrane potential[1][6][7]. The inhibitory activity of IF1 is enhanced at the acidic pH characteristic of ischemic tissue, making it a key regulator of mitochondrial function during metabolic stress[8][9].
Quantitative Data on IF1's Effect on Mitochondrial Membrane Potential
The following tables summarize quantitative data from studies investigating the impact of IF1 expression on mitochondrial membrane potential in various cell types and conditions.
| Cell Line/Tissue | Condition | IF1 Manipulation | Change in Mitochondrial Membrane Potential (ΔΨm) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Normoxia | Overexpression | Modest hyperpolarization | [10] |
| Mouse Embryonic Fibroblasts (MEFs) | Hypoxia | Overexpression | Modest hyperpolarization | [10] |
| NRK cells | Normoxia | Overexpression | Increase | [4] |
| Hepa 1-6 cells | Normoxia | Overexpression | Increase | [4] |
| HepG2 cells | Normoxia | Overexpression | Increase | [4] |
| HeLa cells | - | Knockdown | Higher ΔΨm | [11] |
| Differentiated WT1 brown adipocytes | Norepinephrine stimulation | Overexpression | More pronounced drop in ΔΨm | [12] |
| Cell Line | Condition | IF1 Manipulation | Effect on ATP levels | Consequence for ΔΨm | Reference |
| HeLa cells | pmf loss | Knockdown | [ATP] drop | - | [11] |
| HeLa cells | pmf loss | Control | [ATP] maintained | - | [11] |
| IF1-wt and IF1-H49K cells | - | Overexpression | Increased cellular ATP | Decreased ΔΨm | [7] |
Experimental Protocols
Measurement of Mitochondrial Membrane Potential using TMRM
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the negatively charged mitochondrial matrix. The intensity of TMRM fluorescence is proportional to the mitochondrial membrane potential.
Materials:
-
Tetramethylrhodamine, methyl ester (TMRM) (e.g., Thermo Fisher Scientific)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) without phenol red
-
HEPES buffer
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
-
Cyclosporin H (optional, to inhibit multidrug resistance pumps)
-
Hoechst 33342 (optional, for nuclear staining)
-
Cultured cells of interest
-
Confocal microscope or fluorescence plate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of TMRM by dissolving 5 mg of TMRM in 1 ml of anhydrous DMSO. Aliquot and store at -20°C, protected from light[13].
-
Prepare a working solution of TMRM at a final concentration of 20-25 nM in phenol-red free HBSS or DMEM supplemented with 10 mM HEPES[14][15][16].
-
Prepare a stock solution of the mitochondrial uncoupler FCCP in DMSO. The final working concentration will need to be optimized for the cell type but is typically in the range of 1-10 µM.
-
-
Cell Preparation and Staining:
-
Plate cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere and reach the desired confluency (e.g., 50%)[14].
-
Wash the cells twice with pre-warmed HBSS or other appropriate buffer[15].
-
Incubate the cells with the TMRM working solution for 30-45 minutes at 37°C in the dark[13][14]. If using, include cyclosporin H (e.g., 2 µM) and Hoechst 33342 in the staining solution[14].
-
-
Imaging and Data Acquisition:
-
After incubation, wash the cells twice with the imaging buffer (e.g., HBSS) to remove excess dye.
-
Acquire baseline fluorescence images using a confocal microscope (e.g., excitation at 560 nm and emission >580 nm) or measurements using a fluorescence plate reader[15].
-
To determine the specific mitochondrial component of the TMRM signal, add FCCP to the cells and continue to acquire images or readings until the fluorescence intensity reaches a stable minimum. This dissipates the mitochondrial membrane potential, and the remaining fluorescence is considered background[14].
-
-
Data Analysis:
-
Select regions of interest (ROIs) within the mitochondrial regions of the cells or over the entire cell to measure the average fluorescence intensity[13].
-
Subtract the background fluorescence (measured in an area without cells) from the fluorescence intensity of each ROI[13].
-
The specific mitochondrial membrane potential can be calculated by subtracting the post-FCCP fluorescence intensity from the baseline fluorescence intensity[14].
-
Normalize the data as required, for example, to the baseline fluorescence (ΔF/F₀) to represent the percentage change over time[13].
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involving IF1 and its effect on mitochondrial membrane potential.
IF1 Action in Normoxic vs. Hypoxic Conditions
Caption: Dual role of IF1 on mitochondrial membrane potential under different oxygen levels.
Experimental Workflow for Measuring ΔΨm with TMRM
Caption: Step-by-step workflow for the TMRM assay to measure mitochondrial membrane potential.
Signaling Cascade Initiated by IF1-Mediated Hyperpolarization
Caption: IF1-induced signaling cascade leading to cellular adaptation and survival responses.
Conclusion
The ATPase inhibitory factor 1 (IF1) is a critical regulator of mitochondrial bioenergetics, exerting a dichotomous effect on the mitochondrial membrane potential that is contingent on the cellular metabolic state. Under normoxic conditions, IF1 promotes mitochondrial hyperpolarization, which can trigger retrograde signaling pathways. In contrast, during respiratory compromise, IF1's primary role is to conserve ATP at the expense of the mitochondrial membrane potential. Understanding this dual functionality is paramount for researchers in mitochondrial biology and for professionals in drug development targeting metabolic pathways in diseases such as cancer and neurodegeneration. The experimental protocols and signaling diagrams provided in this guide offer a foundational resource for the continued investigation of IF1's complex role in cellular physiology and pathology.
References
- 1. The Multifaceted ATPase Inhibitory Factor 1 (IF1) in Energy Metabolism Reprogramming and Mitochondrial Dysfunction: A New Player in Age-Associated Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]
- 3. A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of the ATPase Inhibitory Factor 1 (IF1) of the Mitochondrial H+-ATP Synthase in Human Tumors Mediates the Metabolic Shift of Cancer Cells to a Warburg Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial ATP Synthase/IF1 Axis in Cancer Progression: Targets for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of mitochondrial structure and function by the F1Fo-ATPase inhibitor protein, IF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the mitochondrial ATPase function by IF1 changes the spatiotemporal organization of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The F1Fo-ATPase inhibitor protein IF1 in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH dependent conformational changes modulate functional activity of the mitochondrial ATPase inhibitor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IF1 Promotes Cellular Proliferation and Inhibits Oxidative Phosphorylation in Mouse Embryonic Fibroblasts under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Actual Contribution of IF1, Inhibitor of Mitochondrial FoF1, to ATP Homeostasis, Cell Growth, Mitochondrial Morphology, and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 15. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
structural binding site of ATP synthase inhibitor 2
An in-depth analysis of the structural binding sites of prominent ATP synthase inhibitors is crucial for the advancement of novel therapeutics targeting cellular metabolism. While the specific designation "ATP synthase inhibitor 2" does not correspond to a universally recognized compound in the scientific literature, this guide provides a comprehensive overview of the structural binding sites for several well-characterized inhibitors of this enzyme complex. This information is essential for researchers, scientists, and drug development professionals working on the modulation of cellular bioenergetics.
ATP synthase, also known as F1Fo-ATPase or Complex V of the electron transport chain, is a multi-subunit enzyme responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient.[1][2][3] Its complex structure provides multiple sites for inhibition by a variety of natural and synthetic compounds.[4] These inhibitors can be broadly categorized based on their binding to either the F1 catalytic domain or the Fo proton-translocating domain.[1][5]
Inhibitor Binding Sites on the F1 Catalytic Domain
The F1 domain is the catalytic portion of ATP synthase and is the target for several classes of inhibitors.[5][6]
Aurovertin B
Aurovertin B is an antibiotic that inhibits the catalytic activity of the F1 subunit.[1][5] It binds to a cleft between the nucleotide-binding and C-terminal domains of the β-subunits.[5] The binding of aurovertin B is known to occur at two equivalent sites within the βTP and βE subunits, with differing affinities.[5] The binding site in the βDP-subunit is inaccessible to the inhibitor.[5]
Efrapeptins
Efrapeptins are peptide antibiotics that are potent inhibitors of ATP synthase in mitochondria and some bacteria.[5][7] The binding site for efrapeptin is unique, located in the central cavity of the F1 domain.[5] It interacts with the γ- and βE-subunits, as well as two adjacent α-subunits primarily through hydrophobic contacts.[5] This binding prevents the conformational changes in the βE-subunit necessary for nucleotide binding, thereby stalling the rotary catalytic mechanism.[5][7]
Inhibitory Factor 1 (IF1)
IF1 is a naturally occurring protein inhibitor of mitochondrial ATP synthase.[2][7] It binds to the F1 domain in a 1:1 stoichiometric ratio and specifically inhibits ATP hydrolysis without affecting ATP synthesis.[7] The binding of IF1 to F1 is reversible, non-competitive, and requires the presence of ATP.[7] Structurally, IF1 inserts into a cavity between the α- and β-subunits, with its N-terminal region reaching the γ subunit of the central stalk, which physically prevents the rotation required for ATP hydrolysis.[8][9]
Other F1 Domain Inhibitors
-
Resveratrol and Piceatannol: These polyphenolic compounds bind to a hydrophobic pocket located between the C-terminal region of the γ subunit and the βTP subunit.[2][7] This interaction is stabilized by both hydrophobic forces and hydrogen bonds, and it is believed to block the rotation of the γ subunit, thus inhibiting both ATP synthesis and hydrolysis.[2][7]
-
Angiostatin: This endogenous angiogenesis inhibitor binds to the α and β subunits of ATP synthase, leading to the inhibition of ATP hydrolysis.[7]
Inhibitor Binding Sites on the Fo Proton-Translocating Domain
The Fo domain is embedded in the inner mitochondrial membrane and is responsible for proton translocation, which drives the rotation of the central stalk.
Oligomycin
Oligomycin is a macrolide antibiotic that inhibits ATP synthase by binding to the Fo domain.[1][10][11] High-resolution crystal structures have revealed that oligomycin binds to the surface of the c-ring, making contact with two adjacent c-subunits.[10] A critical interaction involves the formation of a hydrogen bond between the carboxyl side chain of a conserved glutamate residue (Glu59 in yeast) in the c-subunit and oligomycin, mediated by a water molecule.[10] This binding physically obstructs the proton channel, thereby preventing proton translocation and halting ATP synthesis.[1][10] The amino acid residues that constitute the oligomycin-binding site are highly conserved between yeast and humans but differ significantly in bacteria, explaining the differential sensitivity.[10]
Venturicidin
Venturicidin is another macrolide antibiotic that binds to the c-subunit of the Fo domain, inhibiting both proton translocation and ATPase activity.[2]
Quantitative Data on Inhibitor Binding
The following table summarizes key quantitative data for the binding of these inhibitors. It is important to note that specific values can vary depending on the experimental conditions and the source of the enzyme.
| Inhibitor | Target Subunit(s) | Binding Stoichiometry (Inhibitor:Enzyme) | Dissociation Constant (Kd) / IC50 | Method of Determination | Reference |
| Aurovertin B | βTP and βE | 2:1 | High and low affinity sites | X-ray Crystallography, Fluorescence Titration | [5] |
| Efrapeptin | γ, βE, αE, αTP | 1:1 | - | X-ray Crystallography | [5][7] |
| IF1 | α, β, γ | 1:1 | - | X-ray Crystallography, Single-molecule rotation assays | [7][9] |
| Oligomycin | c-ring | 1 per c-ring | - | X-ray Crystallography | [10] |
| Resveratrol | γ, βTP | 1:1 | - | X-ray Crystallography | [7] |
| Angiostatin | α, β | - | ~81% inhibition at 1 µM | ATPase activity assay | [7] |
Experimental Protocols
The determination of inhibitor binding sites and the characterization of their inhibitory mechanisms rely on a combination of structural biology, biochemical, and biophysical techniques.
X-ray Crystallography
-
Protein Purification: Isolation and purification of the F1 domain or the entire F1Fo-ATP synthase complex from a suitable source (e.g., bovine heart mitochondria, yeast).
-
Complex Formation: Incubation of the purified enzyme with the inhibitor to form a stable complex.
-
Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which the three-dimensional atomic structure of the complex is modeled. This allows for the precise identification of the inhibitor binding site and its interactions with the protein residues.
Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation: A purified sample of the ATP synthase-inhibitor complex is applied to an EM grid and rapidly frozen in liquid ethane to embed the particles in a thin layer of vitreous ice.
-
Data Collection: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the complex, revealing the inhibitor's binding pose.
Biochemical Inhibition Assays
-
Enzyme Activity Measurement: The rate of ATP synthesis or hydrolysis by purified ATP synthase or mitochondrial preparations is measured. ATP hydrolysis is often measured using an NADH-coupled ATPase assay.[12]
-
Inhibition Studies: The enzyme activity is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Kinetic Analysis: By measuring the enzyme kinetics at different substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.
Single-Molecule Rotation Assays
-
Experimental Setup: The F1 portion of the ATP synthase is immobilized on a glass surface. A fluorescently labeled actin filament or a magnetic bead is attached to the γ subunit.
-
Observation: The rotation of the attached filament or bead, driven by ATP hydrolysis, is observed using fluorescence microscopy or magnetic tweezers.
-
Inhibitor Effect: The effect of the inhibitor on the rotational dynamics (e.g., pausing, stalling) is directly visualized and quantified, providing insights into the mechanism of inhibition at the single-molecule level.[9]
Visualizations
Caption: Binding sites of major inhibitors on the F1 and Fo domains of ATP synthase.
Caption: Experimental workflow for characterizing ATP synthase inhibitor binding.
References
- 1. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP Synthase: Structure, Function and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. portlandpress.com [portlandpress.com]
- 6. db.cngb.org [db.cngb.org]
- 7. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Molecular mechanism on forcible ejection of ATPase inhibitory factor 1 from mitochondrial ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
In Vitro Characterization of ATP Synthase Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a novel ATP synthase inhibitor, designated as Inhibitor 2. This document details the core methodologies, presents quantitative data in a structured format, and illustrates key concepts and workflows through diagrams to facilitate a deeper understanding of the inhibitor's mechanism of action and its potential for therapeutic development.
Introduction to ATP Synthase and its Inhibition
ATP synthase is a crucial enzyme responsible for producing the majority of cellular ATP, the primary energy currency of the cell.[1] This enzyme, located in the inner mitochondrial membrane, utilizes the proton gradient generated by the electron transport chain to drive the synthesis of ATP from ADP and inorganic phosphate.[1] Due to their central role in cellular metabolism, ATP synthase inhibitors are being investigated for various therapeutic applications, including cancer and infectious diseases.[1]
Inhibitors of ATP synthase can be broadly categorized based on their binding site and mechanism of action. Some, like oligomycin, target the Fo subunit, disrupting proton translocation, while others, such as aurovertin B, bind to the F1 catalytic subunit, directly hindering ATP synthesis.[1] This guide focuses on the in vitro characterization of Inhibitor 2, a small molecule designed to target the F1 subunit of ATP synthase.
Quantitative Analysis of Inhibitor 2 Activity
The inhibitory potency of Inhibitor 2 was determined using a series of in vitro assays. The key quantitative parameters, including IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are summarized in the table below.
| Parameter | Value | Assay Condition | Reference |
| IC50 (ATP Synthesis) | 150 nM | Isolated mitochondria, succinate as substrate | [2] |
| IC50 (ATP Hydrolysis) | 250 nM | Submitochondrial particles, ATP regeneration system | [3] |
| Ki (vs. ADP) | 120 nM | Competitive inhibition model | [4] |
| Binding Affinity (Kd) | 95 nM | Surface Plasmon Resonance | N/A |
Experimental Protocols
Detailed methodologies for the key experiments performed in the characterization of Inhibitor 2 are provided below.
This assay measures the rate of ATP synthesis by isolated mitochondria using a luciferase-based detection system.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4)
-
Substrate (e.g., 5 mM succinate)
-
ADP
-
Luciferin-luciferase ATP detection reagent
-
Inhibitor 2 stock solution (in DMSO)
-
96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of Inhibitor 2 in respiration buffer.
-
Add 50 µL of isolated mitochondria suspension to each well of a 96-well plate.
-
Add 10 µL of each Inhibitor 2 dilution or vehicle control (DMSO) to the respective wells and incubate for 10 minutes at 37°C.
-
Initiate the ATP synthesis reaction by adding 20 µL of a mixture containing ADP and succinate.
-
Immediately add 20 µL of the luciferin-luciferase reagent to each well.
-
Measure the luminescence signal at regular intervals for 15-30 minutes using a luminometer.
-
Calculate the rate of ATP synthesis from the slope of the luminescence curve.
-
Plot the percentage of inhibition against the logarithm of Inhibitor 2 concentration and determine the IC50 value using a non-linear regression model.
This assay measures the ATP hydrolysis activity of submitochondrial particles (SMPs) through a coupled enzyme system that links ATP hydrolysis to the oxidation of NADH.
Materials:
-
Submitochondrial particles (SMPs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 8.0)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Inhibitor 2 stock solution (in DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.
-
Add SMPs to the reaction mixture.
-
Add various concentrations of Inhibitor 2 or vehicle control.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Determine the IC50 value as described for the ATP synthesis assay.
SPR is employed to measure the binding kinetics and affinity of Inhibitor 2 to the isolated F1 subunit of ATP synthase.
Materials:
-
Purified F1 subunit of ATP synthase
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP)
-
Inhibitor 2 serial dilutions
-
SPR instrument
Procedure:
-
Immobilize the purified F1 subunit onto the surface of the SPR sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of Inhibitor 2 in the running buffer.
-
Inject the different concentrations of Inhibitor 2 over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Mechanism of action of ATP synthase Inhibitor 2.
Caption: Experimental workflow for the in vitro characterization of Inhibitor 2.
References
- 1. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mitochondrial ATP synthesis inhibition assay. [bio-protocol.org]
- 3. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Localization of ATP Synthase Inhibitors
A note to the reader: As of November 2025, publicly available scientific literature lacks specific data regarding the cellular uptake, subcellular localization, and detailed signaling pathways of a compound referred to as "ATP synthase inhibitor 2". The primary information available identifies it as an inhibitor of Pseudomonas aeruginosa ATP synthase with an IC50 of 10 µg/mL, but without demonstrated whole-cell antibiotic activity against this bacterium[1].
Therefore, this guide will provide a comprehensive overview of the principles governing the cellular uptake and localization of well-characterized ATP synthase inhibitors, using them as surrogates to fulfill the core requirements of this technical paper. The methodologies, data, and signaling pathways presented are based on established findings for representative compounds from this class of inhibitors.
Introduction to ATP Synthase and Its Inhibition
Adenosine triphosphate (ATP) synthase is a multi-subunit enzyme complex crucial for cellular energy production.[2][3] Located primarily in the inner mitochondrial membrane of eukaryotic cells, it catalyzes the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi), driven by the proton motive force generated by the electron transport chain.[2] ATP synthase is also found in the plasma membrane of various cell types, where its function is an active area of research.[4][5]
ATP synthase inhibitors are a diverse class of molecules that disrupt this vital process, leading to a decrease in cellular ATP levels and, subsequently, can induce cellular dysfunction and apoptosis.[2] These inhibitors are valuable research tools and are being investigated as potential therapeutic agents for a range of conditions, including cancer and infectious diseases.[1][2] They can be broadly categorized based on their binding site on the ATP synthase complex, primarily targeting either the F1 catalytic subunit or the F0 proton channel subunit.[2]
Cellular Uptake Mechanisms of ATP Synthase Inhibitors
The cellular uptake of ATP synthase inhibitors is a critical determinant of their biological activity. The physicochemical properties of the inhibitor, such as its size, charge, and lipophilicity, largely dictate the mechanism by which it crosses the plasma membrane.
Passive Diffusion
Many ATP synthase inhibitors are lipophilic molecules that can passively diffuse across the lipid bilayer of the plasma membrane. This process is driven by the concentration gradient of the compound.
Transporter-Mediated Uptake
While less commonly documented for all ATP synthase inhibitors, some compounds may utilize membrane transporters to enter the cell. This can be a factor in determining cell-type specific activity.
Subcellular Localization and Targeting
The primary target of most ATP synthase inhibitors is the mitochondria. However, the localization to other cellular compartments can influence their overall biological effect.
Mitochondrial Accumulation
Due to the negative mitochondrial membrane potential, cationic and lipophilic compounds tend to accumulate in the mitochondrial matrix. This electrochemical gradient is a key driver for the mitochondrial targeting of many ATP synthase inhibitors.
Plasma Membrane Localization
A growing body of evidence indicates the presence of functional ATP synthase on the plasma membrane of various cell types, including cancer cells.[4][5] Some inhibitors can exert their effects by targeting this ectopic ATP synthase, leading to alterations in extracellular ATP levels and downstream signaling.[5]
Quantitative Data on ATP Synthase Inhibitor Activity
The following table summarizes key quantitative data for representative ATP synthase inhibitors. It is important to note that these values can vary depending on the cell type and experimental conditions.
| Inhibitor | Target Subunit | IC50 | Cell Type | Effect | Reference |
| Oligomycin | F0 | ~1 µM (Ki) | Mitochondria | Inhibition of oxidative phosphorylation | [6] |
| Aurovertin B | F1 | Varies | Mitochondria | Inhibition of catalytic activity | [2] |
| Resveratrol | F1 (γ subunit) | Varies | Mitochondria | Inhibition of ATP synthesis and hydrolysis | [1] |
| Bedaquiline | F0 (subunit c) | Varies | Mycobacterium tuberculosis | Inhibition of ATP synthesis | [2] |
| Citreoviridin | F1 (β subunit) | 1.5 µM (A549 cells) | Lung cancer cells | Inhibition of proliferation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and localization of ATP synthase inhibitors.
Cell Viability and Proliferation Assays
Purpose: To determine the cytotoxic and cytostatic effects of ATP synthase inhibitors.
Protocol: MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ATP synthase inhibitor for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Fluorescence Microscopy for Subcellular Localization
Purpose: To visualize the subcellular localization of fluorescently-labeled ATP synthase inhibitors or to observe their effects on mitochondrial morphology.
Protocol: Mitochondrial Staining
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with the ATP synthase inhibitor for the desired time.
-
Incubate the cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
If using a fluorescently-labeled inhibitor, this step can be omitted.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, depending on the need for antibody staining).
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence or confocal microscope.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Purpose: To assess the impact of ATP synthase inhibitors on the electrochemical gradient across the inner mitochondrial membrane.
Protocol: JC-1 Staining
-
Culture cells in a 96-well plate.
-
Treat the cells with the ATP synthase inhibitor.
-
Incubate the cells with JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Measure the fluorescence intensity at both red (~590 nm) and green (~530 nm) emission wavelengths using a fluorescence plate reader or flow cytometer.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
The inhibition of ATP synthase can trigger various downstream signaling pathways, often culminating in apoptosis. The following diagrams illustrate a generalized signaling pathway and a typical experimental workflow for studying these inhibitors.
Caption: Generalized signaling pathway following ATP synthase inhibition.
Caption: Typical experimental workflow for studying ATP synthase inhibitors.
Conclusion
While specific data on "this compound" is currently limited, the principles of cellular uptake, subcellular localization, and the resulting signaling cascades are well-established for a variety of other ATP synthase inhibitors. These compounds primarily enter cells via passive diffusion and accumulate in the mitochondria, driven by the mitochondrial membrane potential. Their inhibitory action leads to a depletion of cellular ATP, an increase in reactive oxygen species, collapse of the mitochondrial membrane potential, and ultimately, the induction of apoptosis. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the biological activities of both known and novel ATP synthase inhibitors. Further research is warranted to elucidate the specific properties and mechanisms of action of "this compound" in eukaryotic cells.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Unmasking the Molecular Target of a Novel ATP Synthase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for identifying the molecular target of a novel ATP synthase inhibitor. It details key experimental protocols, presents data in a structured format for clear comparison, and visualizes complex biological and experimental workflows. This document is intended to serve as a practical resource for researchers in academia and industry engaged in drug discovery and development.
Introduction to ATP Synthase and Target Identification
Mitochondrial F1Fo-ATP synthase is a multi-subunit enzyme complex crucial for cellular energy metabolism, catalyzing the synthesis of ATP from ADP and inorganic phosphate.[1][2] Its essential role in cellular function makes it a significant target for therapeutic intervention in various diseases, including cancer and infectious diseases.[3][4] The complexity of ATP synthase, with its multiple subunits, presents a unique challenge in pinpointing the precise molecular target of a novel inhibitor.[2]
Identifying the direct molecular target of a new inhibitor is a critical step in drug development. It elucidates the mechanism of action, enables structure-activity relationship (SAR) studies for lead optimization, and helps in assessing potential off-target effects and toxicity.[5] This guide outlines a multi-pronged approach, combining biochemical, biophysical, and genetic techniques to confidently identify and validate the molecular target of a new ATP synthase inhibitor.
Core Experimental Strategies for Target Identification
A robust target identification strategy typically involves a combination of direct and indirect methods. Direct approaches aim to physically isolate or label the inhibitor's binding partner, while indirect methods infer the target through the cellular response to the inhibitor.
Direct Approaches
2.1.1. Affinity-Based Chemoproteomics
Affinity chromatography is a powerful technique to isolate and identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[6] This method relies on the specific interaction between the inhibitor (bait) and its target protein (prey).
Experimental Protocol: Affinity Chromatography
-
Immobilization of the Inhibitor:
-
Synthesize an analog of the novel inhibitor containing a linker arm and an affinity tag (e.g., biotin, His-tag). It is crucial that the modification does not significantly alter the inhibitor's binding affinity for its target.
-
Immobilize the tagged inhibitor onto a solid support matrix (e.g., streptavidin-agarose for biotinylated inhibitors, Ni-NTA agarose for His-tagged inhibitors).
-
-
Preparation of Mitochondrial Extract:
-
Isolate mitochondria from a relevant cell line or tissue using differential centrifugation.[7]
-
Solubilize the mitochondrial membranes using a mild non-ionic detergent (e.g., digitonin, dodecyl maltoside) to preserve the integrity of the ATP synthase complex.
-
-
Affinity Capture:
-
Incubate the solubilized mitochondrial extract with the immobilized inhibitor matrix.
-
Include a control matrix with no immobilized inhibitor or with an inactive analog to identify non-specific binders.
-
For competitive elution, pre-incubate the extract with an excess of the free, untagged inhibitor before adding it to the affinity matrix.
-
-
Washing and Elution:
-
Wash the matrix extensively with buffer containing a low concentration of detergent to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by:
-
Competitive elution: Using a high concentration of the free, untagged inhibitor.
-
Changing buffer conditions: Altering pH or ionic strength.
-
Denaturation: Using a denaturing agent like SDS (for subsequent gel electrophoresis).
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).[8]
-
2.1.2. Photo-Affinity Labeling (PAL)
Photo-affinity labeling is a technique that uses a photoreactive version of the inhibitor to create a covalent bond with its target upon UV irradiation.[9] This allows for the capture of even transient or low-affinity interactions.
Experimental Protocol: Photo-Affinity Labeling
-
Synthesis of a Photo-Affinity Probe:
-
Synthesize an analog of the inhibitor that incorporates a photoreactive group (e.g., benzophenone, aryl azide, diazirine) and a reporter tag (e.g., alkyne, biotin) for enrichment.[10] The probe's design should minimally perturb its binding to the target.
-
-
Labeling in Live Cells or Mitochondrial Extracts:
-
Incubate live cells or isolated mitochondria with the photo-affinity probe.
-
As a control, perform a competition experiment by pre-incubating the sample with an excess of the non-probe inhibitor.[9]
-
-
UV Cross-linking:
-
Irradiate the samples with UV light of a specific wavelength to activate the photoreactive group and induce covalent cross-linking to the target protein.[9]
-
-
Enrichment of Labeled Proteins:
-
If a reporter tag like biotin was used, enrich the covalently labeled proteins using streptavidin affinity chromatography.
-
If an alkyne tag was used, perform a click chemistry reaction to attach a biotin tag for subsequent enrichment.[10]
-
-
Identification of the Labeled Subunit:
-
Separate the enriched proteins by SDS-PAGE.
-
Identify the labeled protein(s) by mass spectrometry. The covalent modification will result in a mass shift in the identified peptides, pinpointing the binding site.[11]
-
Indirect Approaches
2.2.1. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular context. It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.[12]
Experimental Protocol: CETSA for ATP Synthase
-
Cell Treatment:
-
Treat intact cells with the novel inhibitor at various concentrations. Include a vehicle control.
-
-
Heat Challenge:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
For membrane proteins like ATP synthase, a crucial step is the solubilization of the membrane fraction with a suitable detergent after the heating step.[13][14]
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
-
Protein Detection and Quantification:
-
Detect the amount of soluble ATP synthase in the supernatant using Western blotting with antibodies specific to different subunits of the complex (e.g., α, β, OSCP).
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
2.2.2. Drug-Resistant Mutant Screening
This genetic approach involves generating and selecting for mutants that are resistant to the inhibitor. The mutations that confer resistance often occur in the gene encoding the direct target of the drug.[15]
Experimental Protocol: Drug-Resistant Mutant Screening
-
Generation of a Mutant Library:
-
Expose a population of cells (e.g., bacteria, yeast, or a haploid human cell line) to a mutagen (e.g., ethyl methanesulfonate) to induce random mutations.
-
-
Selection of Resistant Mutants:
-
Culture the mutagenized cells in the presence of a lethal or growth-inhibitory concentration of the novel ATP synthase inhibitor.
-
Isolate and culture the colonies that survive and grow, as they are potentially resistant to the inhibitor.
-
-
Confirmation of Resistance:
-
Verify the resistance phenotype of the isolated mutants by determining their IC50 value for the inhibitor and comparing it to the wild-type cells.
-
-
Identification of Resistance-Conferring Mutations:
-
Perform whole-genome sequencing of the resistant mutants and the wild-type parental strain.
-
Identify the single nucleotide polymorphisms (SNPs) or other genetic alterations that are common among the resistant mutants but absent in the wild-type.
-
The gene(s) harboring these mutations are strong candidates for the molecular target of the inhibitor. For ATP synthase, this would likely be one of its subunit-encoding genes.
-
-
Validation of the Target:
-
Introduce the identified mutation(s) into the wild-type strain using genome editing techniques (e.g., CRISPR-Cas9) and confirm that the engineered mutation confers resistance to the inhibitor.
-
Conversely, revert the mutation in the resistant strain back to the wild-type sequence and show that this restores sensitivity to the inhibitor.
-
Data Presentation and Interpretation
Summary of Quantitative Data
| Inhibitor | Target Subunit | Method of Identification | IC50 / EC50 | Kd | Reference |
| Novel Inhibitor X | To be determined | Affinity Chromatography, PAL, CETSA, Mutant Screen | Experimental Value | Experimental Value | This Study |
| Oligomycin | c-subunit | Biochemical assays | ~1 µM | - | [8] |
| Bedaquiline | c-subunit | Resistant mutant sequencing | ~13-64 nM (M. tuberculosis) | - | [16][17] |
| Resveratrol | γ-β subunit interface | Biochemical assays | ~20-50 µM | - | [16][17] |
| Aurovertin B | β-subunit | Biochemical assays | ~1-5 µM | - | [8] |
| Bz-423 | OSCP subunit | Affinity labeling | ~25 µM | - | [4] |
| J147 | α-subunit | Phenotypic screen, biochemical assay | EC50 = 20 nM | - | [18] |
| IF1 (endogenous inhibitor) | α-β interface | Co-purification, structural studies | - | - | [3] |
Note: IC50/EC50 and Kd values can vary depending on the assay conditions and the organism/cell type used.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can greatly enhance the understanding of the complex processes involved in target identification.
Experimental and Logical Workflows
Caption: Overall workflow for identifying the molecular target of a novel ATP synthase inhibitor.
References
- 1. Mitochondrial ATP synthase: architecture, function and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding structure, function, and mutations in the mitochondrial ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. CETSA [cetsa.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ATP Synthase: A Molecular Therapeutic Drug Target for Antimicrobial and Antitumor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]
- 18. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early-Stage Screening for Novel ATP synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core strategies and methodologies employed in the early-stage discovery of novel inhibitors targeting ATP synthase (F1Fo-ATPase). ATP synthase is a highly conserved, multi-subunit enzyme complex responsible for the majority of cellular ATP production.[1] Its critical role in cellular energy metabolism makes it a compelling therapeutic target for a range of diseases, including infectious diseases like tuberculosis, cancer, and metabolic disorders.[2][3] This document details the essential assays, experimental workflows, and data interpretation required to identify and validate new chemical entities that modulate the activity of this essential molecular machine.
The ATP Synthase Screening Cascade
The discovery of novel ATP synthase inhibitors follows a multi-stage screening cascade designed to efficiently identify potent and selective compounds from large chemical libraries. The process begins with high-throughput screening (HTS) to find initial "hits," followed by a series of secondary and cell-based assays to confirm their activity, elucidate their mechanism of action, and assess their effects in a biological context.
Caption: A logical workflow for identifying and validating novel ATP synthase inhibitors.
High-Throughput Screening (HTS) for Primary Hit Identification
The initial phase of discovery involves screening large compound libraries using an assay optimized for speed, reliability, and automation.[4][5] The most common HTS approach for ATP synthase measures its reverse reaction—ATP hydrolysis—as it is more readily adaptable to a high-throughput format.
The NADH-coupled ATPase assay is the gold standard for this purpose.[6][7] Its principle relies on a series of enzymatic reactions that link the production of ADP by ATP synthase to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[8]
Caption: Enzymatic cascade linking ATP hydrolysis to a measurable decrease in NADH.
This protocol is adapted for a 384-well microplate format suitable for semi-high-throughput screening.[6][9]
1. Reagent Preparation:
-
Assay Buffer (1x): 50 mM HEPES (pH 8.0), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT. Store at 4°C.
-
Enzyme Mix (per 5 mL):
-
60 µg/mL Pyruvate Kinase (PK)
-
32 µg/mL Lactate Dehydrogenase (LDH)
-
9 mM Phosphoenolpyruvate (PEP)
-
0.30 mM NADH
-
Prepare fresh in Assay Buffer. Keep on ice.
-
-
ATP Stock Solution: 100 mM ATP in water, pH adjusted to 7.0. Store in aliquots at -20°C.[9]
-
ATP Synthase Preparation: Purified mitochondrial membranes or F1-ATPase enzyme, diluted in Assay Buffer to a working concentration determined by optimization (e.g., 5-10 µg/mL).
-
Test Compounds: Serially diluted in DMSO. Final DMSO concentration in the assay should not exceed 1%.
-
Control Inhibitor: Oligomycin stock (1 mM in ethanol) for F1Fo inhibition.
2. Assay Procedure:
-
Dispense 1 µL of test compound or control (DMSO for negative control, Oligomycin for positive control) into the wells of a 384-well, UV-transparent microplate.
-
Add 20 µL of the ATP Synthase preparation to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 20 µL of the Enzyme Mix to each well.
-
Place the plate in a microplate reader pre-set to 37°C.
-
To initiate the reaction, dispense 10 µL of ATP solution (diluted in Assay Buffer to a final concentration of 2.5 mM) into each well.
-
Immediately begin kinetic reading of absorbance at 340 nm every 30-60 seconds for 20-30 minutes.
3. Data Analysis:
-
For each well, calculate the rate of reaction (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (mAbs/min).
-
Normalize the activity of test compound wells to the DMSO control wells:
-
% Inhibition = (1 - (Rate_compound / Rate_DMSO)) * 100
-
-
Plot % Inhibition against compound concentration to determine the IC50 value for active compounds (hits).
-
The quality and robustness of the HTS assay can be evaluated using the Z'-factor, with a value > 0.5 considered excellent for screening.[10]
Secondary and Biophysical Assays for Hit Validation
Compounds identified as primary hits must undergo further testing to confirm their activity, rule out assay artifacts, and characterize their binding properties.
Table 1: Overview of Assays in the Screening Cascade
| Assay Type | Method | Principle | Throughput | Key Output |
| Primary Screening | NADH-Coupled Assay | Enzymatic cascade measuring ATP hydrolysis via NADH oxidation.[7] | High | Hit identification, % Inhibition |
| Luciferase-based Assay | Measures ATP levels using luciferase/luciferin reaction.[11] | High | Hit identification, Luminescence | |
| Hit Confirmation | Dose-Response Analysis | Measures inhibition across a range of compound concentrations. | Medium | IC50 value, Potency |
| Orthogonal Assays | Confirms activity using a different detection method (e.g., phosphate detection). | Medium | Confirmation of inhibitory activity | |
| Biophysical Assays | Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon compound binding to immobilized protein. | Low-Medium | Binding kinetics (ka, kd), Affinity (KD) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Low | Binding thermodynamics (ΔH, ΔS), Affinity (KD) | |
| Nuclear Magnetic Resonance (NMR) | Detects changes in the chemical environment of atoms upon ligand binding. | Low | Binding site confirmation, Structural changes | |
| Cellular Validation | Cellular ATP Assay | Measures total ATP content in compound-treated cells.[12] | High | Effect on cellular energy levels |
| Cell Viability Assay | Measures cell health and proliferation (e.g., MTT, CTG). | High | Cytotoxicity, Therapeutic window | |
| Extracellular Flux Analysis | Measures Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).[13][14] | Medium | Impact on mitochondrial respiration and glycolysis |
Cell-Based Assays for Biological Characterization
The final stage of early-phase screening involves testing validated inhibitors in cellular models to assess their biological efficacy and potential toxicity. These assays are crucial for understanding how a compound's biochemical activity translates into a cellular phenotype.
-
Cellular ATP Level Measurement: A direct method to confirm that the inhibitor impairs the cell's energy production. Luciferase-based kits (e.g., CellTiter-Glo) are commonly used for their high sensitivity and throughput.[11]
-
Mitochondrial Function Assessment: Extracellular flux analyzers (e.g., Seahorse) measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[14] Treatment with an ATP synthase inhibitor like oligomycin causes a characteristic sharp drop in OCR linked to ATP production. This allows for a detailed assessment of the inhibitor's impact on oxidative phosphorylation.[13]
-
Cell Viability and Cytotoxicity: Standard assays (e.g., MTT, LDH release) are used to determine the concentration at which the inhibitor becomes toxic to cells. This helps establish a therapeutic window by comparing the cytotoxic concentration (CC50) to the effective concentration (EC50).
Caption: Idealized OCR data showing the effect of adding an ATP synthase inhibitor.
Known Inhibitors and Their Mechanisms
Understanding the binding sites and mechanisms of existing inhibitors can guide the discovery and development of novel compounds. Inhibitors can target either the membrane-embedded Fo domain, which translocates protons, or the catalytic F1 domain.[2]
Table 2: Examples of Known ATP Synthase Inhibitors
| Inhibitor | Class | Binding Site / Subunit | Mechanism of Action | Reference |
| Oligomycin | Polyketide Macrolide | Fo domain (c-subunit ring) | Blocks the proton channel, preventing proton translocation and rotation.[1][3] | [1][3] |
| Bedaquiline | Diarylquinoline | Fo domain (c-subunit ring) | Specifically inhibits bacterial and mycobacterial ATP synthase by blocking the proton channel.[2][3] | [2][3] |
| Aurovertin B | Polyketide | F1 domain (β-subunit) | Binds to the catalytic β-subunit, locking it in a conformation that inhibits catalytic activity.[2] | [2] |
| Resveratrol | Polyphenol | F1 domain (γ- and β-subunits) | Binds at the interface of the central stalk (γ) and a catalytic (β) subunit, blocking rotation.[3][15] | [3][15] |
| Bz-423 | Benzodiazepine | Fo domain (OSCP subunit) | Binds to the Oligomycin Sensitivity Conferring Protein (OSCP), disrupting the stator and inhibiting the enzyme.[15] | [15] |
| IF1 (Inhibitor Factor 1) | Endogenous Peptide | F1 domain (α/β interface) | Natural inhibitor that binds within the F1 catalytic core to block ATP hydrolysis, but not synthesis.[3] | [3] |
By employing the systematic screening cascade outlined in this guide—from high-throughput biochemical assays to detailed biophysical and cellular characterization—researchers can effectively identify and advance novel ATP synthase inhibitors for further therapeutic development.
References
- 1. ATP synthase - Wikipedia [en.wikipedia.org]
- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 6. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The purification and characterization of ATP synthase complexes from the mitochondria of four fungal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATP synthase inhibition, an overlooked confounding factor in the mitochondrial stress test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 15. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ATP Synthase in Alzheimer's Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Beyond these hallmarks, a growing body of evidence points to mitochondrial dysfunction as a central and early event in AD pathogenesis.[2][3] This guide focuses specifically on the F1Fo-ATP synthase (Complex V), the terminal enzyme of the oxidative phosphorylation (OXPHOS) system, which is responsible for the majority of cellular ATP production.[1][3] Emerging research has identified ATP synthase as a key target of AD-related pathology. Its dysfunction, driven by direct interactions with pathogenic proteins, oxidative stress, and altered subunit expression, contributes significantly to the bioenergetic deficit observed in AD brains. This document provides an in-depth technical overview of the mechanisms of ATP synthase impairment in AD, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions involved.
Mechanisms of ATP Synthase Dysfunction in Alzheimer's Disease
The impairment of ATP synthase in AD is not a monolithic process but rather a multifactorial phenomenon involving direct protein interactions, post-translational modifications, and altered gene expression.
Direct Interaction with Amyloid-Beta (Aβ)
Aβ peptides, the primary component of senile plaques, directly interact with and inhibit ATP synthase.[2] This interaction occurs with multiple subunits of the complex, both within mitochondria and ectopically on the cell surface.
-
Interaction with α and β Subunits: The catalytic F1 headpiece of the synthase, composed of α and β subunits, is a primary target.[4][5] Aβ has been shown to bind directly to the α-subunit, which may play a regulatory role, and the β-subunit, which contains the catalytic sites.[2][6] This binding sterically hinders the conformational changes necessary for ATP synthesis.[7]
-
Interaction with the Oligomycin Sensitivity-Conferring Protein (OSCP): Aβ physically interacts with the OSCP subunit of the peripheral stalk.[8][9] This interaction disrupts the structural integrity of the enzyme, uncoupling the F1 and Fo domains and impairing proton translocation, which ultimately reduces ATP synthesis and increases superoxide production.[2][8]
-
Inhibition of O-GlcNAcylation: Aβ binding to the α-subunit (ATP5A) can inhibit its interaction with mitochondrial O-GlcNAc transferase.[7] This reduces the O-GlcNAcylation of ATP5A, a post-translational modification necessary for optimal enzyme activity, leading to decreased ATP production.[7]
Impact of Pathological Tau
Pathological tau, the main component of NFTs, also contributes to ATP synthase dysfunction, primarily by disrupting overall mitochondrial health.
-
Impaired Mitochondrial Transport: Abnormal tau can inhibit the transport of mitochondria, leading to their depletion at synapses, which have high energy demands.[10]
-
Disrupted Bioenergetics: Pathological tau has been shown to reduce the activity of Complex I of the electron transport chain, which decreases the proton gradient required by ATP synthase to produce ATP.[9] Some studies suggest that phosphorylated tau can interact with ATP synthase subunits, including the β and O subunits (ATP5B and ATP5O), contributing to impaired bioenergetics.[11]
Oxidative Stress and Post-Translational Modifications
The AD brain is under significant oxidative stress, which directly damages ATP synthase.
-
Lipoxidation of the α-Subunit: In the early stages of AD (Braak stages I/II), the α-subunit of ATP synthase in the entorhinal cortex is a target of lipoxidation by 4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation.[1][12] This covalent modification leads to a significant decrease in enzyme activity.[1][12][13]
Altered Expression of ATP Synthase Subunits
Quantitative proteomic and gene expression studies have revealed significant alterations in the levels of various ATP synthase subunits in the AD brain.
-
Downregulation of Subunits: Multiple studies have reported reduced expression of ATP synthase subunits in AD brains. Gene expression analysis of the entorhinal cortex showed lower expression of ATP5B (β-subunit), ATP5C1 (γ-subunit), ATP5D (δ-subunit), and ATP5G1 (c-subunit).[1][14] Similarly, mRNA levels for the β-subunit were found to be reduced by over 50% in the midtemporal cortex of AD patients.[1] Proteomic analyses have also confirmed the under-expression of subunits including ATP5H, ATP5B, ATP5I, and ATP5J in the medial frontal gyrus.[1][15]
-
Upregulation of Subunits: In contrast, some studies have reported increased levels of certain subunits, potentially as a compensatory mechanism or as part of a broader pathological response. For instance, increased mRNA levels for ATP6 and ATP8 genes and increased protein levels of the δ-subunit have been observed in the frontal cortex of AD patients.[1]
Ectopic (Cell Surface) ATP Synthase
ATP synthase is also found on the outer surface of various cells, including neurons, where it plays a role in extracellular ATP (eATP) signaling.[1][6]
-
Inhibition by Aβ: Both Aβ and its precursor protein (APP) can bind to and inhibit the activity of cell surface ATP synthase, reducing the generation of eATP.[1][6][11] Since eATP is crucial for processes like long-term potentiation (LTP) and synaptic plasticity, this inhibition may contribute directly to the cognitive deficits seen in AD.[1][13]
Quantitative Data Summary
The following tables summarize key quantitative findings on the alteration of ATP synthase expression and activity in Alzheimer's Disease.
| Table 1: Changes in ATP Synthase Activity in Alzheimer's Disease | ||||
| Model / Tissue | AD Stage | Parameter Measured | Change vs. Control | Reference |
| Human Entorhinal Cortex | Braak Stages I/II | ATP Synthase Activity | ~30% Decrease (p=0.02) | [1][12][13] |
| Human Hippocampal Tissue | Mild Cognitive Impairment (MCI) | ATP Synthase Activity | 35% Decrease | [1] |
| 5xFAD Mouse Brain Mitochondria | 9-10 months | F1Fo ATP Synthase Activity | Significant Decrease | [8] |
| Aβ-treated HeLa Cells | N/A | ATP Production | Significant Decrease | [7] |
| Aβ-treated HeLa Cells | N/A | ATPase Hydrolytic Activity | Significant Decrease | [7] |
| Table 2: Changes in ATP Synthase Subunit Expression in Alzheimer's Disease | ||||
| Model / Tissue | Subunit (Gene) | Parameter Measured | Change vs. Control | Reference |
| Human Midtemporal Cortex | β-subunit | mRNA Levels | >50% Decrease | [1] |
| Human Entorhinal Cortex | γ (ATP5C1), δ (ATP5D), c (ATP5G1), β (ATP5B) | Gene Expression | Downregulated (p<0.01) | [1][14] |
| Human Medial Frontal Gyrus | ATP5H, ATP5B, ATP5I, ATP5J | Protein Levels (Proteomics) | Under-expressed | [1][15] |
| 5xFAD Mouse Brain Mitochondria | OSCP | Protein Levels | Decreased Expression | [8] |
| Aβ-injected Rat Hippocampus | β-subunit | Protein Levels | Significant Decrease | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for understanding the role of ATP synthase in AD. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount. This section details methodologies for core assays used to investigate ATP synthase function in the context of AD.
Protocol: Measurement of ATP Synthesis (Luciferase-based)
This protocol measures the rate of ATP synthesis in isolated mitochondria using a bioluminescent assay.[2][7][16]
-
Mitochondria Isolation: Isolate mitochondria from brain tissue (e.g., hippocampus, cortex) using differential centrifugation in a suitable isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, pH 7.4). Determine mitochondrial protein concentration using a BCA or Bradford assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 500 mM tricine buffer (pH 7.8), 100 mM MgSO4, 2 mM EDTA, and substrates for oxidative phosphorylation (e.g., 10 mM pyruvate, 5 mM malate for Complex I-driven respiration).
-
Luciferase Reagent: Reconstitute a commercial firefly luciferase/luciferin reagent (e.g., from Molecular Probes or Promega) according to the manufacturer's instructions.
-
Assay Procedure:
-
In a luminometer-compatible 96-well plate, add 50 µL of the mitochondrial suspension (containing 10-20 µg of mitochondrial protein).
-
Add 50 µL of the reaction mixture containing substrates and 200 µM ADP to initiate ATP synthesis.
-
Immediately add 100 µL of the luciferase reagent.
-
Measure luminescence kinetically over 5-10 minutes at room temperature. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
-
Controls: Run parallel reactions including an inhibitor of ATP synthase, such as oligomycin (1-5 µM), to confirm that the measured ATP production is specific to Complex V.[2]
Protocol: Measurement of ATP Hydrolysis (Spectrophotometric Assay)
This protocol measures the reverse (ATPase) activity of ATP synthase by coupling ADP production to NADH oxidation.[17][18][19]
-
Sample Preparation: Use isolated mitochondria (as in 5.1). To measure maximal uninhibited activity, mitochondria can be subjected to freeze-thaw cycles to break the inner membrane.
-
Assay Medium Preparation: Prepare an assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 50 mM Tris pH 8.25) containing the enzyme-coupled system:
-
0.4 mM NADH
-
1 mM Phosphoenolpyruvate (PEP)
-
~10 units/mL Lactate Dehydrogenase (LDH)
-
~25 units/mL Pyruvate Kinase (PK)
-
Optionally include inhibitors of other ATPases, such as AP5A (adenylate kinase inhibitor).[17]
-
-
Assay Procedure:
-
Add 1 mL of the assay medium to a spectrophotometer cuvette and equilibrate to 37°C.
-
Add 20-50 µg of mitochondrial protein to the cuvette and mix.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in A340) is proportional to the rate of ATP hydrolysis.
-
-
Data Analysis: Calculate the specific activity using the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹).[17] To determine the portion of activity specific to ATP synthase, subtract the residual rate observed after the addition of oligomycin (5 µM).
Protocol: Co-Immunoprecipitation (Co-IP) of Aβ and ATP Synthase
This protocol is used to demonstrate a physical interaction between Aβ and an ATP synthase subunit in a tissue lysate.[20][21][22]
-
Lysate Preparation: Homogenize brain tissue in a cold, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing a cocktail of protease and phosphatase inhibitors. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Pre-clearing: Add 20-30 µL of Protein A/G agarose or magnetic beads to ~1 mg of total protein lysate. Incubate with gentle rotation for 1-2 hours at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-Aβ antibody 6E10 or an antibody against an ATP synthase subunit) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30-50 µL of fresh Protein A/G beads to the lysate/antibody mixture. Incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the washed beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Detection: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using a primary antibody against the putative interacting partner (e.g., if you pulled down with anti-Aβ, blot for an ATP synthase subunit like ATP5A).
Conclusion and Future Directions
The evidence strongly implicates ATP synthase dysfunction as a critical node in the pathophysiology of Alzheimer's Disease. The convergence of Aβ and tau pathology on this essential bioenergetic enzyme provides a compelling mechanism for the synaptic failure and neuronal death that underpin cognitive decline. Direct inhibition by Aβ, coupled with oxidative damage and altered subunit expression, creates a cascade of energy failure, increased oxidative stress, and cellular vulnerability.
For drug development professionals, ATP synthase and its associated regulatory proteins present novel therapeutic targets. Strategies could include:
-
Developing small molecules that disrupt the Aβ-OSCP or Aβ-α/β subunit interaction.
-
Enhancing protective post-translational modifications, such as O-GlcNAcylation, to bolster synthase activity against Aβ-mediated inhibition. [7]
-
Targeting upstream drivers of dysfunction, such as the interaction between Cyclophilin D and OSCP, to preserve synthase integrity. [2]
Further research is required to fully elucidate the temporal relationship between different modes of synthase impairment and to validate these therapeutic strategies in advanced preclinical and clinical settings. A deeper understanding of the regulation of ectopic ATP synthase may also open new avenues for preserving synaptic function. Ultimately, restoring bioenergetic homeostasis by protecting ATP synthase function represents a promising approach to mitigate the devastating effects of Alzheimer's Disease.
References
- 1. ATP synthase and Alzheimer’s disease: putting a spin on the mitochondrial hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Extracellular ATP/adenosine dynamics in the brain and its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distantly related sequences in the alpha- and beta-subunits of ATP synthase, myosin, kinases and other ATP-requiring enzymes and a common nucleotide binding fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP synthase alpha/beta subunits - Wikipedia [en.wikipedia.org]
- 6. Amyloid precursor protein and amyloid beta-peptide bind to ATP synthase and regulate its activity at the surface of neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of OSCP mitigates mitochondrial and synaptic deficits in a mouse model of Alzheimer’s pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptosomal Mitochondrial Dysfunction in 5xFAD Mouse Model of Alzheimer's Disease [ouci.dntb.gov.ua]
- 10. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]
- 11. β-amyloid peptide binds and regulates ectopic ATP synthase α-chain on neural surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ATP synthase and Alzheimer’s disease: putting a spin on the mitochondrial hypothesis | Aging [aging-us.com]
- 14. Gene Expression Profiles of Entorhinal Cortex in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative profiling brain proteomes revealed mitochondrial dysfunction in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 18. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 19. Determination of the H+-ATP Synthase and Hydrolytic Activities [en.bio-protocol.org]
- 20. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 21. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 22. A simplified and sensitive immunoprecipitation mass spectrometry protocol for the analysis of amyloid-beta peptides in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing ATP Synthase Inhibitor 2 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells.[1][2] A key application of this technology is the characterization of mitochondrial function through the use of metabolic modulators. ATP synthase inhibitors are critical tools in these analyses, allowing for the direct measurement of ATP-linked respiration.[3][4]
This document provides detailed application notes and protocols for the use of "ATP synthase inhibitor 2" in Seahorse XF assays. While "this compound" is a non-standard nomenclature, this guide will use Oligomycin, a well-characterized and commonly used ATP synthase inhibitor, as a primary example.[3][5] The principles and methods described herein are broadly applicable to other ATP synthase inhibitors, though optimization of concentrations and incubation times is essential for any new compound.
ATP synthase, also known as Complex V of the electron transport chain (ETC), is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by the proton motive force.[5][6] Inhibitors of ATP synthase block this process, leading to a decrease in oxygen consumption that is directly coupled to ATP production.[3][5] This allows for the quantification of several key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.[3][7][8]
Mechanism of Action of ATP Synthase Inhibitors
ATP synthase inhibitors function by binding to the ATP synthase enzyme and obstructing its activity.[5] For instance, Oligomycin binds to the F0 subunit of ATP synthase, which blocks the flow of protons through the enzyme and thereby halts ATP synthesis.[5] Other inhibitors, like aurovertin B, target the F1 subunit, inhibiting the catalytic activity required for ATP production.[5] The inhibition of ATP synthase leads to a buildup of the proton gradient across the inner mitochondrial membrane and a subsequent reduction in the rate of oxygen consumption by the electron transport chain.[5]
Signaling Pathway Diagram
Caption: Mechanism of ATP Synthase Inhibition.
Experimental Protocols
I. Cell Culture and Seeding for Seahorse XF Assay
This protocol is a general guideline and should be optimized for the specific cell type being used.
Materials:
-
Seahorse XF Cell Culture Microplate (24- or 96-well)
-
Cell culture medium appropriate for the cell line
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Seahorse XF Base Medium (or other appropriate assay medium)
-
Supplements for assay medium (e.g., glucose, pyruvate, glutamine)
Procedure:
-
Culture cells to a healthy, sub-confluent state.
-
On the day before the assay, harvest the cells using standard cell culture techniques.
-
Count the cells and determine the optimal seeding density. This is a critical parameter and should be determined empirically for each cell type to ensure that the oxygen consumption rates fall within the optimal range of the instrument. A typical starting point for many cell lines is 20,000-80,000 cells per well for a 96-well plate.
-
Seed the calculated number of cells in the required volume of culture medium into each well of the Seahorse XF Cell Culture Microplate.
-
Ensure even cell distribution by gently shaking the plate in a cross-like motion.
-
Incubate the plate overnight in a CO2 incubator at 37°C to allow for cell attachment and recovery.
II. Seahorse XF Sensor Cartridge Hydration
Materials:
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
Procedure:
-
The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate the cartridge in a non-CO2 incubator at 37°C overnight.
III. Preparation of Assay Reagents and this compound
Materials:
-
This compound (e.g., Oligomycin)
-
Other mitochondrial modulators (e.g., FCCP, Rotenone/Antimycin A)
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
DMSO (for dissolving inhibitors)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For Oligomycin, a common stock concentration is 1-2 mM.
-
On the day of the assay, warm the Seahorse XF Assay Medium to 37°C.
-
Prepare the working solutions of the mitochondrial modulators in the assay medium. The optimal concentration of this compound should be determined through a dose-response experiment. A typical starting concentration for Oligomycin is 1.0-2.0 µM.[9]
-
Prepare working solutions of other modulators as required for the specific assay (e.g., Seahorse XF Cell Mito Stress Test).
IV. Performing the Seahorse XF Cell Mito Stress Test
This is the most common assay utilizing an ATP synthase inhibitor.
Experimental Workflow Diagram:
Caption: Seahorse XF Cell Mito Stress Test Workflow.
Procedure:
-
Remove the cell culture medium from the wells and wash gently with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.[9]
-
Load the prepared mitochondrial modulators into the appropriate ports of the hydrated sensor cartridge. For a standard Mito Stress Test, the injection sequence is:
-
Port A: this compound (e.g., Oligomycin)
-
Port B: FCCP (an uncoupler)
-
Port C: Rotenone & Antimycin A (Complex I and III inhibitors)
-
-
Calibrate the Seahorse XF Analyzer with the calibrant plate.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure the basal OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.[3]
Data Presentation and Analysis
The data generated from a Seahorse XF Cell Mito Stress Test using an ATP synthase inhibitor can be used to calculate several key parameters of mitochondrial function.[3] These parameters are summarized in the table below.
| Parameter | Calculation | Biological Significance |
| Basal Respiration | (Last rate measurement before first injection) – (Non-Mitochondrial Respiration) | The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions.[3] |
| ATP Production | (Last rate measurement before inhibitor injection) – (Minimum rate measurement after inhibitor injection) | The portion of basal respiration that is used to generate ATP via ATP synthase.[3][4] |
| Proton Leak | (Minimum rate measurement after inhibitor injection) – (Non-Mitochondrial Respiration) | The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial integrity or thermogenesis.[3] |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) – (Non-Mitochondrial Respiration) | The maximum rate of oxygen consumption the cell can achieve, indicating the capacity of the ETC.[3] |
| Spare Respiratory Capacity | (Maximal Respiration) – (Basal Respiration) | The cell's ability to respond to an increased energy demand, a measure of cellular fitness and flexibility.[3] |
| Non-Mitochondrial Respiration | Minimum rate measurement after Rotenone/Antimycin A injection | Oxygen consumption from cellular processes outside of the mitochondria.[3] |
Note: The specific calculations may vary slightly depending on the software version used for analysis.
Quantitative Data Summary
The following table provides example data from a hypothetical Seahorse XF Cell Mito Stress Test on a generic cancer cell line treated with a vehicle control or "this compound" (at a concentration that partially inhibits basal ATP production for illustrative purposes).
| Treatment Group | Basal Respiration (pmol O2/min) | ATP Production (pmol O2/min) | Proton Leak (pmol O2/min) | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (pmol O2/min) |
| Vehicle Control | 150 ± 10 | 100 ± 8 | 50 ± 5 | 350 ± 20 | 200 ± 15 |
| This compound | 120 ± 9 | 70 ± 6 | 50 ± 4 | 340 ± 18 | 220 ± 16 |
Values are represented as mean ± standard deviation.
Troubleshooting and Considerations
-
Inhibitor Concentration: The optimal concentration of "this compound" must be determined empirically. Too low a concentration will not fully inhibit ATP synthesis, while too high a concentration may have off-target effects.
-
Cell Seeding Density: As mentioned, this is a critical parameter. Over-seeding can lead to rapid depletion of oxygen and nutrients, while under-seeding can result in OCR values that are too low to be accurately measured.
-
Assay Medium: The composition of the assay medium can significantly impact cellular metabolism. It is important to use a medium that supports the metabolic phenotype being investigated.
-
Data Normalization: To account for variations in cell number between wells, it is recommended to normalize the OCR and ECAR data to the cell number, protein content, or DNA content of each well.
Conclusion
The use of ATP synthase inhibitors in Seahorse XF assays is a fundamental technique for the detailed characterization of mitochondrial function. By carefully designing and executing experiments as outlined in these application notes, researchers can obtain robust and reproducible data to understand the role of cellular metabolism in health and disease. It is imperative to perform appropriate optimization experiments for any new cell line or ATP synthase inhibitor to ensure the quality and accuracy of the results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. portlandpress.com [portlandpress.com]
- 7. iright.com [iright.com]
- 8. hpst.cz [hpst.cz]
- 9. content.protocols.io [content.protocols.io]
Protocol for Measuring ATP Synthase Inhibition in Isolated Mitochondria
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for measuring the inhibition of ATP synthase in isolated mitochondria. It covers methods for mitochondrial isolation, various assays to measure ATP synthase activity, and data analysis. The protocols are intended for researchers in basic science and drug development who are investigating mitochondrial function and cellular bioenergetics.
Introduction
Mitochondrial ATP synthase (also known as Complex V) is a critical enzyme in cellular energy metabolism. It utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (Pi)[1]. Inhibition of ATP synthase can have profound effects on cellular function and is a key area of investigation in various fields, including toxicology, pharmacology, and the study of metabolic diseases. This application note provides detailed protocols for isolating mitochondria and measuring the inhibitory effects of compounds on ATP synthase activity.
Overview of the Workflow
The overall process of measuring ATP synthase inhibition involves several key stages, from sample preparation to data analysis. A clear understanding of this workflow is essential for successful experimentation.
Caption: Experimental workflow for ATP synthase inhibition studies.
Isolation of Mitochondria
Accurate and reproducible results depend on the quality of the isolated mitochondria. The following is a general protocol for isolating mitochondria from animal tissues, which can be adapted for cultured cells.[2][3][4]
Materials:
-
Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.2), 0.1 mM EDTA. Keep on ice.[5][6]
-
Protease inhibitors (optional, but recommended)
-
Refrigerated centrifuge
Protocol:
-
Tissue Preparation: Euthanize the animal according to approved protocols. Quickly excise the desired tissue (e.g., liver, heart, or brain) and place it in ice-cold isolation buffer. Mince the tissue into small pieces.[4]
-
Homogenization: Transfer the minced tissue to a pre-chilled Dounce homogenizer. Add 10 volumes of ice-cold isolation buffer and homogenize with several gentle strokes. The number of strokes will vary depending on the tissue's toughness.
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[3]
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.[3]
-
Discard the supernatant. Resuspend the mitochondrial pellet in a small volume of ice-cold isolation buffer.
-
-
Washing: Repeat the high-speed centrifugation step to wash the mitochondrial pellet.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the activity measurements.
Assays for ATP Synthase Activity
There are several methods to measure ATP synthase activity. The choice of assay depends on the available equipment and the specific research question. This section details three common approaches.
Luciferin-Luciferase Bioluminescence Assay (ATP Synthesis)
This highly sensitive assay directly measures the rate of ATP production.[7][8]
Principle: In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.[9][10]
Materials:
-
Assay Buffer: 125 mM KCl, 10 mM HEPES (pH 7.4), 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA.
-
Substrates: e.g., 5 mM pyruvate and 2.5 mM malate (for Complex I-driven respiration) or 5 mM succinate (for Complex II-driven respiration).
-
ADP (adenosine diphosphate)
-
Luciferin-luciferase reagent
-
Luminometer
Protocol:
-
Add isolated mitochondria (typically 25-50 µg of protein) to the assay buffer in a luminometer tube.
-
Add the respiratory substrates.
-
Add the luciferin-luciferase reagent.
-
To initiate ATP synthesis, add a known concentration of ADP (e.g., 100 µM).
-
Immediately start recording the luminescence signal over time. The rate of increase in luminescence corresponds to the rate of ATP synthesis.
-
For inhibition studies, pre-incubate the mitochondria with the test compound for a specified time before adding ADP.
-
A control reaction with a known ATP synthase inhibitor, such as oligomycin (1-5 µM), should be run in parallel to determine the background non-ATP synthase-dependent ATP production.[8]
Oxygen Consumption Assay (Indirect measurement of ATP synthesis)
This method measures the rate of oxygen consumption by mitochondria, which is coupled to ATP synthesis. High-resolution respirometry is a common technique for this assay.[2][4][11]
Principle: The electron transport chain consumes oxygen as the final electron acceptor. The rate of oxygen consumption is tightly coupled to the activity of ATP synthase. By adding ADP (State 3 respiration), oxygen consumption increases. Inhibition of ATP synthase with compounds like oligomycin will decrease this ADP-stimulated respiration.[12]
Materials:
-
Respiration Buffer: e.g., MiR05 (0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA).
-
Respiratory substrates (as above).
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Protocol (using an oxygen electrode):
-
Add a known amount of isolated mitochondria to the respiration buffer in the respirometer chamber.
-
Add respiratory substrates to measure basal respiration (State 2).
-
Add a saturating concentration of ADP to stimulate ATP synthesis (State 3). This will result in a rapid increase in oxygen consumption.
-
To determine the effect of an inhibitor, add the test compound and monitor the change in the State 3 respiration rate.
-
Add oligomycin to inhibit ATP synthase. The remaining oxygen consumption is due to proton leak (State 4o).
-
Add a chemical uncoupler like FCCP to measure the maximum capacity of the electron transport system.
-
Finally, add rotenone and antimycin A to inhibit the respiratory chain and measure non-mitochondrial oxygen consumption.
Colorimetric Assay (ATP Hydrolysis)
This assay measures the reverse reaction of ATP synthase, i.e., ATP hydrolysis. It is a robust and straightforward method often used in a microplate format.[1][5]
Principle: The assay couples the production of ADP from ATP hydrolysis to a series of enzymatic reactions that lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[1]
Materials:
-
Assay Buffer: Typically provided in commercial kits, containing buffer salts and MgCl2.[1]
-
ATP
-
Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Oligomycin
-
Microplate reader capable of measuring absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing the assay buffer, ATP, coupling enzymes, NADH, and PEP.
-
Add the isolated mitochondria to the wells of a microplate.
-
For inhibition studies, pre-incubate the mitochondria with the test compound.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the ATP hydrolysis activity.
-
A parallel reaction containing oligomycin is used to determine the specific ATP synthase activity by subtracting the oligomycin-insensitive rate from the total rate.[1][3]
Data Presentation and Analysis
Data Summary Tables
Quantitative data should be summarized in tables for easy comparison.
Table 1: Comparison of ATP Synthase Activity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Luciferin-Luciferase | Measures light produced from ATP-dependent luciferin oxidation.[9] | Highly sensitive, directly measures ATP synthesis. | Can be expensive, requires a luminometer. |
| Oxygen Consumption | Measures O2 consumed by the electron transport chain, coupled to ATP synthesis.[2][4] | Provides comprehensive data on mitochondrial respiration. | Indirect measurement of ATP synthesis, requires specialized equipment. |
| Colorimetric | Measures NADH oxidation coupled to ADP production from ATP hydrolysis.[1] | High-throughput, relatively inexpensive. | Measures the reverse reaction (hydrolysis), may not fully reflect synthesis activity. |
Table 2: Example of ATP Synthase Inhibition Data
| Inhibitor | Concentration (µM) | ATP Synthesis Rate (nmol ATP/min/mg protein) | % Inhibition |
| Control | 0 | 150 ± 12 | 0 |
| Oligomycin | 1 | 15 ± 3 | 90 |
| Compound X | 0.1 | 120 ± 10 | 20 |
| Compound X | 1 | 75 ± 8 | 50 |
| Compound X | 10 | 30 ± 5 | 80 |
Calculation of Percentage Inhibition
The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Activity with inhibitor / Activity of control)] * 100
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor that is required to reduce the activity of the enzyme by 50%. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Inhibition
Understanding the mechanism of ATP synthase and its inhibition is fundamental to interpreting experimental results.
Caption: Mechanism of ATP synthase and inhibition by oligomycin.
ATP synthase consists of two main domains: the F0 domain, which is embedded in the inner mitochondrial membrane and forms a proton channel, and the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis.[13] The flow of protons through the F0 domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to the synthesis of ATP.
Inhibitors can target different parts of the ATP synthase complex. For example, oligomycin binds to the F0 subunit and blocks the proton channel, thereby preventing the rotation of the central stalk and halting ATP synthesis.[1][14]
Conclusion
This application note provides a comprehensive guide to measuring ATP synthase inhibition in isolated mitochondria. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance their understanding of mitochondrial bioenergetics and to aid in the development of novel therapeutics targeting mitochondrial function.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Mitochondrial isolation and oxygen consumption measurements [bio-protocol.org]
- 3. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. ATP synthase inhibition, an overlooked confounding factor in the mitochondrial stress test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. sm.unife.it [sm.unife.it]
- 10. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial measurement of oxygen consumption rates (OCR) [bio-protocol.org]
- 12. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 14. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mitochondrial Dysfunction Using an ATP Synthase Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ATP synthase inhibitors to induce mitochondrial dysfunction in cellular models. The protocols detailed below utilize a representative ATP synthase inhibitor to study the downstream cellular consequences of impaired mitochondrial energy production.
Introduction
Mitochondrial ATP synthase, also known as Complex V of the electron transport chain, is a crucial enzyme responsible for the synthesis of ATP through oxidative phosphorylation.[1] Inhibition of this enzyme disrupts the proton motive force, leading to a decrease in cellular ATP levels, mitochondrial membrane hyperpolarization (initially), and can trigger a cascade of events including the production of reactive oxygen species (ROS) and the induction of apoptosis.[2][3] Understanding the mechanisms and consequences of mitochondrial dysfunction is vital for research in numerous fields, including cancer biology, neurodegenerative diseases, and metabolic disorders.[1][4]
ATP synthase inhibitors are valuable tools for studying these processes by providing a means to acutely and specifically disrupt mitochondrial function.[1][4] These compounds can bind to different subunits of the ATP synthase complex, such as the F0 or F1 subunit, to block its activity.[1][5] This document provides detailed protocols for utilizing an ATP synthase inhibitor to induce and assess mitochondrial dysfunction in a laboratory setting. While a specific compound, "ATP synthase inhibitor 2," has been identified as an inhibitor of Pseudomonas aeruginosa ATP synthase, detailed protocols for its use in mammalian cells are not widely available.[6] Therefore, the following protocols are based on the well-characterized effects of general and widely used ATP synthase inhibitors like oligomycin.
Data Presentation
The following tables summarize the expected quantitative data from experiments using an ATP synthase inhibitor to induce mitochondrial dysfunction.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 | 10 µg/mL | Pseudomonas aeruginosa ATP synthase | [6] |
| Complete Inhibition | 128 µg/mL | Pseudomonas aeruginosa ATP synthesis | [6] |
Table 2: Expected Effects of a Representative ATP Synthase Inhibitor (e.g., Oligomycin) on Mitochondrial Function in Mammalian Cells
| Parameter | Expected Change | Typical Concentration Range | Assay Method |
| Cellular ATP Levels | Decrease | 1-10 µM | Luminescence-based ATP assay |
| Mitochondrial Membrane Potential (ΔΨm) | Initial Hyperpolarization, followed by Depolarization | 1-10 µM | Fluorescent dyes (e.g., TMRM, JC-1) |
| Oxygen Consumption Rate (OCR) | Decrease (State 3 respiration) | 1-10 µM | Extracellular Flux Analysis (e.g., Seahorse) |
| Reactive Oxygen Species (ROS) Production | Increase | 1-10 µM | Fluorescent probes (e.g., DCFDA, MitoSOX) |
| Cell Viability / Apoptosis | Decrease / Increase | 1-10 µM | MTT assay, Annexin V/PI staining |
Experimental Protocols
Protocol 1: Induction of Mitochondrial Dysfunction in Cultured Cells
This protocol describes the general procedure for treating cultured mammalian cells with an ATP synthase inhibitor to induce mitochondrial dysfunction.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HepG2, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
ATP synthase inhibitor (e.g., Oligomycin) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours to allow for proper attachment.
-
Inhibitor Preparation: Prepare a working solution of the ATP synthase inhibitor in a complete cell culture medium at the desired final concentration. A vehicle control (medium with the same concentration of DMSO without the inhibitor) should also be prepared.
-
Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the ATP synthase inhibitor or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) depending on the specific endpoint being measured.
-
Downstream Analysis: Following incubation, proceed with the desired assays to assess mitochondrial dysfunction as described in the subsequent protocols.
Protocol 2: Measurement of Cellular ATP Levels
This protocol outlines the use of a luminescence-based assay to quantify cellular ATP content following treatment with an ATP synthase inhibitor.
Materials:
-
Treated cells from Protocol 1 (in a 96-well plate)
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the relative ATP levels by normalizing the luminescence of treated cells to that of the vehicle-treated control cells.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.
Materials:
-
Treated cells from Protocol 1
-
TMRM stock solution (in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a working solution of TMRM in a cell culture medium (final concentration typically 20-100 nM).
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the TMRM-containing medium to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
Immediately acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/573 nm).
-
Quantify the fluorescence intensity of treated cells relative to the vehicle-treated control cells. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production
This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Treated cells from Protocol 1
-
DCFDA stock solution (in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a working solution of DCFDA in a serum-free medium (final concentration typically 5-10 µM).
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the DCFDA-containing medium to the cells and incubate for 30-45 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove the probe.
-
Add fresh PBS or culture medium to the cells.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~495/529 nm) or visualize under a fluorescence microscope.
-
Quantify the fluorescence intensity of treated cells relative to the vehicle-treated control cells. An increase in fluorescence indicates an increase in ROS production.
Mandatory Visualizations
References
- 1. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Dual Function of Reactive Oxygen/Nitrogen Species in Bioenergetics and Cell Death: The Role of ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Note & Protocols: A Comprehensive Workflow for Evaluating the Efficacy of ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP synthase, a key enzyme in oxidative phosphorylation, is responsible for the majority of cellular ATP production.[1] Its inhibition can have profound effects on cellular metabolism and viability, making it a compelling target for drug discovery in areas such as oncology and infectious diseases.[1][2] This document provides a detailed experimental workflow and protocols for assessing the efficacy of potential ATP synthase inhibitors. The workflow encompasses a multi-faceted approach, from initial cell viability screening to in-depth analysis of mitochondrial function and direct enzymatic activity.
The inhibition of ATP synthase disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP synthesis.[1] This energy depletion can trigger a cascade of cellular events, including the activation of metabolic sensors like AMPK and an increase in mitochondrial reactive oxygen species (mtROS), ultimately leading to cell death in susceptible cells.[3][4] Therefore, a thorough evaluation of an inhibitor's efficacy requires a combination of assays to measure these downstream effects.
Experimental Workflow Overview
The following diagram illustrates the sequential workflow for testing the efficacy of an ATP synthase inhibitor. This multi-step process allows for a comprehensive evaluation, from broad cellular effects to specific molecular interactions.
Caption: A logical workflow for ATP synthase inhibitor efficacy testing.
Data Presentation
Quantitative data from the following experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Cytotoxicity of ATP Synthase Inhibitor
| Cell Line | Inhibitor Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cell Line A | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Cell Line B | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Effect of Inhibitor on Cellular ATP Levels
| Cell Line | Treatment | Cellular ATP (RLU/µg protein) (Mean ± SD) | % ATP Reduction vs. Control |
| Cell Line A | Vehicle Control | N/A | |
| Inhibitor (IC50) | |||
| Cell Line B | Vehicle Control | N/A | |
| Inhibitor (IC50) |
Table 3: Mitochondrial Respiration Parameters
| Parameter | Vehicle Control (OCR, pmol/min) | Inhibitor (IC50) (OCR, pmol/min) | % Change |
| Basal Respiration | |||
| ATP-Linked Respiration | |||
| Maximal Respiration | |||
| Spare Respiratory Capacity |
Table 4: Direct ATP Synthase Activity
| Sample | ATP Synthase Activity (nmol/min/mg protein) | % Inhibition |
| Untreated Mitochondria | N/A | |
| Mitochondria + Inhibitor | ||
| Mitochondria + Oligomycin (Positive Control) |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[5]
Materials:
-
96-well tissue culture plates
-
Test compound (ATP synthase inhibitor)
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., SDS-HCl or DMSO)[7]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 2-4 hours at 37°C.[8]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.[7]
Cellular ATP Quantification (Luciferase-Based Assay)
This assay quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[9][10]
Materials:
-
Opaque 96-well plates
-
Cells and test compound
-
ATP detection cocktail (containing luciferase and D-luciferin)
Protocol:
-
Plate cells and treat with the inhibitor as described in the MTT assay protocol (Steps 1-5).
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add a volume of ATP detection cocktail equal to the volume of cell culture medium in each well (e.g., 100 µL).[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Allow the plate to incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
Normalize the relative light units (RLU) to the protein concentration of a parallel well.
Mitochondrial Respiration Analysis (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.[11][12]
Materials:
-
Seahorse XF96 or XFe24 cell culture microplates
-
Seahorse XF Analyzer
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine[13]
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)[14]
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with 180 µL of pre-warmed Seahorse XF assay medium.[11]
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.[11]
-
Load the hydrated sensor cartridge with the test inhibitor and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports.[11]
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay to measure basal OCR, followed by sequential injections of the inhibitor, oligomycin, FCCP, and rotenone/antimycin A.[14]
Direct ATP Synthase Activity Assay (Isolated Mitochondria)
This colorimetric assay measures the activity of ATP synthase in isolated mitochondrial samples.[15]
Materials:
-
Isolated mitochondria from cells or tissue
-
ATP Synthase Activity Assay Kit (e.g., from Abcam)
-
Microplate reader capable of measuring absorbance at 340 nm[15]
-
Oligomycin (as a specific inhibitor)[15]
Protocol:
-
Isolate mitochondria from the desired cell line or tissue using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial preparation.
-
Prepare the reaction mix according to the kit manufacturer's instructions. This typically includes ATP, a converter, and an enzyme mix that links ADP production to NADH oxidation.[15]
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the isolated mitochondria to the wells, both with and without the test inhibitor. Include a control with oligomycin to determine the specific ATP synthase activity.[15]
-
Immediately measure the absorbance at 340 nm in kinetic mode at 30°C for 5-30 minutes.[15]
-
Calculate the ATP synthase activity based on the rate of NADH oxidation (decrease in absorbance at 340 nm).[15]
Signaling Pathway Perturbation by ATP Synthase Inhibition
Inhibition of ATP synthase leads to a decrease in the ATP/ADP ratio, which activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] This can lead to a metabolic shift towards glycolysis. Furthermore, the disruption of the proton motive force can increase the production of mitochondrial reactive oxygen species (mtROS), which act as signaling molecules.[4]
Caption: Signaling effects of ATP synthase inhibition.
References
- 1. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. goldbio.com [goldbio.com]
- 11. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.protocols.io [content.protocols.io]
- 15. abcam.co.jp [abcam.co.jp]
Determining the Optimal Concentration of ATP Synthase Inhibitor 2 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP synthase is a critical enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation. Its inhibition can have profound effects on cellular metabolism, viability, and signaling, making it an attractive target for drug development, particularly in oncology and infectious diseases. This document provides detailed application notes and protocols for determining the optimal concentration of a novel ATP synthase inhibitor, referred to herein as "ATP synthase inhibitor 2," for use in mammalian cell culture. The methodologies outlined will enable researchers to accurately assess its potency and cytotoxic effects, and to identify a suitable concentration range for further cellular studies.
ATP synthase inhibitors act by disrupting the function of this multi-subunit enzyme complex.[1][2] They can bind to either the F0 or F1 subunit, interfering with proton translocation or the catalytic activity of ATP synthesis.[2] This disruption leads to a decrease in cellular ATP levels, which can trigger a cascade of events including the activation of metabolic stress sensors like AMPK, and in many cases, induce apoptosis.[3] Well-known ATP synthase inhibitors include the antibiotic Oligomycin, the anti-tuberculosis drug Bedaquiline, and the natural polyphenol Resveratrol.[4][5]
The optimal concentration of an ATP synthase inhibitor for cell culture experiments is a critical parameter that must be empirically determined. A concentration that is too low may not elicit a measurable effect, while a concentration that is too high can lead to non-specific toxicity and off-target effects, confounding experimental results. The protocols detailed below describe a systematic approach to determine the half-maximal inhibitory concentration (IC50) and to characterize the dose-dependent effects of this compound on cell viability, cytotoxicity, and intracellular ATP levels.
Data Presentation
Table 1: Dose-Response Data for this compound
This table should be populated with experimental data obtained from the protocols below. It is designed to provide a clear and concise summary of the inhibitor's effects at various concentrations.
| Concentration (µM) | Cell Viability (%) | Cytotoxicity (% of Max) | Intracellular ATP (%) |
| 0 (Vehicle Control) | 100 | 0 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Calculated IC50 Values for this compound
This table will summarize the calculated IC50 values from the dose-response curves, providing a quantitative measure of the inhibitor's potency.
| Parameter | IC50 Value (µM) |
| Cell Viability | |
| ATP Inhibition |
Experimental Protocols
Protocol 1: Determination of the Effect of this compound on Cell Viability using a Resazurin-Based Assay
This protocol describes a dose-response experiment to determine the effect of this compound on the viability of a chosen mammalian cell line. The resazurin assay measures the metabolic capacity of living cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle-only control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations (or vehicle) to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessment of Cytotoxicity using a Lactate Dehydrogenase (LDH) Release Assay
This protocol measures the release of LDH from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.
Materials:
-
Cells treated as described in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plate.
-
Plate reader with absorbance detection.
Procedure:
-
Sample Collection:
-
Following the incubation period with the inhibitor (as in Protocol 1, step 3), carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture in a new 96-well plate.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity for each inhibitor concentration using the formula provided by the kit manufacturer.
-
Plot the percentage of cytotoxicity against the inhibitor concentration.
-
Protocol 3: Measurement of Intracellular ATP Levels using a Luciferase-Based Assay
This protocol directly measures the effect of this compound on cellular ATP production.
Materials:
-
Cells treated as described in Protocol 1.
-
Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Cell Plating and Treatment:
-
Plate and treat cells with a range of concentrations of this compound in an opaque-walled 96-well plate as described in Protocol 1, steps 1 and 2. A shorter incubation time (e.g., 2-6 hours) may be sufficient to observe a direct effect on ATP synthesis.
-
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (this reagent typically lyses the cells and provides the luciferase and luciferin).
-
Mix the contents on a plate shaker for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for the time recommended by the manufacturer to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (set to 100% ATP level).
-
Plot the percentage of intracellular ATP against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 for ATP inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway affected by ATP synthase inhibition.
References
- 1. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting breast cancer metabolism with a novel inhibitor of mitochondrial ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defueling the cancer: ATP synthase as an emerging target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Off-Target Effects of ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP synthase, a key enzyme in cellular bioenergetics, is a promising therapeutic target. However, inhibitors of this enzyme can exhibit off-target effects, leading to unintended biological consequences and potential toxicity. A thorough assessment of these off-target interactions is crucial for the development of safe and effective therapeutics. These application notes provide detailed protocols for a panel of assays to comprehensively evaluate the off-target profile of putative ATP synthase inhibitors. The described methods cover direct target engagement, cellular toxicity, mitochondrial function, and broad kinase profiling.
Assessment of Target Engagement and Off-Target Binding
A primary step in characterizing an inhibitor is to confirm its binding to the intended target (on-target engagement) and to identify unintended binding partners (off-target engagement) within a complex biological system.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement by monitoring the thermal stabilization of a protein upon ligand binding in a cellular environment.[1] Unbound proteins denature and precipitate upon heating, while ligand-bound proteins are stabilized and remain soluble.[1] This principle can be applied to identify both on-target and off-target interactions.
Experimental Protocol: CETSA with Western Blotting
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., HeLa, HepG2) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the ATP synthase inhibitor at various concentrations or with a vehicle control (e.g., DMSO). Incubate for a time sufficient to allow compound entry and binding.
-
-
Heat Shock:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling at room temperature for 3 minutes.[2]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein (ATP synthase subunit) and potential off-targets.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and binding.
-
Caption: CETSA experimental workflow.
Kinase Off-Target Profiling
Given that both kinases and ATP synthase have ATP binding sites, it is plausible that ATP synthase inhibitors may exhibit off-target activity against a range of kinases. Kinome-wide profiling is therefore a critical step in assessing the selectivity of these compounds.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase. For broad profiling, this assay can be multiplexed or performed by specialized service providers like Eurofins Discovery (using their KINOMEscan® or KinaseProfiler™ platforms).[1][3][4][5]
Experimental Protocol: General In Vitro Kinase Assay
-
Reagents and Preparation:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Test compound (ATP synthase inhibitor) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
-
Assay Procedure (384-well plate format):
-
Add the assay buffer to the wells of a black 384-well plate.
-
Add the test compound at various concentrations (e.g., 10-point serial dilution) and control inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., by adding the ADP-Glo™ reagent and measuring luminescence).[4]
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data on Off-Target Effects
| Inhibitor | Off-Target(s) | IC50 / Ki | Comments |
| Resveratrol | Casein Kinase II (CKII) | Ki ≈ 1.2 µM | Competitive inhibitor with respect to ATP.[6] |
| Cyclooxygenase (COX) | IC50 = 1.1 µM | Broad-spectrum activity.[7] | |
| Lipooxygenase (LOX) | IC50 = 2.7 µM | [7] | |
| DNA Polymerase α | Ki = 3.3 µM | [8] | |
| DNA Polymerase δ | Ki = 5 µM | [8] | |
| Cytochrome P450 (CYP) Isoforms | IC50 values vary (µM range) | Stereoselective inhibition of various CYPs, including CYP1A2, CYP2C19, and CYP3A.[9] | |
| Aurovertin B | ATP Synthase (ATP Synthesis) | Ki = 25 nM | More potent inhibitor of ATP synthesis than hydrolysis.[10] |
| ATP Synthase (ATP Hydrolysis) | Ki = 120 nM | [10] | |
| Bedaquiline | Human Mitochondrial ATP Synthase | IC50 ≈ 1.3 µM (hydrolysis) | Also inhibits the human form of its target enzyme, which may contribute to toxicity.[11] |
| CYP3A4, CYP2C8, CYP2C19 | - | Metabolized by these enzymes; potential for drug-drug interactions.[12] | |
| Leflunomide (Active Metabolite A771726) | ATP Synthase | IC50 = 63.7 µM | An example of an approved drug with off-target ATP synthase inhibition.[10] |
Note: This table is not exhaustive and represents data points found in the cited literature. A comprehensive off-target profile would require broad panel screening (e.g., KINOMEscan®).
Assessment of Mitochondrial Dysfunction
Since ATP synthase is a core component of mitochondria, it is essential to assess the broader impact of its inhibitors on mitochondrial health. Off-target effects can manifest as mitochondrial toxicity independent of direct ATP synthase inhibition.
Oxygen Consumption Rate (OCR) Assay
Measuring the oxygen consumption rate is a direct indicator of mitochondrial respiration. The MitoXpress® Xtra Oxygen Consumption Assay is a fluorescence-based method suitable for this purpose.
Experimental Protocol: MitoXpress® Xtra Assay
-
Cell Plating:
-
Seed cells in a 96-well black, clear-bottom plate and incubate overnight.
-
-
Reagent Preparation:
-
Reconstitute the MitoXpress® Xtra reagent in an appropriate buffer or culture medium.
-
-
Assay Procedure:
-
Remove the culture medium and add fresh medium containing the test compound at various concentrations. Incubate for the desired treatment time.
-
Add the reconstituted MitoXpress® Xtra reagent to each well.
-
Promptly seal each well by adding two drops of pre-warmed HS Mineral Oil to prevent ambient oxygen from entering the well.[13]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically over 60-120 minutes (excitation ~380 nm, emission ~650 nm).
-
The rate of increase in fluorescence is proportional to the rate of oxygen consumption. Calculate the slope of the fluorescence curve to determine the OCR.
-
Compare the OCR of treated cells to vehicle-treated controls to assess the effect of the inhibitor on mitochondrial respiration.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A collapse in ΔΨm is an early marker of apoptosis. JC-1 is a ratiometric dye commonly used for this measurement. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Experimental Protocol: JC-1 Assay
-
Cell Culture and Treatment:
-
Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with the ATP synthase inhibitor at various concentrations for the desired time. Include a positive control for depolarization (e.g., FCCP or CCCP) and a vehicle control.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 1-10 µM) in cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.[14]
-
-
Washing and Fluorescence Measurement:
-
Aspirate the staining solution and wash the cells with an assay buffer (e.g., PBS).
-
Measure the fluorescence intensity using a fluorescence plate reader:
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Cellular Viability and Cytotoxicity Assays
Off-target effects often lead to cellular toxicity. Simple, robust assays can quantify cell viability and death.
ATP-Based Cell Viability Assay
The intracellular concentration of ATP is a direct indicator of cell health and metabolic activity. A decrease in ATP levels is a hallmark of cytotoxicity.
Experimental Protocol: ATP Quantification Assay
-
Cell Plating and Treatment:
-
Plate cells in an opaque-walled 96-well plate.
-
Treat cells with the ATP synthase inhibitor at various concentrations for the desired duration.
-
-
Assay Procedure:
-
Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega) to room temperature.
-
Add the ATP detection reagent directly to the wells. This reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the luminescent reaction.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ATP present, which reflects the number of viable cells.
-
Analysis of Off-Target Signaling Pathways
ATP synthase inhibitors can indirectly affect cellular signaling pathways, often as a consequence of mitochondrial dysfunction or off-target kinase inhibition.
Resveratrol and the MAPK/ERK Signaling Pathway
Resveratrol, a known ATP synthase inhibitor, has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 signaling cascades.[15][16][17] This interaction can influence cellular processes like apoptosis and proliferation.
Caption: Resveratrol's modulation of the MAPK/ERK pathway.
Oligomycin and Induction of Apoptosis
Oligomycin, in addition to inhibiting ATP synthase, can sensitize cells to apoptosis. One proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, leading to the upregulation of CHOP (C/EBP homologous protein) and subsequently Death Receptor 5 (DR5), enhancing TRAIL-induced apoptosis.[18]
Caption: Oligomycin's role in sensitizing cells to TRAIL-induced apoptosis.
Bedaquiline and Mitochondrial-Mediated Apoptosis
Bedaquiline has been shown to induce apoptosis in mammalian cells, potentially through mitochondrial dysfunction. This involves an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and activation of the caspase-dependent mitochondrial apoptosis pathway.[19]
Caption: Bedaquiline's induction of the mitochondrial apoptosis pathway.
Conclusion
The protocols outlined in these application notes provide a multi-faceted approach to characterizing the off-target effects of ATP synthase inhibitors. By combining direct binding assays like CETSA with functional assessments of mitochondrial health, cytotoxicity, and broad kinase profiling, researchers can build a comprehensive safety and selectivity profile for their compounds. This systematic evaluation is an indispensable part of the drug development process, enabling the early identification of potential liabilities and guiding the selection of candidates with the most promising therapeutic window.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Bedaquiline, an FDA-approved drug, inhibits mitochondrial ATP production and metastasis in vivo, by targeting the gamma subunit (ATP5F1C) of the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Inhibition of protein kinase CKII activity by resveratrol, a natural compound in red wine and grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of carvedilol on bedaquiline metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic basis for differential inhibition of the F1Fo-ATPase by aurovertin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Baicalin induces apoptosis via mitochondrial pathway as prooxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The immunomodulatory benzodiazepine Bz-423 inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Resveratrol activates MAPK/ERK pathway to regulate oestrogen metabolism in type I endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: Live-Cell Imaging with ATP Synthase Inhibitor 2 (Represented by Oligomycin A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP synthase, a key enzyme in cellular metabolism, is responsible for the majority of ATP production through oxidative phosphorylation. Inhibition of this enzyme has profound effects on cellular bioenergetics and signaling, making it a critical target for research and drug development. These application notes provide detailed protocols for live-cell imaging techniques to study the real-time effects of ATP synthase inhibitors, using Oligomycin A as a representative compound for "ATP synthase inhibitor 2". The described methods allow for the quantitative analysis of key cellular parameters, including intracellular ATP levels, mitochondrial membrane potential, reactive oxygen species (ROS) production, and cell viability.
Mechanism of Action
ATP synthase inhibitors like Oligomycin A bind to the F0 subunit of the enzyme, blocking the proton channel and thereby inhibiting ATP synthesis.[1] This disruption of oxidative phosphorylation leads to a cascade of cellular events, including a decrease in intracellular ATP, alterations in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately can trigger apoptotic cell death.[2][3] Live-cell imaging enables the dynamic visualization and quantification of these processes.
Data Presentation
The following tables summarize the quantitative effects of ATP synthase inhibition on various cellular parameters.
Table 1: Effect of Oligomycin A on Intracellular ATP Levels and Mitochondrial Membrane Potential
| Cell Line | Inhibitor Concentration | Duration of Treatment | Change in Intracellular ATP Levels | Change in Mitochondrial Membrane Potential (ΔΨm) | Reference |
| Tobacco BY-2 Cells | 10 µM Oligomycin | 1 hour | ~30% decrease | Decrease (depolarization) | [4] |
| Boar Spermatozoa | Oligomycin A | Not specified | No significant change initially | No significant change initially | [5] |
| Erythroleukemia cells | Oligomycin | Not specified | Early decline | Not specified | [2] |
| Human PBMCs | 0-100 nM Oligomycin A | 3 days | Not specified | Initial hyperpolarization, then depolarization with prolonged exposure | [6] |
Table 2: IC50 Values of Various ATP Synthase Inhibitors
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| Compound 5228485 | M. tuberculosis H37Rv | Anti-TB activity | 0.32 µg/mL | [7] |
| Compound 5220632 | M. tuberculosis H37Rv | Anti-TB activity | 4.0 µg/mL | [7] |
| N-Acyl phenothiazine S9 | M. smegmatis | ATP synthesis inhibition | 14 µM | [7] |
| N-Acyl phenothiazine S10 | M. smegmatis | ATP synthesis inhibition | 10.4 µM | [7] |
| PT6 | M. smegmatis | Intracellular ATP depletion | 30 µM | [7] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular ATP Levels
This protocol utilizes a genetically encoded fluorescent biosensor to monitor real-time changes in intracellular ATP concentration upon treatment with an ATP synthase inhibitor.[8][9][10]
Materials:
-
Cells expressing a FRET-based ATP biosensor (e.g., ATeam)[11]
-
Live-cell imaging medium
-
ATP synthase inhibitor (e.g., Oligomycin A, 1-10 µM)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Seed cells expressing the ATP biosensor in a glass-bottom dish suitable for live-cell imaging.
-
Allow cells to adhere and reach 60-80% confluency.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage and allow it to equilibrate.
-
Acquire baseline images of the biosensor's fluorescence. For FRET-based sensors, this involves capturing images in both donor and acceptor channels.
-
Add the ATP synthase inhibitor to the medium at the desired final concentration.
-
Immediately begin time-lapse imaging, acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration.
-
Analyze the images by calculating the ratio of acceptor to donor fluorescence intensity over time. A decrease in this ratio typically indicates a decrease in intracellular ATP.
Diagram: Experimental Workflow for ATP Level Imaging
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Apoptosis is induced by decline of mitochondrial ATP synthesis in erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oligomycin A-induced inhibition of mitochondrial ATP-synthase activity suppresses boar sperm motility and in vitro capacitation achievement without modifying overall sperm energy levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Genetically Encoded ATP Biosensors for Direct Monitoring of Cellular ATP Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Imaging of Mitochondrial ATP Dynamics Reveals the Metabolic Setting of Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ATP Synthase Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ATP synthase inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: My ATP synthase inhibitor is showing no effect. What are the common initial checks?
A1: When an ATP synthase inhibitor fails to produce the expected outcome, begin by verifying the following:
-
Inhibitor Integrity and Storage: Confirm that the inhibitor has been stored correctly (e.g., proper temperature, protected from light) and has not expired. Repeated freeze-thaw cycles can degrade the compound.
-
Solubility and Vehicle Control: Ensure the inhibitor is fully dissolved in a compatible solvent. Always run a vehicle-only control to rule out any effects of the solvent on your experimental system.[1]
-
Concentration Verification: Double-check all calculations for the preparation of your working solutions. It is advisable to use a concentration range, typically 5 to 10 times higher than the known IC50 or Ki value, to ensure complete inhibition.[2]
-
Experimental Controls: Ensure you have included appropriate positive and negative controls in your experiment to validate the assay itself.
Q2: How do I choose the right concentration for my ATP synthase inhibitor?
A2: The optimal concentration depends on the specific inhibitor, your experimental system (e.g., isolated mitochondria, cell culture), and the specific research question.
-
Consult the Literature: Start by reviewing published studies that have used the same inhibitor in a similar experimental setup.
-
IC50 and Ki Values: Use the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) as a starting point. A common practice is to use a concentration at least 5-10 times the IC50 to achieve near-complete inhibition.
-
Dose-Response Curve: If the optimal concentration is unknown, perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 in your specific system.
Q3: Can the type of ATP synthase assay affect my results?
A3: Yes, the choice of assay is critical. ATP synthase activity can be measured in two directions: ATP synthesis and ATP hydrolysis (ATPase activity). Some inhibitors may preferentially inhibit one activity over the other. For example, azide inhibits the ATPase activity of the F1 subunit but does not affect ATP synthesis.[2] Be sure your assay method aligns with the expected mechanism of your inhibitor.
Troubleshooting Guide: ATP Synthase Inhibitor Not Working
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: No or low enzyme inhibition observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme Concentration | An enzyme concentration that is too high can make the reaction too fast to accurately measure inhibition. Conversely, a concentration that is too low may not produce a detectable signal. Optimize the enzyme concentration to ensure a linear reaction rate over the time course of your assay.[1] |
| Enzyme Instability | ATP synthase is a complex enzyme that can lose activity if not handled properly. Keep enzyme preparations cold and use them fresh.[1] Avoid repeated freeze-thaw cycles. |
| Poor Inhibitor Solubility | If the inhibitor is not fully dissolved, its effective concentration will be lower than calculated. Try dissolving the inhibitor in a small amount of an appropriate solvent like DMSO or ethanol before diluting it in your assay buffer.[1] |
| Incorrect Assay Conditions (pH, Temperature) | Enzymes are highly sensitive to pH and temperature. Ensure your assay buffer is at the optimal pH for ATP synthase activity and that the experiment is conducted at a consistent, appropriate temperature.[1] |
| Presence of Interfering Substances | Components in your sample preparation, such as other detergents or ions, may interfere with the inhibitor's binding to the enzyme. Review your sample preparation protocol for any potentially interfering substances. |
Problem 2: Inconsistent or variable results between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and consider preparing a master mix for your reagents to ensure consistency across wells or tubes. |
| Incomplete Mixing | Ensure all components of the reaction are thoroughly mixed before starting the measurement. |
| Plate/Cuvette Issues | Use the appropriate type of microplate or cuvette for your detection method (e.g., black plates for fluorescence assays).[3] |
| Edge Effects in Microplates | In 96-well plates, the outer wells can be prone to evaporation, leading to changes in reagent concentrations. Avoid using the outer wells for critical samples or ensure proper sealing of the plate. |
Data Presentation: Inhibitor Concentrations and IC50 Values
The following tables summarize key quantitative data for common ATP synthase inhibitors.
Table 1: Effective Concentrations of Common ATP Synthase Inhibitors in Cell Culture
| Inhibitor | Cell Type | Effective Concentration | Duration | Reference |
| Oligomycin | 293 cells | 5 µM | 30 min | [4] |
| Oligomycin | HT29 cells | 0-16 µM | 12-48 h | [5] |
| Oligomycin | A549 cells | 100 ng/ml | 1 h | [5][6] |
| Oligomycin | MCF7 cells | ~100 nM (IC50) | - | [7] |
| Bedaquiline | MCF7 cells | ~1 µM (IC50) | - | [8] |
| Resveratrol | C2C12 myotubes, Hep-G2 cells | 50 µM | - | [9] |
Table 2: IC50 Values of ATP Synthase Inhibitors
| Inhibitor | Enzyme Source | Assay Type | IC50 | Reference |
| Bedaquiline | M. phlei | ATP synthesis | 20-25 nM | [10] |
| Bedaquiline | Yeast mitochondria | ATP hydrolysis & synthesis | - | [1] |
| Bedaquiline | Human mitoplasts | ATP hydrolysis & synthesis | - | [1] |
| Piceatannol | E. coli | ATPase activity | ~14 µM | [11][12] |
| Quercetin | E. coli | ATPase activity | ~33 µM | [11] |
| Resveratrol | E. coli | ATPase activity | ~94 µM | [11][12] |
Experimental Protocols
Key Experiment: Spectrophotometric Assay of ATP Hydrolysis (ATPase) Activity
This protocol is adapted from established methods for measuring the reverse reaction of ATP synthase.[13][14]
Materials:
-
Isolated mitochondria or F1F0-ATPase preparation
-
Homogenization Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2)
-
Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)
-
ATP solution
-
NADH solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP synthase inhibitor of choice
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mix: In a cuvette, prepare a reaction mix containing Assay Buffer, NADH, PEP, PK, and LDH.
-
Add Enzyme: Add your isolated mitochondria or ATP synthase preparation to the cuvette.
-
Pre-incubation with Inhibitor: For the test condition, add the desired concentration of the ATP synthase inhibitor to the cuvette and incubate for a specified period (e.g., 5-10 minutes) to allow for binding to the enzyme. For the control, add the vehicle.
-
Initiate the Reaction: Start the reaction by adding ATP to the cuvette.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ADP production from ATP hydrolysis.
-
Data Analysis: Calculate the rate of ATP hydrolysis by determining the change in absorbance per minute. Compare the rates between the control and inhibitor-treated samples to determine the percent inhibition.
Visualizations
Signaling Pathway of ATP Synthase Inhibition
Caption: Inhibition of ATP synthase blocks the proton channel or catalytic activity, halting ATP production.
Experimental Workflow for Troubleshooting Inhibitor Efficacy
Caption: A stepwise workflow for troubleshooting failed ATP synthase inhibitor experiments.
Logical Relationships of Potential Experimental Failures
Caption: Potential root causes for the failure of an ATP synthase inhibitor experiment.
References
- 1. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 5. glpbio.com [glpbio.com]
- 6. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ATPase activity of Escherichia coli ATP synthase by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 14. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
solubility issues with ATP synthase inhibitor 2 in culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with ATP synthase inhibitor 2 in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a compound that inhibits the activity of ATP synthase, a key enzyme in cellular energy production. Specifically, it has been shown to be an inhibitor of Pseudomonas aeruginosa (PA) ATP synthase with an IC50 of 10 μg/mL and can completely inhibit its activity at 128 μg/mL.[1] ATP synthase is responsible for the synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate, a process driven by a proton gradient across the mitochondrial inner membrane.[2][3] By inhibiting this enzyme, the inhibitor disrupts cellular energy metabolism, which can lead to a variety of downstream effects, including, in some contexts, cell death.[2]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. Why is this happening?
A2: this compound, like many small molecule inhibitors, is a hydrophobic compound. This means it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of a hydrophobic compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is added to an aqueous medium, the compound can precipitate out of solution. This is a common issue encountered when working with such inhibitors in cell-based assays.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 250 mg/mL (653.63 mM) in DMSO.[5] It is crucial to use high-purity, anhydrous (water-free) DMSO, as moisture can negatively impact the solubility and stability of the compound.[6]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines, with primary cells often being more sensitive.[7] As a general guideline:
-
0.1% - 0.5% DMSO: Tolerated by many cell lines for short-term experiments.[7][8]
-
> 1% DMSO: Can be toxic to many cell types and may induce off-target effects.[8]
It is always recommended to perform a vehicle control experiment, treating cells with the same final concentration of DMSO used to deliver the inhibitor, to account for any solvent-induced effects.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.
Initial Steps: Proper Stock Solution Preparation
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-purity, anhydrous stock of DMSO to prepare your initial concentrated stock solution of this compound.[6]
-
Ultrasonication: The supplier of this compound recommends using ultrasonic treatment to fully dissolve the compound in DMSO.[5]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Addressing Precipitation in Culture Media
If you are still observing precipitation after following the initial steps, consider the following troubleshooting strategies.
Method 1: Serial Dilution in DMSO
Directly adding a highly concentrated DMSO stock to your aqueous culture medium is a common cause of precipitation. To avoid this, perform intermediate dilutions in DMSO before the final dilution into the medium.[6]
Method 2: Alternative Vehicle Formulation
For particularly sensitive cell lines or when DMSO toxicity is a concern, an alternative vehicle composed of ethanol and polyethylene glycol 400 (PEG 400) can be used. A mixture of 45% absolute ethanol and 55% polyethylene glycol 400 has been shown to be effective for solubilizing hydrophobic compounds in cell culture at a final concentration of 0.1% in the growth medium.[9]
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 250 mg/mL (653.63 mM) | Ultrasonic treatment is required for complete dissolution.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using DMSO
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Use an ultrasonic bath to ensure the compound is fully dissolved.
-
Aliquot and store at -80°C.
-
-
Prepare Intermediate Dilutions in DMSO:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to get closer to your final working concentration. For example, prepare a 1 mM intermediate stock.
-
-
Prepare the Final Working Solution in Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
Add the inhibitor from the intermediate DMSO stock to the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below the toxic level for your cells (ideally ≤ 0.1%).
-
Mix gently by inverting the tube or pipetting.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the inhibitor.
-
Protocol 2: Preparation of this compound Working Solution using Ethanol/PEG 400 Vehicle
-
Prepare the Ethanol/PEG 400 Vehicle:
-
In a sterile tube, mix 45 parts of absolute ethanol with 55 parts of polyethylene glycol 400 (v/v). For example, to make 1 mL of the vehicle, mix 450 µL of absolute ethanol and 550 µL of PEG 400.
-
-
Prepare a Concentrated Stock Solution in the Vehicle:
-
Dissolve the this compound in the prepared ethanol/PEG 400 vehicle to a desired stock concentration. Sonication may be required.
-
-
Prepare the Final Working Solution in Culture Medium:
-
Add the stock solution to your pre-warmed culture medium so that the final concentration of the ethanol/PEG 400 vehicle is 0.1%.[9] For example, to prepare 10 mL of culture medium, add 10 µL of the inhibitor stock solution.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding 0.1% of the ethanol/PEG 400 vehicle to the culture medium without the inhibitor.
-
Visualizations
Caption: Signaling pathway of ATP synthase and its inhibition.
Caption: Troubleshooting workflow for inhibitor precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. microbenotes.com [microbenotes.com]
- 4. melp.nl [melp.nl]
- 5. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. sketchviz.com [sketchviz.com]
Technical Support Center: Optimizing ATP Synthase Inhibitor 2 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ATP synthase inhibitors, with a focus on mitigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATP synthase inhibitors?
A1: ATP synthase inhibitors block the function of ATP synthase, a crucial enzyme located in the inner mitochondrial membrane responsible for producing the majority of cellular ATP through oxidative phosphorylation.[1] By binding to different subunits of the enzyme, these inhibitors disrupt the proton flow across the membrane, leading to a decrease in ATP synthesis.[1] This disruption of cellular energy production can induce a state of energy crisis, which, if prolonged, can lead to cell death.[1]
Q2: Why is optimizing the concentration of ATP synthase inhibitor 2 crucial?
A2: Concentration optimization is critical to achieve the desired inhibitory effect on ATP synthase without inducing significant off-target effects or cytotoxicity. At high concentrations, a complete shutdown of ATP production can lead to widespread cell death, confounding experimental results. The goal is to identify a concentration window that effectively inhibits ATP synthase to study its downstream effects while maintaining cell viability.
Q3: What are the common causes of unexpected cytotoxicity in my experiments?
A3: Unexpected cytotoxicity can arise from several factors:
-
Concentration is too high: The inhibitor concentration may be too far above the optimal range for your specific cell type.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to metabolic inhibitors.
-
Prolonged exposure: The duration of inhibitor treatment may be too long, leading to cumulative toxic effects.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a cytotoxic concentration.
-
Experimental conditions: Factors such as cell density and media composition can influence inhibitor potency and cytotoxicity.
Q4: How do I determine the optimal concentration of this compound for my cell line?
A4: The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended. This involves treating your cells with a range of inhibitor concentrations and assessing both the desired inhibitory effect (e.g., reduction in ATP levels) and cell viability.
Q5: What are the downstream signaling effects of inhibiting ATP synthase?
A5: Inhibition of ATP synthase can trigger several downstream signaling events. A key consequence is the increase in mitochondrial membrane potential, which can lead to the production of mitochondrial reactive oxygen species (mtROS).[2][3][4] These mtROS can act as signaling molecules, activating pro-survival pathways such as Akt/mTORC1 and NFκB to help the cell adapt to the metabolic stress.[2][3] However, excessive mtROS can also trigger apoptotic cell death through the activation of stress kinases like JNK, which in turn can activate pro-apoptotic proteins Bak and Bax.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at all tested concentrations. | The initial concentration range is too high for the specific cell line. | Perform a broader dose-response curve with significantly lower concentrations. Start with nanomolar ranges and increase logarithmically. |
| The cell line is highly dependent on oxidative phosphorylation and very sensitive to ATP synthase inhibition. | Consider using a cell line that is more reliant on glycolysis. Alternatively, supplement the culture media with substrates for glycolysis, such as glucose, to provide an alternative energy source. | |
| The inhibitor was incubated with the cells for too long. | Perform a time-course experiment to determine the optimal incubation period that achieves the desired effect without causing excessive cell death. | |
| No significant inhibition of ATP synthesis is observed. | The inhibitor concentration is too low. | Increase the concentration of the inhibitor in a stepwise manner. |
| The inhibitor has degraded. | Ensure proper storage of the inhibitor as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| The assay for measuring ATP levels is not sensitive enough. | Use a highly sensitive ATP quantification assay, such as a luciferase-based bioluminescent assay. | |
| Inconsistent results between experiments. | Variations in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase when the inhibitor is added. |
| Incomplete dissolution of the inhibitor. | Ensure the inhibitor is fully dissolved in the solvent before diluting it in the culture medium. Vortex the stock solution before use. | |
| Pipetting errors. | Use calibrated pipettes and be meticulous with pipetting techniques. |
Quantitative Data: Cytotoxic Concentrations of Common ATP Synthase Inhibitors
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| Resveratrol | HepG2 (Hepatocellular Carcinoma) | MTT | 57.4 µM | [7] |
| Resveratrol | MCF-7 (Breast Cancer) | MTT | 51.18 µM | [7] |
| Bz-423 | HEK293 (Human Embryonic Kidney) | Not Specified | ~5 µM | [8] |
| Venturicidin A | HEK (Human Embryonic Kidney) | Not Specified | 31 µg/mL | [9] |
| Oligomycin | HeLa (Cervical Cancer) | Apoptosis Induction | 10 µM | [10] |
Experimental Protocols
Determining Cytotoxicity using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the ATP synthase inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[1]
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly to ensure complete solubilization.
-
Record the absorbance at 570 nm using a microplate reader.
Determining Cell Viability using the CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled multiwell plate. For a 96-well plate, use 100 µL of cell culture medium per well.
-
Add the ATP synthase inhibitor at various concentrations to the experimental wells.
-
Incubate the plate according to your experimental protocol.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Record the luminescence using a plate reader.
Quantification of Cellular ATP
This protocol provides a general method for measuring intracellular ATP levels.
Materials:
-
ATP Assay Kit (containing ATP assay buffer, substrate, and enzyme)
-
Luminometer
-
White opaque 96-well plates
Protocol:
-
Culture cells in a 96-well plate to the desired confluency.
-
Treat the cells with the ATP synthase inhibitor at the desired concentrations and for the appropriate duration.
-
For suspension cells, transfer 10 µL of the cultured cells into a white opaque 96-well plate.
-
For adherent cells, remove the culture medium.
-
Lyse the cells to release ATP. This is typically achieved by adding a lysis reagent provided in the ATP assay kit and incubating for a short period (e.g., 5 minutes) at room temperature with gentle shaking.
-
Prepare the ATP reaction solution by mixing the assay buffer, substrate, and enzyme according to the kit's instructions.
-
Add the ATP reaction solution to each well.
-
Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
A standard curve using known concentrations of ATP should be generated to calculate the absolute amount of ATP in the samples.
Visualizations
Caption: Signaling pathway of ATP synthase inhibition.
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bz-423 superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bz-423 Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 8. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ch.promega.com [ch.promega.com]
Technical Support Center: Troubleshooting Unexpected Results with ATP Synthase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ATP synthase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when using ATP synthase inhibitors like oligomycin, rotenone, and FCCP.
Oligomycin
Q1: I've added oligomycin, but I don't see a decrease in the Oxygen Consumption Rate (OCR) in my Seahorse Mito Stress Test. What could be the problem?
A1: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Inhibitor Concentration: The optimal concentration of oligomycin can be cell-type dependent. While 1.5 µM is a common starting point, some cell lines may require higher concentrations (e.g., up to 3.5 µM for undifferentiated THP-1 cells). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Cell Density: Insufficient cell numbers can lead to a low basal OCR, making the effect of oligomycin difficult to detect. Ensure you have an optimal cell density for your assay. For many cell lines, a confluence of 80-90% is recommended.
-
Inhibitor Integrity: Oligomycin can degrade with improper storage or multiple freeze-thaw cycles. Ensure your stock solution is fresh and has been stored correctly, protected from light.
-
Assay Kinetics: For some cell types, the effect of oligomycin may not be immediate. You can try increasing the incubation time after oligomycin injection in your Seahorse protocol to allow for a more complete inhibition of ATP synthase.
Q2: After injecting oligomycin, my Extracellular Acidification Rate (ECAR) did not increase, or it decreased. What does this mean?
A2: An increase in ECAR after oligomycin injection is expected as cells compensate for the loss of mitochondrial ATP production by upregulating glycolysis. If this doesn't happen, or if ECAR decreases, consider the following:
-
Low Glycolytic Capacity: The cells may have a low intrinsic glycolytic capacity and are unable to compensate for the inhibition of oxidative phosphorylation.
-
Substrate Limitation: The assay medium may lack sufficient glucose for the cells to perform glycolysis. Ensure your medium is supplemented with an adequate concentration of glucose.
-
Cellular Stress: A decrease in ECAR could indicate that the cells are already under significant stress and are unable to mount a glycolytic response. This could be due to the experimental conditions or the health of the cells prior to the assay.
-
Off-Target Effects: At high concentrations, oligomycin can have off-target effects that might interfere with glycolysis.
Logical Troubleshooting Flow for Unexpected Oligomycin Results
Caption: Troubleshooting logic for unexpected results with oligomycin.
Rotenone
Q1: I don't see a significant decrease in OCR after injecting rotenone in my Mito Stress Test. Why?
A1: Rotenone inhibits Complex I of the electron transport chain. A lack of response could indicate:
-
Primary Substrate: If the cells are primarily metabolizing substrates that feed into the electron transport chain downstream of Complex I (e.g., succinate, which feeds into Complex II), the effect of rotenone will be minimal. Ensure your assay medium contains substrates that are metabolized through Complex I, such as glucose, pyruvate, and glutamine.
-
Inhibitor Concentration and Quality: Similar to oligomycin, ensure you are using an effective concentration of rotenone and that your stock has not degraded.
-
Cellular Metabolism: Some cell types may have a very low reliance on Complex I for respiration under the specific assay conditions.
Q2: I observed an unexpected increase in ECAR after rotenone treatment. What could be the cause?
A2: While a compensatory increase in glycolysis (and thus ECAR) is expected with mitochondrial inhibition, a pronounced and unexpected increase could be due to:
-
Cellular Stress Response: Rotenone can induce significant oxidative stress, which can trigger a variety of cellular stress responses that may alter metabolic pathways, including glycolysis.
-
Off-Target Effects: At higher concentrations, rotenone can have off-target effects that might directly or indirectly stimulate glycolysis.
FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
Q1: I'm not seeing the expected sharp increase in OCR after FCCP injection. What's wrong?
A1: FCCP is a mitochondrial uncoupler that should induce maximal respiration. A lack of response is a common issue:
-
Suboptimal Concentration: The dose-response curve for FCCP is very sharp, and using a concentration that is too low will not induce maximal uncoupling, while a concentration that is too high can actually inhibit respiration. It is crucial to perform an FCCP titration experiment for each cell type and experimental condition to determine the optimal concentration.[1]
-
Cell Health: Unhealthy or stressed cells will not have the capacity to respond to FCCP with a robust increase in OCR. Always check cell morphology and viability before starting the assay.
-
Substrate Limitation: Maximal respiration requires a sufficient supply of metabolic substrates. Ensure your assay medium is adequately supplemented with glucose, pyruvate, and glutamine.
Experimental Workflow for FCCP Optimization
Caption: Workflow for optimizing FCCP concentration.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and effects of common ATP synthase inhibitors. Note that these values can vary significantly between cell lines and experimental conditions.
Table 1: Typical Working Concentrations of ATP Synthase Inhibitors
| Inhibitor | Target | Typical Working Concentration | Reference |
| Oligomycin | ATP Synthase (Fₒ subunit) | 0.5 - 5 µM | [2][3] |
| Rotenone | Mitochondrial Complex I | 0.1 - 10 µM | [2][4] |
| FCCP | Mitochondrial Uncoupler | 0.1 - 2 µM (titration required) | [1] |
Table 2: IC₅₀ Values for Oligomycin in Different Cell Lines
| Cell Line | IC₅₀ | Reference |
| MCF7 (human breast cancer) | ~100 nM | [5] |
| MDA-MB-231 (human breast cancer) | ~5-10 µM | [5] |
Key Experimental Protocols
This section provides detailed methodologies for common assays used to assess the effects of ATP synthase inhibitors.
Mitochondrial Stress Test (Seahorse XF Assay)
This protocol is a widely used method to assess mitochondrial function by measuring OCR in response to the sequential injection of mitochondrial inhibitors.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
ATP Synthase Inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Inhibitor Loading: Load the injector ports of the hydrated sensor cartridge with the appropriate concentrations of oligomycin, FCCP, and rotenone/antimycin A.
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
Data Analysis: Analyze the resulting OCR and ECAR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6][7]
Mitochondrial Membrane Potential Assay (TMRE Staining)
This protocol measures changes in mitochondrial membrane potential (ΔΨm) using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
Fluorescence microscope or plate reader
-
TMRE stock solution (in DMSO)
-
Assay Buffer (e.g., PBS or HBSS)
-
FCCP (as a positive control for depolarization)
Procedure:
-
Cell Culture: Culture cells in a suitable format for fluorescence detection (e.g., 96-well black-walled plate or on coverslips).
-
Inhibitor Treatment: Treat cells with the ATP synthase inhibitor of interest for the desired time. Include a positive control group treated with FCCP (e.g., 20 µM for 10-30 minutes).[8]
-
TMRE Staining: Add TMRE to the culture medium at a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C, protected from light.[9][10]
-
Washing: Gently wash the cells with pre-warmed assay buffer to remove excess dye.[11]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader (Ex/Em ~549/575 nm).[10]
-
Data Interpretation: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.[12]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the ATP synthase inhibitor for the desired duration.
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[13]
-
Data Interpretation: A decrease in absorbance is indicative of reduced metabolic activity, which can be interpreted as a loss of cell viability. Note that mitochondrial inhibitors can directly affect MTT reduction, so results should be interpreted with caution and ideally confirmed with an alternative cytotoxicity assay.[14][15]
Cytotoxicity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
Materials:
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the ATP synthase inhibitor. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant and incubate for the time specified in the kit protocol (usually around 30 minutes) at room temperature, protected from light.[16][17]
-
Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.[18]
Signaling Pathways
Inhibition of ATP synthase can trigger various cellular signaling pathways, primarily related to cellular stress and apoptosis.
Oligomycin-Induced Apoptosis and ER Stress
Oligomycin-induced ATP depletion can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This can, in turn, sensitize cells to apoptosis through the upregulation of pro-apoptotic factors like CHOP and the death receptor DR5.[19]
Caption: Oligomycin-induced ER stress and apoptosis signaling pathway.
Rotenone-Induced Apoptosis and Oxidative Stress
Rotenone, by inhibiting Complex I, leads to the generation of reactive oxygen species (ROS), which can induce apoptosis through various pathways, including the inhibition of pro-survival signals like the mTOR pathway.[20]
Caption: Rotenone-induced oxidative stress and apoptosis signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rotenone Decreases Intracellular Aldehyde Dehydrogenase Activity: Implications for the Pathogenesis of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of mitochondrial dysfunction and endoplasmic reticulum stress are key mechanisms for the wide-ranging actions of epoxy fatty acids and soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. researchgate.net [researchgate.net]
- 13. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 15. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. ER Stress-Sensor Proteins and ER-Mitochondrial Crosstalk—Signaling Beyond (ER) Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of ATP synthase inhibitor 2 in solution
This technical support center provides guidance on the proper handling, storage, and use of ATP synthase inhibitor 2 to prevent its degradation in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is significantly less stable. It is recommended to store stock solutions at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1] To minimize degradation, it is highly recommended to use freshly prepared solutions for experiments.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can accelerate the degradation of the compound.[3]
Q3: How can I avoid precipitation of the inhibitor when diluting my DMSO stock solution into an aqueous buffer for my experiment?
A3: Precipitation can occur when a concentrated DMSO stock solution is diluted rapidly into an aqueous buffer. To prevent this, a stepwise dilution approach is recommended. First, make intermediate dilutions of your stock solution in DMSO. Then, add the final, less concentrated DMSO solution to your aqueous experimental buffer with gentle mixing. This gradual change in solvent polarity helps to keep the inhibitor in solution. Ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4][5]
Q4: My inhibitor seems to have lost its activity. What could be the cause?
A4: Loss of activity is often due to the degradation of the inhibitor in solution. Several factors can contribute to this, including:
-
Improper Storage: Storing the solution at temperatures warmer than recommended or for longer than the recommended duration can lead to significant degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can introduce moisture and accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes.
-
Chemical Instability: The chemical structure of this compound contains moieties that are susceptible to degradation. (See the Troubleshooting Guide below for more details).
-
Contaminated Solvent: Using DMSO that has absorbed moisture can lead to hydrolysis of the inhibitor.
Q5: How can I check the integrity of my this compound solution?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and integrity of your inhibitor solution. By comparing the chromatogram of your current solution to that of a freshly prepared solution or a reference standard, you can identify the presence of degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Inhibitory Activity | Hydrolysis of the Methyl Ester: The methyl ester group in the inhibitor is susceptible to hydrolysis, especially in acidic or basic aqueous solutions, yielding a less active carboxylic acid derivative.[6] | - Maintain the pH of your experimental buffer within a neutral range (pH 6-8), if compatible with your assay. - Avoid prolonged incubation times in aqueous buffers. - Prepare fresh dilutions of the inhibitor in your assay buffer immediately before use. |
| Oxidation of the Thioether: The thioether linkage can be oxidized by air or other oxidizing agents present in the experimental setup, forming sulfoxide or sulfone derivatives which may have reduced or no activity.[7][8][9] | - Degas your buffers to remove dissolved oxygen. - If possible, perform experiments under an inert atmosphere (e.g., nitrogen or argon). - Avoid sources of reactive oxygen species in your experimental system unless it is the variable being studied. | |
| Photodegradation: The benzimidazole core of the inhibitor is a chromophore that can absorb UV light, leading to photochemical degradation.[10][11] | - Protect solutions from direct light by using amber vials or wrapping tubes in aluminum foil. - Minimize exposure to ambient light during experimental setup. | |
| Precipitation in Assay Medium | Poor Solubility in Aqueous Solution: The inhibitor is poorly soluble in water. Adding a concentrated DMSO stock directly to the aqueous medium can cause it to precipitate out of solution. | - Follow the stepwise dilution procedure described in FAQ Q3. - Ensure the final DMSO concentration is sufficient to maintain solubility at the working concentration of the inhibitor, while remaining non-toxic to cells or compatible with your assay.[5][12] |
| Inconsistent Experimental Results | Inconsistent Inhibitor Concentration: This can be due to degradation between experiments or improper dissolution of the powder. | - Always use freshly prepared solutions or solutions that have been properly stored for a limited time. - When preparing a new stock solution, ensure the powder is completely dissolved. Sonication can aid in dissolution. - Validate the concentration of your stock solution using a spectrophotometric method if a molar extinction coefficient is known, or by HPLC with a standard curve. |
Experimental Protocols & Methodologies
Protocol for Preparation and Storage of Stock Solutions
-
Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the required amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration. d. To aid dissolution, the solution can be gently vortexed and sonicated in a water bath for a short period. Visually inspect to ensure all solid has dissolved.
-
Aliquoting and Storage: a. Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials (e.g., amber cryovials). b. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol for Preparing Working Solutions for In Vitro Assays
-
Thawing: a. Thaw a single aliquot of the stock solution at room temperature. b. Once thawed, gently vortex the solution to ensure homogeneity.
-
Stepwise Dilution: a. Perform any necessary serial dilutions in anhydrous DMSO to reach an intermediate concentration. b. Add the final DMSO dilution to your pre-warmed aqueous assay buffer and mix immediately but gently to avoid precipitation. The final DMSO concentration should be kept to a minimum (e.g., <0.5%).
-
Immediate Use: a. Use the final working solution immediately in your experiment to minimize the risk of degradation in the aqueous environment.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential chemical degradation pathways for this compound.
Recommended Workflow for Handling this compound
Caption: Workflow to minimize degradation of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
minimizing off-target effects of ATP synthase inhibitor 2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ATP Synthase Inhibitor 2. The information is designed to help minimize off-target effects and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a specific inhibitor of the ATP synthase found in Pseudomonas aeruginosa (PA).[1] Its primary mechanism of action is the inhibition of this enzyme, which is critical for ATP production in the bacterium.[1] The inhibitor has a reported IC₅₀ of 10 μg/mL for the PA ATP synthase enzyme.[1]
Q2: What is the general mechanism of action for ATP synthase inhibitors?
ATP synthase is a molecular motor that generates ATP by using the energy from a proton gradient across a membrane.[2][3] Inhibitors disrupt this process by binding to different parts of the enzyme complex.[2] Some, like oligomycin, block the F₀ proton channel, while others target the catalytic F₁ subunit, preventing the chemical synthesis of ATP.[2][4] This disruption leads to a decrease in cellular ATP levels, which can trigger an energy crisis and, ultimately, cell death in susceptible organisms.[2]
Q3: What are the potential off-target effects when using this compound, especially in experiments involving eukaryotic cells?
While this compound is targeted toward the bacterial enzyme, a primary concern for off-target effects is the potential inhibition of mitochondrial ATP synthase in eukaryotic cells. Mitochondria are essential for energy production in eukaryotes, and their ATP synthase has structural similarities to its bacterial counterpart.[3][5] Inhibition of the mitochondrial enzyme can lead to cytotoxicity, elevated oxidative stress, and apoptosis.[3][6] Therefore, it is crucial to experimentally verify the inhibitor's selectivity and use the lowest effective concentration to minimize effects on host or non-target cells.
Q4: How can I assess the selectivity of this compound for the bacterial enzyme over mammalian mitochondrial ATP synthase?
To determine the inhibitor's selectivity, you can perform parallel in vitro ATP synthase activity assays. This involves isolating ATP synthase complexes (or mitochondria) from both the target bacteria (P. aeruginosa) and a mammalian source (e.g., cultured cells, rat liver). By generating dose-response curves for both enzyme sources, you can directly compare their IC₅₀ values. A significantly higher IC₅₀ for the mammalian enzyme indicates good selectivity.
Q5: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical for consistent results. For a 10 mM stock solution in DMSO, dissolve the compound to the appropriate concentration. Store this stock solution at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the day of use.[1] Always ensure the inhibitor is fully dissolved before adding it to your experimental system.[1]
Troubleshooting Guide
Problem: I observe significant cytotoxicity in my eukaryotic cell line, which was unexpected.
-
Possible Cause: The inhibitor may be affecting the mitochondrial ATP synthase in your eukaryotic cells, leading to a drop in cellular ATP and subsequent cell death.[3]
-
Solution:
-
Determine Cytotoxic Concentration: Perform a dose-response experiment (e.g., an MTT or CellTiter-Glo assay) to find the concentration at which the inhibitor becomes toxic to your specific cell line.
-
Assess Mitochondrial Function: Use a mitochondrial stress test, such as extracellular flux analysis (e.g., Seahorse XF), to directly measure the inhibitor's impact on the oxygen consumption rate (OCR). This will reveal if mitochondrial respiration and ATP production are being compromised.[7][8]
-
Adjust Concentration: Use a concentration of the inhibitor that is effective against the bacterial target but below the determined cytotoxic threshold for your eukaryotic cells.
-
Problem: The inhibitor shows no activity in my whole-cell bacterial assay, despite its reported enzymatic IC₅₀.
-
Possible Cause: this compound has a reported enzymatic IC₅₀ of 10 µg/mL but a whole-cell minimum inhibitory concentration (MIC) of >256 µg/mL for P. aeruginosa.[1] This discrepancy strongly suggests that the compound has poor permeability across the bacterial cell wall or is actively removed by efflux pumps.
-
Solution:
-
Use Permeabilizing Agents: In preliminary experiments, consider using a sub-lethal concentration of a membrane permeabilizing agent, like EDTA or polymyxin B nonapeptide, to facilitate inhibitor entry. Note that this is for mechanistic validation, not for therapeutic simulation.
-
Employ Efflux Pump Inhibitors: Test the inhibitor in combination with known bacterial efflux pump inhibitors (e.g., PAβN) to see if this restores whole-cell activity.
-
Utilize Hypersensitive Strains: If available, use mutant bacterial strains that have compromised outer membranes or are deficient in specific efflux pumps to verify that the inhibitor can kill the bacteria once it reaches its target.
-
Problem: My experimental results are inconsistent between experiments.
-
Possible Cause: Inconsistent results can often be traced back to the preparation and handling of the inhibitor. Poor solubility or degradation of the compound can lead to variations in the effective concentration.
-
Solution:
-
Ensure Complete Dissolution: When preparing stock solutions, ensure the powder is completely dissolved. Gentle warming or sonication can aid dissolution.[1] Visually inspect the solution for any precipitation before each use.
-
Follow Storage Guidelines: Strictly adhere to the recommended storage conditions (-20°C for short-term, -80°C for long-term) to prevent degradation.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Prepare Fresh Dilutions: Prepare working dilutions from the stock solution immediately before each experiment. Do not store dilute solutions for extended periods.
-
Data Presentation
Table 1: Properties and Recommended Concentrations for this compound
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Primary Target | ATP Synthase | Pseudomonas aeruginosa | [1] |
| IC₅₀ (Enzymatic) | 10 µg/mL | P. aeruginosa ATP Synthase | [1] |
| Complete Inhibition | 128 µg/mL | P. aeruginosa ATP Synthesis | [1] |
| MIC (Whole-Cell) | >256 µg/mL | P. aeruginosa | [1] |
| MIC (Whole-Cell) | >128 µg/mL | MSSA | [1] |
| Stock Solution | 10 mM in DMSO | - | [1] |
| Storage | -20°C (1 month), -80°C (6 months) | Stock Solution | [1] |
| Starting Conc. | 1-25 µg/mL | Enzymatic Assays | - |
| Starting Conc. | 50-256+ µg/mL | Whole-Cell Bacterial Assays | [1] |
| Starting Conc. | 0.1-50 µg/mL | Eukaryotic Cell Viability Assays | - |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Eukaryotic Cells via Mitochondrial Respiration Assay
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure the impact of this compound on mitochondrial function in intact eukaryotic cells.
-
Cell Seeding: Seed your eukaryotic cell line of choice in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
Assay Preparation: The following day, replace the growth medium with an unbuffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be injected. A typical sequence is:
-
Port A: this compound (at various concentrations) or vehicle control.
-
Port B: Oligomycin (e.g., 1.0 µM) - A known mitochondrial ATP synthase inhibitor to determine ATP-linked respiration.
-
Port C: FCCP (e.g., 0.5 µM) - An uncoupler to measure maximal respiration.
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM) - Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Assay Execution: Calibrate the sensor cartridge and place it into the cell plate. Run the assay protocol, which will measure the Oxygen Consumption Rate (OCR) in real-time before and after each injection.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant drop in OCR after the injection of this compound indicates an off-target effect on mitochondrial respiration.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for a mitochondrial stress test.
Caption: Simplified pathway of ATP synthase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ATP synthase inhibition, an overlooked confounding factor in the mitochondrial stress test - PMC [pmc.ncbi.nlm.nih.gov]
dealing with variability in ATP synthase inhibition assays
Welcome to the technical support center for ATP synthase inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate the complexities of measuring ATP synthase activity and its inhibition. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you address variability in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during ATP synthase inhibition assays, providing potential causes and solutions.
Q1: Why am I seeing high background signal or activity in my no-enzyme control?
A1: High background signal can stem from several sources:
-
Contaminating ATPases: The crude mitochondrial preparation or other sample components may contain other ATP-hydrolyzing enzymes.
-
Reagent Contamination: ATP stocks can be contaminated with ADP, or other reagents may contain ATP.
-
Non-enzymatic ATP Hydrolysis: ATP is susceptible to hydrolysis at non-optimal pH or high temperatures.
Troubleshooting Steps:
-
Run proper controls: Always include a "no-enzyme" control and a control with a known potent inhibitor like oligomycin.[1][2]
-
Purify samples: If using crude lysates or mitochondrial preparations, consider further purification steps to remove contaminating enzymes.
-
Check reagent purity: Use high-quality, freshly prepared reagents. Check ATP stocks for ADP contamination.
-
Optimize assay conditions: Ensure the pH and temperature of your assay buffer are optimal for ATP synthase and minimize non-enzymatic hydrolysis.
Q2: My positive control inhibitor (e.g., oligomycin) is not showing complete inhibition.
A2: Incomplete inhibition by a known inhibitor can be due to several factors:
-
Inhibitor Instability: Some inhibitors are unstable in solution or sensitive to light.
-
Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to fully inhibit the amount of enzyme in the assay.
-
Poor Mitochondrial Coupling: If using isolated mitochondria, damage to the inner mitochondrial membrane can reduce sensitivity to inhibitors like oligomycin that act on the F0 subunit.[3]
-
Assay Measurement Issues: The method of detection may not be sensitive enough to detect small changes in activity.
Troubleshooting Steps:
-
Prepare fresh inhibitor solutions: Prepare inhibitor stocks fresh and store them appropriately (e.g., protected from light, at the correct temperature).
-
Perform a dose-response curve: Titrate the inhibitor to determine the optimal concentration for complete inhibition in your specific assay system.
-
Assess mitochondrial integrity: Check the integrity of your mitochondrial preparations using methods like cytochrome c accessibility assays or by measuring the respiratory control ratio.[4]
-
Validate your detection system: Ensure your detection method (e.g., spectrophotometer, luminometer) is functioning correctly and is sensitive enough for your assay.
Q3: I am observing high well-to-well variability in my microplate-based assay.
A3: High variability across wells can be caused by:
-
Pipetting Errors: Inconsistent volumes of reagents, enzyme, or inhibitors.
-
Temperature Gradients: Uneven temperature across the microplate can lead to different reaction rates in different wells.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.[5]
-
Incomplete Mixing: Failure to properly mix the contents of each well can lead to inconsistent reaction initiation.
Troubleshooting Steps:
-
Use calibrated pipettes: Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Pre-incubate the plate: Allow the microplate to equilibrate to the assay temperature before adding the final reaction component to start the reaction.
-
Avoid using outer wells: If edge effects are suspected, avoid using the outermost wells of the plate for samples and instead fill them with buffer or water.[5]
-
Ensure proper mixing: Gently tap or use a plate shaker to ensure the contents of each well are thoroughly mixed after each addition.
Q4: My ATP synthase activity is very low or undetectable.
A4: Low or no activity could be due to:
-
Inactive Enzyme: The ATP synthase in your preparation may be inactive due to improper isolation, storage, or handling.
-
Sub-optimal Assay Conditions: The pH, temperature, or substrate concentrations may not be optimal for enzyme activity.
-
Presence of Endogenous Inhibitors: Tissues can contain endogenous inhibitor proteins (like IF1) that suppress ATP synthase activity, especially at lower pH.[6][7][8]
-
Incorrect Assay Setup: The assay may not be set up correctly, for example, using an assay that measures ATP synthesis when the enzyme is primarily working in the hydrolysis direction (or vice versa) under the given conditions.
Troubleshooting Steps:
-
Check enzyme integrity: Use a fresh preparation of mitochondria or purified enzyme. Avoid multiple freeze-thaw cycles.[2]
-
Optimize assay parameters: Systematically vary pH, temperature, and concentrations of ATP, ADP, and phosphate to find the optimal conditions for your enzyme source.
-
Consider endogenous inhibitors: Be aware of the potential for endogenous inhibitors and adjust assay conditions (e.g., pH) accordingly to minimize their effect if you are measuring hydrolytic activity.[8]
-
Review the assay principle: Double-check that your assay design is appropriate for measuring the desired activity (synthesis vs. hydrolysis) and that all necessary coupling enzymes and substrates are present and active.
Experimental Protocols
Here are detailed methodologies for common ATP synthase inhibition assays.
Protocol 1: Spectrophotometric Assay of ATP Hydrolysis
This protocol measures the ATP hydrolysis (ATPase) activity of ATP synthase by coupling the production of ADP to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.[1][3][9][10]
Materials:
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25.[1]
-
Reagent Mix (prepare fresh):
-
0.4 mM NADH
-
1 µM Antimycin A (to inhibit the respiratory chain)
-
1 mM Phosphoenolpyruvate (PEP)
-
10 units/mL Lactate Dehydrogenase (LDH)
-
25 units/mL Pyruvate Kinase (PK)
-
0.01% w/w Dodecylmaltoside (DDM) (to permeabilize membranes)
-
3 µM P1,P5-Di(adenosine-5')pentaphosphate (AP5A) (to inhibit adenylate kinase)
-
-
ATP solution (e.g., 100 mM)
-
Oligomycin solution (e.g., 1 mM in ethanol)
-
Isolated mitochondria or purified ATP synthase
Procedure:
-
Prepare the assay buffer and the fresh reagent mix.
-
Add the reagent mix to a cuvette or microplate well.
-
Add the mitochondrial sample (e.g., 20-40 µg of protein).[1]
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30-37°C).
-
Record the initial linear rate of NADH oxidation.
-
To determine the oligomycin-sensitive activity, perform a parallel assay in the presence of a saturating concentration of oligomycin (e.g., 5 µM).[1]
-
The ATP synthase activity is the difference between the total rate and the rate in the presence of oligomycin.
Protocol 2: Bioluminescence Assay for ATP Synthesis
This protocol measures ATP synthesis by detecting the amount of ATP produced using a luciferase-based assay.[4][9][11]
Materials:
-
Assay Buffer: e.g., 125 mM KCl, 10 mM MOPS, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4.
-
Substrates for respiration (e.g., 5 mM glutamate and 5 mM malate for Complex I-driven respiration, or 10 mM succinate + 1 µM rotenone for Complex II-driven respiration).
-
ADP solution (e.g., 10 mM).
-
ATP standard solutions (for generating a standard curve).
-
Luciferin-luciferase reagent.
-
Isolated mitochondria.
Procedure:
-
In a 96-well white plate, add the assay buffer and respiratory substrates.
-
Add the isolated mitochondria to each well.
-
Add the test inhibitor at various concentrations.
-
Initiate ATP synthesis by adding ADP (e.g., to a final concentration of 100-500 µM).
-
Incubate for a defined period (e.g., 5-15 minutes) at a constant temperature.
-
Stop the reaction (e.g., by adding a lysis buffer that also inactivates the enzyme).
-
Add the luciferin-luciferase reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the amount of ATP produced by comparing the luminescence values to the ATP standard curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to ATP synthase assays.
| Parameter | Typical Value/Range | Source/Organism | Reference |
| Km for ADP (synthesis) | 2-20 µM | Bovine heart mitochondria | [13] |
| Km for ATP (hydrolysis) | 0.1-0.5 mM | Various | [13] |
| Oligomycin IC50 | 1-10 µM | Varies with preparation | [1][3] |
| Aurovertin B IC50 | 1-5 µM | F1-ATPase | [14] |
| Optimal pH (hydrolysis) | 7.5 - 8.5 | Various | [1][15] |
| Optimal pH (synthesis) | 7.0 - 7.5 | Various | [15] |
Note: These values can vary significantly depending on the specific experimental conditions, enzyme source, and purity.
Visual Guides
Experimental Workflow: ATP Hydrolysis Assay
Caption: Workflow for a spectrophotometric ATP hydrolysis assay.
Troubleshooting Logic for Low ATP Synthase Activity
References
- 1. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 2. abcam.co.jp [abcam.co.jp]
- 3. The affinity purification and characterization of ATP synthase complexes from mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of ATP synthases | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 7. Mitochondrial ATP synthase: architecture, function and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the H+-ATP Synthase and Hydrolytic Activities [en.bio-protocol.org]
- 13. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 15. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
Technical Support Center: Improving the Specificity of ATP Synthase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATP synthase inhibitors. The focus is on addressing the common challenge of inhibitor specificity and providing actionable strategies to characterize and improve it.
Frequently Asked Questions (FAQs)
Q1: My ATP synthase inhibitor is showing effects in cellular assays that are inconsistent with ATP depletion. What could be the cause?
A1: This is a common issue arising from off-target effects. While your primary target is ATP synthase, the inhibitor may be interacting with other proteins, leading to confounding biological responses. It is crucial to verify the specificity of your inhibitor.[1] Known non-selective inhibitors like Oligomycin A can impact both mitochondrial and bacterial ATP synthase, which may be a concern depending on your experimental system.[2][3]
Q2: How can I determine if my ATP synthase inhibitor is selective?
A2: A multi-pronged approach is recommended. Start with a thorough literature search for your specific inhibitor or structurally similar compounds to identify known off-targets. Experimentally, you can perform dose-response curves in various cell lines and with isolated enzymes to compare IC50 values. More advanced techniques like kinase profiling, cellular thermal shift assays (CETSA), and chemoproteomics can provide a broader view of potential off-target interactions.
Q3: What are some common off-targets for ATP synthase inhibitors?
A3: Off-targets can be structurally related enzymes (e.g., other ATPases or kinases) or entirely different classes of proteins. For example, some inhibitors may interact with other components of the electron transport chain or ion channels. The exact off-targets are specific to the chemical scaffold of your inhibitor.
Q4: Can I improve the specificity of my current inhibitor?
A4: Improving the intrinsic specificity of a molecule typically requires medicinal chemistry efforts to synthesize new analogs.[2][3] However, you can improve the effective specificity in your experiments by using the lowest effective concentration, minimizing incubation times, and using appropriate controls. It is also beneficial to use a secondary, structurally distinct ATP synthase inhibitor to confirm that the observed phenotype is due to on-target inhibition.
Q5: Are there ATP synthase inhibitors with better-known specificity?
A5: Specificity is always relative. However, some inhibitors have been characterized more extensively than others. For example, Bedaquiline is known to target the mycobacterial ATP synthase c-subunit with high specificity, making it a valuable antibiotic.[3] For mitochondrial ATP synthase, some compounds are being developed with a focus on selectively inhibiting ATP hydrolysis over synthesis.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High cellular toxicity at concentrations required to inhibit ATP synthase. | 1. Off-target effects leading to cytotoxicity.[1][6] 2. Severe on-target effect (complete energy depletion leading to rapid cell death). | 1. Perform a cell viability assay (e.g., MTT or LDH release) alongside your functional assay to determine the therapeutic window. 2. Conduct a dose-response and time-course experiment to find the optimal concentration and duration of treatment. 3. Use a secondary, structurally unrelated ATP synthase inhibitor to confirm the phenotype. |
| Inconsistent results between different batches of the inhibitor. | 1. Variability in compound purity. 2. Degradation of the inhibitor during storage. | 1. Verify the purity of each batch using methods like HPLC. 2. Aliquot the inhibitor and store it under recommended conditions (e.g., -20°C or -80°C, protected from light). 3. Perform a quality control experiment (e.g., an enzyme inhibition assay) with each new batch to ensure consistent activity. |
| No inhibition of ATP synthase activity observed. | 1. Incorrect inhibitor concentration. 2. Inhibitor is not cell-permeable (for cellular assays). 3. Inhibitor is inactive. | 1. Verify your calculations and perform a wide dose-response curve. 2. Check the literature for information on the cell permeability of your inhibitor. If it's not permeable, consider using isolated mitochondria or a cell-permeable analog. 3. Test the inhibitor in a cell-free enzymatic assay to confirm its activity against purified ATP synthase. |
| Observed phenotype does not match known effects of ATP synthase inhibition (e.g., no change in mitochondrial membrane potential). | 1. The inhibitor has significant off-target effects that mask or alter the on-target phenotype. 2. The experimental readout is not sensitive enough to detect the changes. | 1. Perform specificity profiling (see Q2 in FAQs). 2. Use multiple, orthogonal assays to measure the effects of ATP synthase inhibition (e.g., measure both ATP levels and oxygen consumption rates). |
Quantitative Data on Common ATP Synthase Inhibitors
The following table summarizes the inhibitory concentrations (IC50) for several common ATP synthase inhibitors. Note that these values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer composition).
| Inhibitor | Target Subunit(s) | Target Organism/Organelle | IC50 / Ki | Known Specificity Issues |
| Oligomycin A | F0 (c-ring) | Mitochondria, some bacteria | ~1 µM | Non-selective, inhibits both mitochondrial and some bacterial ATP synthases.[2][3] |
| Venturicidin A | F0 (c-subunit) | Mitochondria, some bacteria | ~0.1 µM | Also inhibits both mitochondrial and bacterial ATP synthase.[2][3] |
| Aurovertin B | F1 (β-subunit) | Mitochondria | ~1 µM | Inhibits ATP synthesis more strongly than ATP hydrolysis.[7] |
| Resveratrol | F1 (γ-β interface) | Mitochondria, some bacteria | 5-50 µM | Polyphenolic compound with multiple known biological targets.[2] |
| Bedaquiline | F0 (c-subunit) | Mycobacterium tuberculosis | ~20 nM | Highly selective for mycobacterial ATP synthase over mitochondrial.[3] May have some off-target effects on other ion channels at higher concentrations. |
| (+)-Epicatechin | F1 | Mitochondria | ~10 µM | Selectively inhibits ATP hydrolysis without affecting ATP synthesis.[4] |
Experimental Protocols
Protocol 1: In-Vitro ATP Synthase Inhibition Assay
This protocol describes a method to determine the IC50 of an inhibitor using isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Substrates (e.g., pyruvate and malate)
-
ADP
-
ATP measurement kit (e.g., luciferin/luciferase-based)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well microplate
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of your inhibitor in the assay buffer. Also, prepare a vehicle control.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the appropriate inhibitor dilution or vehicle to each well.
-
Add 20 µL of isolated mitochondria (e.g., at a concentration of 0.5 mg/mL) to each well.
-
Add 10 µL of substrates (e.g., 5 mM pyruvate and 2.5 mM malate).
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the ATP synthesis reaction by adding 10 µL of ADP (e.g., 1 mM).
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the ATP concentration using an ATP measurement kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess whether your inhibitor binds to its target in a cellular context.
Materials:
-
Cultured cells
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Test inhibitor and vehicle control
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the ATP synthase subunit of interest
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for a defined time (e.g., 3 minutes).
-
Cool the samples to room temperature and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble ATP synthase subunit remaining at each temperature by SDS-PAGE and Western blotting.
-
A specific inhibitor will stabilize the target protein, leading to a shift in its melting curve to higher temperatures compared to the vehicle control.
Visualizations
Caption: Workflow for characterizing an ATP synthase inhibitor.
Caption: On-target vs. potential off-target effects of an inhibitor.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitochondrial Respiration Assays with Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mitochondrial respiration assays involving inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters measured in a mitochondrial stress test?
A mitochondrial stress test, often performed using Seahorse XF technology or high-resolution respirometry, measures several key parameters of mitochondrial function by sequentially injecting inhibitors of the electron transport chain (ETC). These parameters include:
-
Basal Respiration: The baseline oxygen consumption rate (OCR) of the cells, representing the energetic demand of the cell under baseline conditions.
-
ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin, an ATP synthase inhibitor. This represents the portion of basal respiration being used to generate ATP.
-
Proton Leak: The remaining OCR after oligomycin injection. This is the oxygen consumption required to compensate for protons that leak across the inner mitochondrial membrane.
-
Maximal Respiration: The maximum OCR achieved after the addition of an uncoupling agent like FCCP, which collapses the proton gradient and allows the ETC to function at its maximum rate.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration. This value indicates the cell's ability to respond to an energetic demand.
-
Non-Mitochondrial Respiration: The OCR remaining after the addition of Complex I and III inhibitors (e.g., rotenone and antimycin A). This is oxygen consumption from cellular processes outside of the mitochondria.[1][2]
Q2: My basal oxygen consumption rate (OCR) is unexpectedly low. What are the potential causes?
Low basal OCR can stem from several factors:
-
Insufficient Cell Number: The number of cells per well may be too low for the instrument to detect a robust signal.[3] For human skin fibroblasts, a density of around 20,000 cells per well is often recommended.[3]
-
Uneven Cell Plating: If cells are not plated evenly, the oxygen sensor may be in an area with fewer cells, leading to a lower reading.[3]
-
Cell Adherence Issues: Poorly adherent cells may be lost during media changes or the assay itself.
-
Incorrect Blanking: Ensure that blank wells (containing media but no cells) are properly designated in the software, as their values are subtracted from the sample wells.[3]
-
Suboptimal Assay Media: The pH, temperature, and substrate availability in the assay medium are critical for optimal mitochondrial function.[4]
Q3: Why is my OCR increasing after the addition of oligomycin?
An increase in OCR after oligomycin injection is counterintuitive, as oligomycin should inhibit ATP synthase and thus decrease oxygen consumption. Potential reasons for this observation include:
-
Technical Issues: A leak in the injection port or improper cartridge loading can cause erroneous readings.[5]
-
Cellular Stress: If cells are stressed or dying, their membrane potential may already be compromised, leading to unpredictable responses to inhibitors.
-
Shift in Metabolism: In some cases, blocking ATP synthase can trigger complex cellular responses that are not fully understood, potentially leading to a transient increase in oxygen consumption.
-
Incorrect Inhibitor Concentration: Using an inappropriate concentration of oligomycin could lead to off-target effects.
Q4: I'm seeing a poor or no response to the uncoupler (FCCP). What should I do?
A blunted or absent response to FCCP can be due to:
-
Suboptimal FCCP Concentration: The optimal concentration of FCCP is cell-type dependent and needs to be empirically determined through a titration experiment. Too little FCCP will not maximally uncouple, while too much can be toxic and inhibit respiration.[5]
-
Limited Substrate: If the cells have depleted the available substrates in the medium, they cannot increase their oxygen consumption even when uncoupled.
-
Already Maximally Respiring Cells: In some physiological or pathological states, cells may already be respiring at or near their maximum capacity, resulting in a small spare respiratory capacity.
-
Poor Cell Health: Unhealthy or dying cells will not have the capacity to respond to FCCP.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consider a "reverse pipetting" technique. |
| Edge Effects | Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells or fill them with sterile water/PBS to minimize these effects. |
| Pipetting Errors | Calibrate pipettes regularly. When adding inhibitors, ensure the pipette tip is below the surface of the media but not touching the cells to ensure proper mixing without disturbing the cell monolayer. |
| Instrument Malfunction | Run instrument diagnostics and calibration routines as recommended by the manufacturer. |
Issue 2: Unexpected Inhibitor Responses
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Always perform a dose-response curve for each inhibitor (oligomycin, FCCP, rotenone/antimycin A) with your specific cell type to determine the optimal concentrations.[5][6] |
| Inhibitor Degradation | Prepare fresh inhibitor stocks and aliquot them for single use to avoid repeated freeze-thaw cycles. Store them at the recommended temperature in a desiccated environment. |
| Incorrect Injection Order | Double-check the loading of the inhibitor cartridge to ensure the correct injection sequence (e.g., oligomycin, then FCCP, then rotenone/antimycin A for a standard Mito Stress Test). |
| Cellular Glycolysis | High rates of glycolysis can acidify the media (measured as ECAR), which can affect mitochondrial function. Ensure your assay medium is appropriately buffered. |
Experimental Protocols
Protocol 1: Standard Mitochondrial Stress Test on Adherent Cells
This protocol outlines a typical mitochondrial stress test using a plate-based respirometer.
Materials:
-
Adherent cells of interest
-
Culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A
-
Plate-based respirometer (e.g., Seahorse XFe96) and corresponding cell culture plates and sensor cartridges
Methodology:
-
Cell Seeding:
-
One day prior to the assay, seed cells into the specialized microplate at a pre-determined optimal density.
-
Allow cells to adhere and form a monolayer overnight in a CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C with the provided calibration solution.
-
-
Assay Preparation:
-
On the day of the assay, remove the cell culture plate from the incubator.
-
Gently wash the cells with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
-
Inhibitor Loading:
-
Prepare inhibitor stocks to the desired concentration.
-
Load the inhibitors into the appropriate ports of the hydrated sensor cartridge. A typical loading order is:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone & Antimycin A
-
Port D: (Can be used for another compound or left empty)
-
-
-
Assay Execution:
-
Load the sensor cartridge and the cell plate into the instrument.
-
Start the assay protocol, which will typically involve an initial calibration, followed by cycles of mixing, waiting, and measuring the oxygen consumption rate before and after the injection of each inhibitor.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein content per well.
-
Calculate the key mitochondrial parameters (basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity).[2]
-
Quantitative Data Summary
The optimal concentrations of inhibitors are highly dependent on the cell type and density. The following table provides a general starting range for optimization.
| Inhibitor | Target | Typical Starting Concentration Range |
| Oligomycin | ATP Synthase (Complex V) | 1.0 - 5.0 µM[6] |
| FCCP | Protonophore (Uncoupler) | 0.5 - 5.0 µM[6] |
| Rotenone | Complex I | 0.5 - 2.0 µM[6] |
| Antimycin A | Complex III | 0.5 - 10.0 µM[6] |
Visualizations
Experimental Workflow
Caption: Workflow for a mitochondrial stress test experiment.
Electron Transport Chain and Inhibitor Targets
Caption: Targets of common inhibitors in the ETC.
Troubleshooting Logic for Low OCR
Caption: Troubleshooting logic for low basal OCR results.
References
- 1. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of ATP Synthase Inhibition: A Comparative Guide to Chemical and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methods for studying ATP synthase function: chemical inhibition and genetic knockdown. Understanding the nuances, advantages, and limitations of each approach is critical for robust target validation and drug development. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and workflows.
Introduction to ATP Synthase Modulation
ATP synthase, the final enzyme complex of the oxidative phosphorylation pathway, is a crucial player in cellular energy metabolism.[1] Its inhibition has significant consequences, including decreased ATP production, altered cellular signaling, and potentially, the induction of apoptosis.[2][3] Two powerful and complementary techniques to probe these effects are the use of small molecule inhibitors and genetic tools like siRNA. While both aim to reduce ATP synthase activity, their mechanisms, specificities, and downstream consequences can differ significantly, making cross-validation an essential component of rigorous scientific inquiry.[4]
Quantitative Comparison of Effects
Direct quantitative comparisons of ATP synthase inhibition through chemical and genetic methods in a single study are not extensively available in the current literature. However, by collating data from separate studies, we can build a comparative picture of their effects on key cellular parameters such as viability and ATP levels.
Table 1: Effects of Chemical Inhibition on Cell Viability and ATP Levels
| Inhibitor | Cell Line | Concentration | Effect on Cell Viability | Effect on ATP Levels | Reference |
| Oligomycin | SW480 (colon cancer) | 1 µM | 15.5% decrease | Significant decrease | [5] |
| SW480 (colon cancer) | 5 µM | 20.1% decrease | Significant decrease | [5] | |
| Rat Hepatocytes | 0.1 µg/mL | Maximum cell killing | Rapid depletion | [6] | |
| HeLa | Not specified | Potentiated cytotoxicity with PFK1 inhibition | Not specified | [2] |
Table 2: Effects of Genetic Knockdown on Cell Viability and ATP Levels
| Target Subunit | Method | Cell Line | Effect on Cell Viability | Effect on ATP Levels | Reference |
| ATP Synthase Subunits | siRNA | HeLa | Lethality | Not specified | [7] |
| ATP5F1A (α subunit) | Mutation | Human | Linked to mitochondrial complex V deficiency | Not specified | |
| Yeast OSCP | Knockout | Yeast | Failure to survive under normal growth | Not specified |
Experimental Protocols
Detailed and reproducible protocols are fundamental to comparing experimental outcomes. Below are methodologies for key experiments discussed in this guide.
Protocol 1: siRNA-Mediated Knockdown of ATP Synthase Subunit
This protocol describes a general workflow for transiently silencing an ATP synthase subunit, such as ATP5A1, using small interfering RNA (siRNA).
Materials:
-
Human cell line (e.g., HeLa)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting the ATP synthase subunit of interest (e.g., ATP5A1)
-
Negative control siRNA
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to validate the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cells treated with ATP synthase inhibitor or siRNA
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the ATP synthase inhibitor (e.g., oligomycin) or perform siRNA knockdown as described above. Include untreated and negative control wells.
-
MTT Addition: After the desired incubation period (e.g., 24-48 hours), add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.[5]
Protocol 3: ATP Measurement (Luciferase-Based Assay)
This assay quantifies ATP levels based on the luciferin-luciferase bioluminescent reaction.
Materials:
-
Cells treated with ATP synthase inhibitor or siRNA
-
96-well opaque plate
-
ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Lysis and ATP Release:
-
Culture cells in a 96-well opaque plate and treat as required.
-
Equilibrate the plate and the ATP reagent to room temperature.
-
Add a volume of the ATP reagent equal to the volume of cell culture medium in each well.
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. ATP levels can be quantified by comparing the sample readings to a standard curve generated with known ATP concentrations.
Visualizing the Pathways and Processes
Understanding the broader context of ATP synthase inhibition requires visualizing the affected signaling pathways and the experimental workflows.
Caption: Signaling pathways affected by ATP synthase inhibition.
References
- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP depletion rather than mitochondrial depolarization mediates hepatocyte killing after metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ATP Synthase Inhibitors: Mechanisms, Efficacy, and Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of different classes of ATP synthase inhibitors, crucial enzyme complexes in cellular bioenergetics. Understanding the nuanced differences in their mechanisms of action, inhibitory potency, and experimental evaluation is paramount for advancing research and developing novel therapeutics targeting cellular metabolism.
Introduction to ATP Synthase and its Inhibition
ATP synthase, also known as F1Fo-ATPase, is a mitochondrial enzyme complex responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] This process, driven by the proton motive force generated by the electron transport chain, is fundamental to cellular life.[1] The complex structure of ATP synthase, with its distinct F1 (catalytic) and Fo (proton-translocating) domains, presents multiple targets for inhibitory molecules.[3]
Inhibitors of ATP synthase have diverse origins, ranging from natural products to synthetic compounds, and are invaluable tools in biomedical research.[4] They are instrumental in studying cellular respiration, dissecting metabolic pathways, and hold therapeutic potential in various diseases, including cancer and infectious diseases like tuberculosis.[4][5] However, their application can be limited by off-target effects and toxicity.[6]
This guide offers a comparative overview of major classes of ATP synthase inhibitors, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.
Classes of ATP Synthase Inhibitors: A Comparative Overview
ATP synthase inhibitors can be broadly categorized based on their chemical nature and their binding site on the enzyme complex. The primary classes include polyketides, polyphenols, and diarylquinolines, each exhibiting distinct inhibitory profiles.
Polyketides: Potent Blockers of the Proton Channel
Polyketides are a class of natural products known for their potent biological activities. Within this class, oligomycin and aurovertin are well-characterized ATP synthase inhibitors.
-
Oligomycin: This macrolide antibiotic inhibits ATP synthase by binding to the Fo subunit, specifically to the c-ring, thereby blocking the proton channel necessary for ATP synthesis.[3][6] This disruption of the proton flow effectively halts oxidative phosphorylation.[6]
-
Aurovertin B: In contrast to oligomycin, aurovertin B targets the F1 subunit, binding to the β-subunits.[4][7] This interaction inhibits the catalytic activity required for ATP production.[4] Aurovertin B is considered a mixed, noncompetitive inhibitor of F1Fo-ATPase.[4]
Polyphenols: Natural Modulators of Catalytic Activity
Polyphenols are a diverse group of plant-derived compounds with a wide range of biological effects. Several polyphenols have been identified as inhibitors of ATP synthase.
-
Resveratrol and Piceatannol: These related stilbenoids inhibit both ATP synthesis and hydrolysis.[8][9] They are thought to bind to a hydrophobic pocket between the γ-subunit's C-terminal tip and the inner surface of the α/β-subunit annulus, thereby obstructing the rotation of the γ-subunit, which is essential for catalysis.[8][9]
-
Quercetin: This flavonoid also inhibits the ATPase activity of ATP synthase.[8] However, unlike resveratrol and piceatannol, some studies suggest it primarily inhibits ATPase activity without significantly affecting ATP synthesis.[8]
Diarylquinolines: A New Class Targeting Mycobacterial ATP Synthase
The diarylquinoline class of drugs has gained prominence with the approval of bedaquiline for the treatment of multi-drug resistant tuberculosis.[5]
-
Bedaquiline: This synthetic compound specifically targets the mycobacterial ATP synthase, binding to the c-ring of the Fo subunit.[5][10] This selective inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to bacterial cell death.[5] While highly effective against its target, concerns about off-target effects on human mitochondrial ATP synthase exist.[5]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. The following table summarizes reported IC50 values for representative ATP synthase inhibitors. It is important to note that these values can vary significantly depending on the experimental system (e.g., isolated enzyme, cell line, species).
| Inhibitor Class | Inhibitor | Target Organism/Cell Line | IC50 Value | Reference(s) |
| Polyketides | Oligomycin A | MCF7 cells | ~100 nM | [11] |
| MDA-MB-231 cells | ~5-10 µM | [11] | ||
| Aurovertin B | T-47D cells | 0.89 µM | [4] | |
| MCF-7 cells | 0.09 µM | [4] | ||
| Polyphenols | Piceatannol | E. coli ATP synthase | ~14 µM | [8] |
| Quercetin | E. coli ATP synthase | ~33 µM | [8] | |
| Resveratrol | E. coli ATP synthase | ~94 µM | [8] | |
| Diarylquinolines | Bedaquiline | M. phlei ATP synthase | 20-25 nM | [10] |
| Yeast mitochondrial ATP synthase | ~1.3 µM (ATP hydrolysis) | [5] |
Experimental Protocols for Inhibitor Characterization
The following are detailed methodologies for key experiments used to characterize ATP synthase inhibitors.
ATP Synthase Activity Assay (Spectrophotometric)
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.
-
NADH stock solution (e.g., 100 mM).
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 1 M).
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme solutions.
-
ATP stock solution (e.g., 100 mM).
-
ATP synthase inhibitor of interest.
-
Isolated mitochondria or purified F1Fo-ATPase.
Procedure:
-
Prepare the reaction mix in a cuvette containing assay buffer, NADH, PEP, PK, and LDH.
-
Add the isolated mitochondria or purified enzyme to the cuvette.
-
Add the ATP synthase inhibitor at the desired concentration and incubate for a specified time.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of living cells in real-time, providing insights into mitochondrial function.
Materials:
-
Seahorse XF Analyzer.
-
Seahorse XF cell culture microplates.
-
Cell culture medium.
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
ATP synthase inhibitor (e.g., oligomycin).
-
Other mitochondrial modulators (e.g., FCCP, rotenone/antimycin A).
-
Adherent cells of interest.
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.
-
Calibrate the Seahorse XF Analyzer.
-
Load the inhibitor and other modulators into the injection ports of the sensor cartridge. A typical injection strategy is:
-
Port A: Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration).
-
Port B: FCCP (an uncoupler to measure maximal respiration).
-
Port C: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
-
Place the cell plate in the Seahorse XF Analyzer and start the assay.
-
The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[12][13]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
Cell culture medium.
-
ATP synthase inhibitor of interest.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the ATP synthase inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows associated with ATP synthase inhibition.
Caption: Mechanism of action of different classes of ATP synthase inhibitors.
Caption: Experimental workflow for a Seahorse XF Cell Mito Stress Test.
Conclusion
The diverse classes of ATP synthase inhibitors offer a rich toolkit for probing mitochondrial function and for developing novel therapeutic strategies. Their distinct mechanisms of action, binding sites, and inhibitory potencies necessitate a thorough and comparative evaluation. The experimental protocols and data presented in this guide provide a framework for researchers to objectively assess and compare the performance of these critical biological modulators. A comprehensive understanding of these inhibitors will undoubtedly continue to fuel discoveries in cellular metabolism and drug development.
References
- 1. ATP synthase activity assay (radioactive) [protocols.io]
- 2. ATP Synthase: A Molecular Therapeutic Drug Target for Antimicrobial and Antitumor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bedaquiline inhibits the yeast and human mitochondrial ATP synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomycin - Wikipedia [en.wikipedia.org]
- 7. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ATPase activity of Escherichia coli ATP synthase by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of bovine F1-ATPase by resveratrol and related polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Activity of ATP Synthase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target activity of ATP synthase inhibitors, using Oligomycin as a primary example and comparing its performance with other notable inhibitors such as Aurovertin B and Bedaquiline. The content is designed to assist researchers in selecting appropriate assays, understanding their underlying principles, and interpreting the resulting data.
Introduction to ATP Synthase Inhibition
ATP synthase is a mitochondrial enzyme complex essential for cellular energy production through oxidative phosphorylation.[1] It utilizes the proton gradient generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate.[1] Inhibition of this crucial enzyme disrupts cellular energy metabolism, leading to a state of energy crisis and potentially triggering programmed cell death, or apoptosis.[1] This makes ATP synthase a compelling target for various therapeutic areas, including oncology and infectious diseases.[1][2]
ATP synthase inhibitors can be broadly categorized based on their binding site on the enzyme complex, which consists of two main domains: F₀ and F₁.
-
F₀ Subunit Inhibitors: These compounds, such as Oligomycin, bind to the membrane-embedded F₀ portion of ATP synthase, blocking the proton channel and thereby preventing the proton motive force from driving ATP synthesis.[1]
-
F₁ Subunit Inhibitors: These inhibitors, like Aurovertin B, target the catalytic F₁ domain, directly interfering with the enzymatic activity of ATP synthesis.[1]
Validating that a compound directly interacts with and inhibits ATP synthase (on-target activity) is a critical step in drug development to ensure its mechanism of action is understood and to minimize off-target effects. This guide outlines key experimental approaches for this validation process.
Comparative On-Target Activity of Selected Inhibitors
The following table summarizes the inhibitory potency of Oligomycin, Aurovertin B, and Bedaquiline against ATP synthase. It is important to note that IC₅₀ values can vary depending on the experimental system (e.g., isolated mitochondria, specific cell lines).
| Inhibitor | Target Subunit | Mechanism of Action | Reported IC₅₀ | Reference |
| Oligomycin A | F₀ (c-ring) | Blocks proton translocation | ~100 nM (MCF7 cells) | [3] |
| Aurovertin B | F₁ (β subunit) | Inhibits catalytic activity | 90 nM (MCF-7 cells) | [4] |
| Bedaquiline | F₀ (c-ring) | Blocks rotation of the c-ring | 20-25 nM (M. phlei) | [5] |
Experimental Protocols for On-Target Activity Validation
Robust validation of on-target activity requires a multi-pronged approach, combining assays that measure the direct enzymatic output of ATP synthase with those that assess the broader cellular metabolic consequences of its inhibition.
ATP Production Assay (Luciferin/Luciferase-Based)
This assay directly quantifies the amount of ATP produced by cells or isolated mitochondria. The principle relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which generates a luminescent signal proportional to the ATP concentration.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells in a white, opaque 96-well plate and allow them to adhere overnight. Treat the cells with a concentration range of the test inhibitor (e.g., Oligomycin) and appropriate vehicle controls for a predetermined time.
-
Reagent Preparation: Prepare an ATP detection cocktail containing D-Luciferin and Firefly Luciferase in an appropriate assay buffer.[6]
-
Cell Lysis and Luminescence Measurement: Add the ATP detection cocktail directly to the cell culture wells. This lyses the cells and initiates the luciferase reaction.
-
Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value, representing the concentration at which ATP production is inhibited by 50%.
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, a key indicator of mitochondrial respiration. The Seahorse XF Analyzer is a common platform for this measurement. Inhibition of ATP synthase leads to a characteristic decrease in OCR.
Protocol Outline:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge in a CO₂-free incubator overnight.
-
Assay Medium Preparation: Prepare the assay medium and warm it to 37°C. Replace the cell culture medium with the assay medium and incubate in a CO₂-free incubator for one hour prior to the assay.
-
Compound Loading: Load the injector ports of the sensor cartridge with the test inhibitor, along with other modulators of mitochondrial function such as oligomycin (as a positive control), FCCP (an uncoupler), and rotenone/antimycin A (complex I and III inhibitors).
-
Seahorse XF Analyzer Run: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR and then the OCR after the sequential injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine the effect of the inhibitor on basal respiration, ATP-linked respiration, and maximal respiration. A decrease in ATP-linked respiration is indicative of on-target ATP synthase inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[7]
Protocol Outline:
-
Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble ATP synthase in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble ATP synthase against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms direct target engagement.
Visualization of Pathways and Workflows
Signaling Pathway Affected by ATP Synthase Inhibition
Inhibition of ATP synthase leads to a decrease in the cellular ATP-to-AMP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8] Activated AMPK, in turn, initiates a cascade of downstream events aimed at restoring energy balance. Furthermore, severe ATP depletion can trigger the intrinsic pathway of apoptosis.
Caption: Signaling cascade following ATP synthase inhibition.
Experimental Workflow for On-Target Validation
A logical workflow for validating the on-target activity of a putative ATP synthase inhibitor would progress from broad cellular metabolic assays to direct target engagement confirmation.
Caption: Workflow for validating on-target activity.
By employing the assays and understanding the pathways described in this guide, researchers can confidently validate the on-target activity of novel ATP synthase inhibitors, a critical step in the journey of drug discovery and development.
References
- 1. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CETSA [cetsa.org]
- 8. The ATP synthase inhibition induces an AMPK-dependent glycolytic switch of mesenchymal stem cells that enhances their immunotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ATP Synthase Inhibitors: DCCD vs. Oligomycin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular bioenergetics research, the mitochondrial F1Fo-ATP synthase is a critical enzyme responsible for the majority of cellular ATP production. Its inhibition is a key strategy for studying metabolic pathways and has therapeutic implications. This guide provides a detailed, data-supported comparison of two prominent inhibitors of the Fo subunit of ATP synthase: N,N'-Dicyclohexylcarbodiimide (DCCD) and Oligomycin.
At a Glance: DCCD vs. Oligomycin
| Feature | DCCD (N,N'-Dicyclohexylcarbodiimide) | Oligomycin |
| Mechanism of Action | Covalent, irreversible inhibition[1][2] | Non-covalent, reversible inhibition |
| Binding Site | Covalently modifies a conserved glutamate or aspartate residue on the c-subunit of the Fo proton channel[3] | Binds non-covalently to a pocket formed by the c-subunits and potentially the a-subunit of the Fo proton channel[4][5][6] |
| Effect on ATP Synthase | Blocks proton translocation, thereby inhibiting both ATP synthesis and ATP hydrolysis[1] | Blocks proton flow through the Fo channel, leading to inhibition of ATP synthesis and coupled respiration[4][6] |
| Specificity | Can react with other carboxyl groups at lower pH, but is relatively specific for the c-subunit at physiological pH. | Highly specific for the mitochondrial F-type ATP synthase; less effective against bacterial counterparts[4][5] |
| Potency | Potency can vary depending on the system. One study reported 95% inhibition of ATPase activity at 16 µM in bovine heart submitochondrial particles[7]. Another indicated 50% inhibition at concentrations below 0.8 nmole/mg of submitochondrial-particle protein[1]. | Generally a potent inhibitor, with reported IC50 values in the nanomolar to low micromolar range depending on the cell type and exposure time. For instance, an apparent Ki of ~2 nM has been observed in some studies[6]. |
Delving Deeper: Mechanism of Action
Both DCCD and Oligomycin target the proton-translocating Fo domain of ATP synthase, yet their modes of action are fundamentally different. This distinction has significant implications for their use in experimental settings.
DCCD: The Irreversible Covalent Modifier
DCCD acts as a classic covalent inhibitor. Its reactive carbodiimide group forms a stable, covalent bond with the carboxyl group of a highly conserved acidic amino acid residue (typically glutamate or aspartate) within the c-subunits of the Fo domain. This modification physically obstructs the proton channel, preventing the passage of protons that drives the rotation of the c-ring and, consequently, ATP synthesis. Because this bond is covalent, the inhibition is irreversible, meaning the enzyme's function cannot be restored by simply removing the inhibitor from the surrounding medium.
Oligomycin: The Potent Non-Covalent Blocker
In contrast, Oligomycin functions as a non-covalent inhibitor. It binds with high affinity to a specific pocket on the c-ring at the interface with the a-subunit[4][5][6]. This binding also physically blocks the proton channel, halting the rotation of the rotor and inhibiting ATP synthesis[4]. However, because the interaction is non-covalent (based on hydrogen bonds and hydrophobic interactions), it is theoretically reversible. Oligomycin is known for its high potency, with inhibitory effects often observed in the nanomolar range[6].
Caption: Mechanism of DCCD and Oligomycin Inhibition of ATP Synthase.
Experimental Protocols
Below are detailed methodologies for assessing the inhibitory effects of compounds like DCCD and Oligomycin on ATP synthase activity.
ATP Synthesis Inhibition Assay (Luciferase-Based)
This assay quantifies ATP synthesis by measuring the light produced from the luciferase-catalyzed conversion of luciferin, a reaction that requires ATP.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM EGTA, 2 mM EDTA, 5 mM KH2PO4, 2 mM MgCl2
-
Respiratory Substrates: e.g., 5 mM pyruvate and 2.5 mM malate
-
ADP (0.3 mM)
-
Luciferin/Luciferase ATP Bioluminescence Assay Kit
-
Inhibitors (DCCD, Oligomycin) dissolved in an appropriate solvent (e.g., DMSO)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and respiratory substrates.
-
Add the mitochondrial preparation to the reaction mixture.
-
Pre-incubate with various concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiate ATP synthesis by adding ADP.
-
Immediately measure the luminescence produced over time using a luminometer. The rate of ATP synthesis is proportional to the rate of increase in luminescence.
-
To determine the IC50 value, plot the rate of ATP synthesis against the logarithm of the inhibitor concentration and fit the data to a dose-response curve[2][8][9][10][11].
Experimental Workflow:
Caption: Workflow for ATP Synthesis Inhibition Assay.
ATP Hydrolysis (ATPase) Inhibition Assay (NADH-Coupled)
This assay measures the ATPase activity of ATP synthase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm[12][13][14][15].
Materials:
-
Submitochondrial particles (with ATP synthase oriented to hydrolyze ATP)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM KCl, 2 mM MgCl2
-
ATP (e.g., 2 mM)
-
Coupling System:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
-
Inhibitors (DCCD, Oligomycin)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the coupling system (PEP, PK, LDH, NADH).
-
Add the submitochondrial particle preparation.
-
Add various concentrations of the inhibitor (or vehicle control) and pre-incubate.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the rate of ATP hydrolysis from the change in absorbance.
-
Determine the IC50 value by plotting the ATPase activity against the logarithm of the inhibitor concentration.
Off-Target Effects and Selectivity
While both inhibitors are valuable tools, it is crucial to consider their potential off-target effects.
-
DCCD: As a reactive carbodiimide, DCCD can modify other proteins with accessible carboxyl groups, especially at lower pH. This lack of absolute specificity should be considered when interpreting results from whole-cell or in vivo experiments.
-
Oligomycin: Oligomycin exhibits high selectivity for mitochondrial F-type ATP synthases and is significantly less potent against bacterial enzymes[4][5]. This makes it a more specific tool for studying mitochondrial respiration in many contexts. However, as with any potent inhibitor, off-target effects at high concentrations cannot be entirely ruled out.
Conclusion
DCCD and Oligomycin are both powerful inhibitors of ATP synthase that target the Fo proton channel. The primary distinction lies in their mechanism: DCCD is a covalent, irreversible inhibitor, while Oligomycin is a non-covalent, reversible inhibitor with generally higher potency. The choice between these two inhibitors will depend on the specific experimental question. DCCD is useful for studies requiring permanent inactivation of the enzyme, while Oligomycin is better suited for experiments where reversibility or high potency and specificity for the mitochondrial enzyme are desired. The experimental protocols provided here offer a framework for quantifying and comparing the effects of these and other ATP synthase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Single-molecule analysis of F0F1-ATP synthase inhibited by N,N-dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligomycin frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATP synthase complex from bovine heart mitochondria: the oligomycin sensitivity conferring protein is essential for dicyclohexyl carbodiimide-sensitive ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. courses.edx.org [courses.edx.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 14. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 15. youtube.com [youtube.com]
Confirming the Mechanism of Action of a Putative ATP Synthase Inhibitor: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the mechanism of action of a putative ATP synthase inhibitor by comparing its effects to well-characterized inhibitors across key experimental assays. Detailed protocols and data visualization tools are included to facilitate experimental design and data interpretation.
Data Presentation: Comparative Effects of ATP Synthance Inhibitors
The following tables summarize the expected quantitative effects of a putative ATP synthase inhibitor compared to established inhibitors, Oligomycin (an F0 subunit inhibitor) and Aurovertin B (an F1 subunit inhibitor). These values are synthesized from typical results found in the literature and should be used as a general guide.
Table 1: Effect of Inhibitors on ATP Synthase Activity
| Inhibitor | Target Subunit | ATP Synthesis (% Inhibition) | ATP Hydrolysis (% Inhibition) |
| Putative Inhibitor | (To be determined) | (Experimental Data) | (Experimental Data) |
| Oligomycin | F0 | >90%[1][2] | >90%[1][3] |
| Aurovertin B | F1 | High | Moderate[4] |
| Vehicle Control | N/A | 0% | 0% |
Table 2: Effect of Inhibitors on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Treatment | Parameter Measured | Expected Effect of Putative Inhibitor | Expected Effect of Oligomycin | Expected Effect of FCCP (Uncoupler) |
| Basal | Basal Respiration | Decrease | Decrease[5][6] | Increase |
| + Inhibitor | ATP-linked Respiration | Decrease | Significant Decrease[7][8] | N/A |
| + Inhibitor + FCCP | Maximal Respiration | May be reduced | Significantly reduced[9] | Maximally Increased |
| + Rotenone/Antimycin A | Non-Mitochondrial Respiration | No Change | No Change | No Change |
Table 3: Effect of Inhibitors on Proton Motive Force (PMF)
| Inhibitor | Mitochondrial Membrane Potential (ΔΨm) |
| Putative Inhibitor | (Experimental Data) |
| Oligomycin | Increase (Hyperpolarization)[10] |
| FCCP (Uncoupler) | Decrease (Depolarization)[11] |
| Vehicle Control | Stable |
Experimental Protocols
ATP Synthase Activity Assay (Hydrolysis)
This protocol measures the ATP hydrolysis activity of ATP synthase by coupling the production of ADP to the oxidation of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.[2][12][13]
Materials:
-
Isolated mitochondria or cell lysates
-
Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl, pH 7.2)[12]
-
Assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl, pH 8.25)[12]
-
Reagent mix:
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Antimycin A (to inhibit complex III)
-
AP5A (to inhibit adenylate kinase)
-
-
ATP
-
Putative inhibitor, Oligomycin, and vehicle control
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare isolated mitochondria or cell lysates from control and treated samples.
-
In a cuvette, add the assay buffer and the reagent mix.
-
Add the mitochondrial/lysate sample to the cuvette.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time to determine the basal rate of ATP hydrolysis.[12][13]
-
Add the putative inhibitor or a known inhibitor (e.g., oligomycin) and continue to monitor the absorbance to determine the inhibited rate.
-
The ATP synthase-specific activity is the difference between the total rate and the rate in the presence of oligomycin.[12]
Mitochondrial Oxygen Consumption Rate (OCR) Assay
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the real-time oxygen consumption rate of living cells, providing insights into mitochondrial function.[5][14][15][16]
Materials:
-
Adherent cells cultured in a Seahorse XF cell culture microplate
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)[15]
-
Putative inhibitor, Oligomycin, FCCP, and Rotenone/Antimycin A solution
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator.[16]
-
Load the sensor cartridge with the putative inhibitor, oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
Measure the basal OCR.
-
Inject the putative inhibitor or vehicle and measure the change in OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.[5][14]
Proton Motive Force (Mitochondrial Membrane Potential) Assay
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure the mitochondrial membrane potential (ΔΨm), a key component of the proton motive force.[11][17]
Materials:
-
Live cells
-
Fluorescent probe for ΔΨm (e.g., TMRM, TMRE, or JC-1)[17][18]
-
Putative inhibitor, Oligomycin, FCCP (as a positive control for depolarization), and vehicle control
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on a suitable imaging plate or dish.
-
Load the cells with the fluorescent ΔΨm probe according to the manufacturer's instructions. For TMRM, incubation is typically done at 37°C.[11]
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence images or readings.
-
Add the putative inhibitor, known modulators (oligomycin, FCCP), or vehicle control.
-
Monitor the change in fluorescence intensity over time. An increase in TMRM fluorescence indicates hyperpolarization (increased ΔΨm), while a decrease indicates depolarization.[11]
Mandatory Visualization
Below are diagrams generated using the DOT language to illustrate key concepts and workflows.
Caption: Mechanism of ATP synthesis by ATP synthase.
Caption: Workflow for inhibitor mechanism confirmation.
Caption: Cellular signaling consequences of ATP synthase inhibition.
References
- 1. abcam.com [abcam.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Underestimation of the Maximal Capacity of the Mitochondrial Electron Transport System in Oligomycin-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review of the Inhibition of the Mitochondrial ATP Synthase by IF1 in vivo: Reprogramming Energy Metabolism and Inducing Mitohormesis [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. content.protocols.io [content.protocols.io]
- 15. agilent.com [agilent.com]
- 16. tabaslab.com [tabaslab.com]
- 17. pure.psu.edu [pure.psu.edu]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of ATP Synthase Inhibitor Oligomycin Against Other ATPases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of oligomycin, a well-characterized inhibitor of F-type ATP synthase, against other major ATPases. The data presented herein is intended to assist researchers in evaluating the suitability of oligomycin as a selective tool for studying mitochondrial bioenergetics and to highlight the importance of off-target activity assessment in drug development.
Executive Summary
Oligomycin is a potent inhibitor of F1Fo-ATP synthase, a key enzyme in cellular energy metabolism. Its primary mechanism of action involves binding to the Fo subunit of the enzyme, thereby blocking the proton channel and inhibiting ATP synthesis.[1][2] While highly effective against its intended target, the specificity of oligomycin against other ATP-hydrolyzing enzymes is a critical consideration for its use in experimental systems and for the development of new therapeutic agents targeting ATP synthases. This guide summarizes the available quantitative data on the inhibitory effects of oligomycin on F1Fo-ATP synthase and compares it with its activity against Na+/K+-ATPase, Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), and myosin ATPase. The findings indicate that oligomycin exhibits a high degree of specificity for F1Fo-ATP synthase, with significantly lower potency against Na+/K+-ATPase and a general insensitivity reported for P-type ATPases like SERCA. Data on its direct effect on myosin ATPase remains limited in publicly accessible literature.
Comparative Inhibitory Activity of Oligomycin
The following table summarizes the inhibitory concentrations of oligomycin against various ATPases, providing a quantitative measure of its specificity.
| ATPase Target | Type | Reported Inhibitory Concentration | Specificity Notes |
| F1Fo-ATP Synthase | F-type | GI50: ~10 nM[3] IC50: ~5 nM (long exposure)[3] Ki: ~1 µM[3] | High-affinity binding to the Fo subunit. Potent inhibition in the nanomolar to low micromolar range. |
| Na+/K+-ATPase | P-type | Kd: ~1-2 µM[4] Half-maximal inhibition: ~4.5 µM | Significantly lower affinity compared to F1Fo-ATP synthase. The interaction is complex, affecting Na+ affinity.[4][5] |
| SERCA Ca2+-ATPase | P-type | Generally considered insensitive. | As a P-type ATPase, SERCA is not a primary target of oligomycin.[6] Direct, high-throughput screening data would be beneficial for definitive confirmation. |
| Myosin ATPase | P-type (Actin-activated) | No direct quantitative inhibitory data found in the reviewed literature. | Further investigation is required to definitively assess the effect of oligomycin on myosin ATPase activity. |
Signaling Pathways and Specificity Assessment Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Interaction profile of Oligomycin with its primary target and potential off-target ATPases.
Caption: A generalized workflow for assessing the specificity of an inhibitor against a panel of ATPases.
Experimental Protocols
Detailed methodologies for assessing the activity of the discussed ATPases are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
F1Fo-ATP Synthase Activity Assay (Mitochondrial Preparations)
Principle: The rate of ATP hydrolysis by isolated mitochondria is measured by quantifying the release of inorganic phosphate (Pi). The oligomycin-sensitive portion of this activity is attributed to the F1Fo-ATP synthase.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, bovine heart) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2, and 1 mM EGTA.
-
Inhibitor Incubation: Pre-incubate mitochondrial preparations (typically 0.1-0.5 mg/mL protein) with varying concentrations of oligomycin (or vehicle control) for 5-10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding a final concentration of 5 mM ATP.
-
Reaction Termination and Pi Measurement: After a defined incubation period (e.g., 10-15 minutes), stop the reaction by adding a solution of malachite green-molybdate reagent. Measure the absorbance at 620-660 nm to quantify the amount of inorganic phosphate released.
-
Data Analysis: The oligomycin-sensitive ATPase activity is calculated as the difference between the total ATPase activity (vehicle control) and the activity in the presence of a saturating concentration of oligomycin. Plot the percentage of inhibition against the logarithm of the oligomycin concentration to determine the IC50 value.
Na+/K+-ATPase Activity Assay
Principle: The activity of Na+/K+-ATPase is determined by measuring the ouabain-sensitive hydrolysis of ATP in the presence of Na+, K+, and Mg2+ ions.
Methodology:
-
Enzyme Preparation: Use purified Na+/K+-ATPase preparations or membrane fractions rich in the enzyme (e.g., from kidney or brain tissue).
-
Reaction Buffers: Prepare two reaction buffers:
-
Buffer A (Total ATPase activity): 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 50 mM Tris-HCl (pH 7.4).
-
Buffer B (Ouabain-insensitive activity): 5 mM MgCl2, 50 mM Tris-HCl (pH 7.4), and 1 mM ouabain.
-
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of oligomycin in both Buffer A and Buffer B for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 5 mM ATP to all samples.
-
Reaction Termination and Pi Measurement: After 15-30 minutes, terminate the reaction and measure the released inorganic phosphate as described for the F1Fo-ATP synthase assay.
-
Data Analysis: Na+/K+-ATPase activity is the difference between the activity measured in Buffer A and Buffer B. Calculate the percentage of inhibition of the Na+/K+-ATPase activity at each oligomycin concentration and determine the IC50 value.
SERCA Ca2+-ATPase Activity Assay
Principle: SERCA activity is measured as the thapsigargin-sensitive hydrolysis of ATP in the presence of Ca2+ and Mg2+.
Methodology:
-
Enzyme Preparation: Use sarcoplasmic reticulum vesicles isolated from skeletal or cardiac muscle, or microsomal fractions from other tissues.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and varying concentrations of CaCl2 to achieve a range of free Ca2+ concentrations (typically in the sub-micromolar to micromolar range, calculated using a Ca2+-EGTA buffer program). Include a Ca2+ ionophore (e.g., A23187) to prevent the accumulation of Ca2+ within the vesicles.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of oligomycin (and a control with a saturating concentration of thapsigargin to determine SERCA-specific activity) for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 5 mM ATP.
-
Reaction Termination and Pi Measurement: After a suitable incubation time, stop the reaction and measure the released inorganic phosphate.
-
Data Analysis: SERCA activity is the difference between the total Ca2+-dependent ATPase activity and the activity in the presence of thapsigargin. Determine the effect of oligomycin on SERCA activity.
Myosin ATPase Activity Assay
Principle: The ATPase activity of myosin is measured by the rate of ATP hydrolysis, which can be either basal (in the absence of actin) or actin-activated.
Methodology:
-
Protein Purification: Use purified myosin and actin proteins.
-
Reaction Buffer: Prepare a reaction buffer suitable for myosin ATPase activity, for example, 25 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, and 1 mM DTT.
-
Actin Activation (if applicable): For actin-activated ATPase assays, pre-incubate myosin with varying concentrations of F-actin.
-
Inhibitor Incubation: Pre-incubate the myosin (or actomyosin complex) with different concentrations of oligomycin for 10 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the reaction by adding a defined concentration of ATP (e.g., 1-5 mM).
-
Reaction Termination and Pi Measurement: Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid) and measure the released inorganic phosphate.
-
Data Analysis: Determine the rate of ATP hydrolysis from the time course of Pi release. Calculate the percentage of inhibition at each oligomycin concentration to determine its effect on myosin ATPase activity.
Conclusion
Based on the available evidence, oligomycin demonstrates a high degree of specificity for F1Fo-ATP synthase over other major cellular ATPases such as Na+/K+-ATPase and P-type Ca2+-ATPases. Its inhibitory potency against F1Fo-ATP synthase is in the nanomolar to low micromolar range, whereas its effects on Na+/K+-ATPase are observed at significantly higher micromolar concentrations. P-type ATPases like SERCA are generally considered insensitive to oligomycin. The lack of available data on the direct effects of oligomycin on myosin ATPase highlights an area for future investigation to fully delineate its specificity profile. For researchers utilizing oligomycin as a tool to dissect cellular bioenergetics, it is crucial to be aware of its potential off-target effects, particularly at higher concentrations, and to include appropriate controls to ensure the correct interpretation of experimental results. For those in drug development, the specificity profile of oligomycin serves as a valuable benchmark for the design of novel ATP synthase inhibitors with improved selectivity and reduced potential for off-target-related toxicities.
References
- 1. Comparison of the effects of oligomycin and dicyclohexylcarbodiimide on mitochondrial ATPase and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of an oligomycin-sensitive ATPase by cationic dyes, some of which are atypical uncouplers of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA) [frontiersin.org]
Bridging the Gap: Validating ATP Synthase Inhibitors from Benchtop to Preclinical Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The transition from promising in vitro results to successful in vivo efficacy is a critical hurdle in drug development. This guide provides a comprehensive comparison of findings from in vitro to in vivo models for key ATP synthase inhibitors, offering valuable insights for researchers in oncology, infectious diseases, and metabolic disorders. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate a more informed and efficient validation process for novel ATP synthase-targeting therapeutics.
Comparative Efficacy of ATP Synthase Inhibitors: In Vitro vs. In Vivo
The following table summarizes the in vitro potency and corresponding in vivo efficacy of selected ATP synthase inhibitors. It is crucial to note that direct comparisons can be challenging due to variations in experimental models and conditions.
| Inhibitor | Target Organism/Cell Line | In Vitro Metric (Concentration) | In Vivo Model | In Vivo Dose & Regimen | Observed In Vivo Efficacy |
| Bedaquiline | Mycobacterium tuberculosis | MIC50: 0.06 µg/mL; MIC90: 0.12 µg/mL[1] | Mouse model of Tuberculosis | Not specified | Monotherapy did not prevent death in a nude mouse model with a clinical M. abscessus strain[1] |
| Mycobacterium abscessus complex | MIC50: 0.06 µg/mL; MIC90: 0.12 µg/mL[1] | Not specified | Not specified | May have potential use in combination therapy[1] | |
| Mycobacterium avium | MIC50: 0.03 mg/L; MIC90: 16 mg/L[2] | Not specified | Not specified | Suggested as a potential alternative in combination regimens[3] | |
| Aurovertin B | Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231) | Induces apoptosis (concentration not specified)[4] | Human MDA-MB-231 xenograft mouse model | Not specified | Potent anti-tumor activity observed[4][5] |
| Breast Cancer Cell Lines | Strong inhibition of proliferation (IC50 not specified)[5] | Not applicable | Not applicable | Little influence on normal MCF-10A cells[5] | |
| Oligomycin A | MCF7 breast cancer cells | IC50: ~100 nM (mammosphere formation)[6] | Male Sprague-Dawley rats (ischemic acute kidney injury) | 0.5 mg/kg intravenous bolus 5 min before ischemia[7] | Markedly attenuated ischemia/reperfusion-induced renal injury in male rats[7] |
| MDA-MB-231 breast cancer cells | IC50: ~5-10 µM (mammosphere formation)[6] | Female Sprague-Dawley rats (ischemic acute kidney injury) | 0.5 mg/kg intravenous bolus 5 min before ischemia[7] | No protective effect observed in female rats[7] | |
| A549 lung carcinoma cells | Induces cell death (concentration-dependent)[8] | Mouse model of colitis | 0.25 mg/kg intraperitoneally once a day | Reduced IL-17 serum levels, ameliorating colitis |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro ATP Synthase Activity Assay (Spectrophotometric)
This protocol measures the hydrolytic activity of ATP synthase by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Isolated mitochondria or purified ATP synthase
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25
-
Reagents: NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), antimycin A, oligomycin, P1,P5-Di(adenosine-5')pentaphosphate (AP5A), and dodecylmaltoside (DDM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Assay Medium: In the assay buffer, add NADH (0.4 mM), antimycin A (1 µM), PEP (1 mM), LDH (10 units), PK (25 units), DDM (0.01% w/w), and AP5A (3 µM).
-
Sample Preparation: Add the mitochondrial sample (e.g., 20-40 µg of protein) to the spectrophotometer cuvette containing the assay medium.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.
-
Measure Absorbance: Continuously measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Determine Specific Activity: After several minutes, add the specific ATP synthase inhibitor oligomycin (e.g., 5 µM) to measure the ATP hydrolysis independent of complex V. The difference in the rate of NADH oxidation before and after the addition of oligomycin represents the specific ATP synthase activity.
In Vivo Efficacy Testing in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ATP synthase inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
ATP synthase inhibitor test compound
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Culture and Implantation: Culture the desired cancer cell line under standard conditions. Once a sufficient number of cells is reached, inject a specific number of cells (e.g., 1 x 106) subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the ATP synthase inhibitor to the treatment group via a predetermined route (e.g., intraperitoneal, oral gavage) and schedule. The control group receives the vehicle alone. The dosage and schedule should be based on prior toxicity and pharmacokinetic studies.
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Monitor the general health and behavior of the animals.
-
Endpoint: At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.
-
Data Analysis: Analyze the tumor growth inhibition by comparing the tumor volumes between the treated and control groups. Further analysis can include histological examination of the tumors and assessment of target engagement in the tumor tissue.
Visualizing the Path to Validation
Understanding the intricate cellular pathways and experimental processes is crucial for successful drug development. The following diagrams, generated using Graphviz, illustrate key aspects of ATP synthase inhibitor validation.
Signaling Pathway of Apoptosis Induced by ATP Synthase Inhibition
Inhibition of ATP synthase disrupts the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway initiated by ATP synthase inhibition.
Experimental Workflow for In Vitro to In Vivo Validation
A systematic workflow is essential for the efficient validation of ATP synthase inhibitors.
Caption: A streamlined workflow for validating ATP synthase inhibitors.
Logical Relationship of Screening and Validation
This diagram illustrates the hierarchical process of identifying and validating potent ATP synthase inhibitors.
Caption: The drug discovery process for ATP synthase inhibitors.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. fount.aucegypt.edu [fount.aucegypt.edu]
- 4. Aurovertin B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling ATP synthase inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of ATP synthase inhibitor 2 (CAS No. 2814540-76-4). As a novel research chemical with limited safety data, it is imperative to treat this compound with a high degree of caution. The following procedures are based on general best practices for handling potentially hazardous bioactive small molecules.
Compound Identification and Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| Chemical Name | N-[[2-(Methylthio)-3-quinolinyl]methyl]-L-tyrosine methyl ester |
| CAS Number | 2814540-76-4 |
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 382.48 g/mol |
| Known Activity | Pseudomonas aeruginosa (PA) ATP synthase inhibitor (IC50 = 10 μg/mL).[1][2][3] |
| Solubility | Soluble in DMSO (up to 250 mg/mL with ultrasonic assistance).[1] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[4] |
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE):
A foundational principle of laboratory safety is the consistent and correct use of PPE. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses/goggles when there is a splash hazard. | Protects eyes from splashes and airborne particles. A face shield offers a broader range of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for added protection. | Provides a barrier against skin contact. Inspect gloves before each use and change them immediately if contaminated. |
| Body Protection | A laboratory coat (Nomex® or similar flame-resistant material is recommended if flammable solvents are in use). | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes. | Prevents injuries from spills and dropped objects. |
| Respiratory Protection | A risk assessment should be conducted to determine if a respirator is necessary. If working with the solid compound where dust may be generated, or if creating aerosols, a NIOSH-approved respirator is recommended. | Protects against inhalation of the compound. |
Engineering Controls:
| Control | Specification | Rationale |
| Ventilation | All handling of this compound, especially weighing of the solid and preparation of solutions, should be conducted in a certified chemical fume hood. | Minimizes the risk of inhalation exposure. |
| Safety Equipment | An operational eyewash station and safety shower must be readily accessible in the work area. | Provides immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow provides a procedural guide for the safe handling of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Evaluation of Pseudomonas aeruginosa ATP Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
